molecular formula C12H16O B1329461 4-Methyl-4-phenylpentan-2-one CAS No. 7403-42-1

4-Methyl-4-phenylpentan-2-one

Cat. No.: B1329461
CAS No.: 7403-42-1
M. Wt: 176.25 g/mol
InChI Key: PFDVPCSDZXZDMF-UHFFFAOYSA-N
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Description

4-Methyl-4-phenylpentan-2-one is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 200696. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-4-phenylpentan-2-one
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InChI

InChI=1S/C12H16O/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDVPCSDZXZDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6064664
Record name 2-Pentanone, 4-methyl-4-phenyl-
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Molecular Weight

176.25 g/mol
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CAS No.

7403-42-1
Record name 4-Methyl-4-phenyl-2-pentanone
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Record name 2-Pentanone, 4-methyl-4-phenyl-
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Foundational & Exploratory

Physicochemical properties of 4-Methyl-4-phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-4-phenylpentan-2-one

Introduction

This compound, identified by CAS Number 7403-42-1, is a versatile ketone with a distinct molecular architecture that makes it a compound of significant interest in various scientific and industrial domains.[1][2] Also known by synonyms such as 4-Methyl-4-phenyl-2-pentanone and the trade name Veticone, its structure features a phenyl-substituted aliphatic backbone.[2][3] This unique combination imparts properties that are leveraged in the synthesis of pharmaceuticals and fine chemicals, where it serves as a valuable intermediate for creating more complex organic molecules.[1] Furthermore, its characteristic fresh, woody aroma has led to its application in the flavor and fragrance industries.[3]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering detailed experimental protocols for their verification and insights into its synthesis and handling. The information is tailored for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their work.

Molecular and Structural Characteristics

The identity and behavior of this compound are fundamentally defined by its molecular structure. It consists of a pentanone chain with a phenyl group and two methyl groups attached to the quaternary carbon at position 4.

Table 1: Compound Identification and Molecular Properties

Identifier Value Source(s)
IUPAC Name This compound [2][4]
CAS Number 7403-42-1 [1][2][3][5][6]
Molecular Formula C₁₂H₁₆O [1][2][3][5][6]
Molecular Weight 176.26 g/mol [1][2][3][5]
Canonical SMILES CC(=O)CC(C)(C)C1=CC=CC=C1 [4][6]

| InChIKey | PFDVPCSDZXZDMF-UHFFFAOYSA-N |[4] |

G cluster_0 Material Characterization Workflow cluster_1 Data Validation Sample Acquire Sample Prep Prepare Dilute Solution (e.g., in Ethyl Acetate) Sample->Prep BP Boiling Point Determination (Distillation @ 760 mmHg) Sample->BP Density Density Measurement (Pycnometer @ 20°C) Sample->Density Refractive Refractive Index Measurement (Abbe Refractometer @ 20°C) Sample->Refractive GCMS GC-MS Analysis Prep->GCMS Validate_ID Confirm Identity: - Retention Time - Mass Spectrum GCMS->Validate_ID Validate_Purity Determine Purity: (% Area) GCMS->Validate_Purity Validate_Phys Compare Physical Data to Literature Values BP->Validate_Phys Density->Validate_Phys Refractive->Validate_Phys G Benzene Benzene Product This compound Benzene->Product MesitylOxide Mesityl Oxide MesitylOxide->Product Catalyst AlCl₃ (Lewis Acid) Catalyst->Product Catalyst

Sources

A Spectroscopic Guide to 4-Methyl-4-phenylpentan-2-one: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the aromatic ketone 4-Methyl-4-phenylpentan-2-one. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the rationale behind experimental choices and provides a framework for the structural elucidation of similar small molecules.

Introduction

This compound, a ketone with both aromatic and aliphatic functionalities, serves as a valuable model for understanding the application of modern spectroscopic techniques in organic chemistry. Its structure presents a unique combination of chemical environments, offering a rich dataset for analysis. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, providing not just the data, but also the expert interpretation necessary for its unambiguous identification and characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical insights into its structure.

A. ¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and multiplicity (splitting pattern due to neighboring protons).

  • Sample Preparation: A dilute solution of this compound (typically 5-10 mg) is prepared in an appropriate deuterated solvent (e.g., CDCl₃), which is chosen for its ability to dissolve the analyte and its minimal interference in the ¹H NMR spectrum. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

  • Data Acquisition: Standard pulse sequences are used to acquire the free induction decay (FID), which is then Fourier transformed to yield the frequency-domain spectrum.

The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methylene protons, the methyl protons of the acetyl group, and the gem-dimethyl protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~ 7.2-7.4Multiplet5HAr-HThe aromatic protons of the phenyl group typically resonate in this downfield region due to the deshielding effect of the ring current.
~ 2.8Singlet2H-CH₂-These methylene protons are adjacent to the carbonyl group, which deshields them, causing a downfield shift. The absence of adjacent protons results in a singlet.
~ 2.1Singlet3H-C(O)CH₃The methyl protons of the acetyl group are also deshielded by the adjacent carbonyl group. They appear as a singlet due to the lack of neighboring protons.
~ 1.5Singlet6H-C(CH₃)₂The six protons of the two methyl groups attached to the quaternary carbon are equivalent and thus appear as a single sharp singlet. They are in a more shielded environment compared to the other aliphatic protons.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of different carbon environments in the molecule.

  • Sample Preparation: A more concentrated sample (typically 20-50 mg) in a deuterated solvent is used compared to ¹H NMR to compensate for the lower natural abundance of the ¹³C isotope.

  • Instrumentation: The spectrum is acquired on the same high-field NMR spectrometer.

  • Data Acquisition: A proton-decoupled pulse sequence is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

The ¹³C NMR spectrum of this compound will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

Chemical Shift (δ, ppm) Assignment Justification
~ 208C=OThe carbonyl carbon of a ketone is highly deshielded and appears significantly downfield.
~ 147Ar-C (quaternary)The quaternary aromatic carbon directly attached to the pentyl chain is deshielded.
~ 128.5Ar-CH (ortho/meta)The protonated aromatic carbons typically resonate in this region.
~ 126Ar-CH (para)The para aromatic carbon often appears at a slightly different chemical shift.
~ 54-CH₂-The methylene carbon adjacent to the carbonyl group is deshielded.
~ 45-C(CH₃)₂The quaternary aliphatic carbon.
~ 32-C(O)CH₃The methyl carbon of the acetyl group.
~ 29-C(CH₃)₂The equivalent methyl carbons attached to the quaternary center.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded and then subtracted from the sample spectrum to obtain the final IR spectrum.

Data Interpretation and Causality

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl group, along with characteristic absorptions for the aromatic ring and aliphatic C-H bonds.

Frequency (cm⁻¹) Intensity Vibrational Mode Assignment
~ 3050MediumC-H stretchAromatic C-H
~ 2960StrongC-H stretchAliphatic C-H
~ 1715Strong, SharpC=O stretchKetone
~ 1600, 1495, 1450Medium to WeakC=C stretchAromatic ring
~ 760, 700StrongC-H bendMonosubstituted benzene

The strong absorption at approximately 1715 cm⁻¹ is a hallmark of a saturated ketone. The presence of the aromatic ring is confirmed by the C=C stretching vibrations and the strong out-of-plane C-H bending bands characteristic of a monosubstituted benzene ring.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like this compound.

  • Ionization: Electron Impact (EI) ionization is commonly used, where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data Interpretation and Causality

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight, along with several fragment ions. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals.

Molecular Ion: The molecular formula of this compound is C₁₂H₁₆O, giving a molecular weight of 176.26 g/mol . The molecular ion peak (M⁺) is expected at m/z = 176.

Key Fragmentation Pathways:

A prominent fragmentation pathway for ketones is α-cleavage , where the bond adjacent to the carbonyl group is broken.[1] For this compound, two primary α-cleavage pathways are possible:

  • Cleavage between C1 and C2: This would lead to the loss of a methyl radical (•CH₃) and the formation of a stable acylium ion at m/z = 161.

  • Cleavage between C2 and C3: This results in the formation of a resonance-stabilized acylium ion with m/z = 43 (CH₃CO⁺), which is often a very intense peak in the mass spectra of methyl ketones. The other fragment would be a stable tertiary benzylic carbocation at m/z = 133.

Another important fragmentation is the loss of the acetyl group (CH₃CO•) leading to a fragment at m/z = 133.

The PubChem database for this compound (CID 81898) lists the following top 5 peaks in its GC-MS data:

m/z Relative Intensity Possible Fragment
11999.99[C₉H₁₁]⁺
4378.44[CH₃CO]⁺
9154.10[C₇H₇]⁺ (Tropylium ion)
11822.14[C₉H₁₀]⁺
17615.41[M]⁺ (Molecular Ion)

The base peak at m/z 119 likely arises from a rearrangement and subsequent fragmentation. The peak at m/z 43 corresponds to the acylium ion from α-cleavage, and the peak at m/z 91 is the characteristic tropylium ion, a common fragment from compounds containing a benzyl group.

IV. Visualizing the Spectroscopic Workflow

The logical flow of spectroscopic analysis for structural elucidation can be visualized as follows:

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Data Data Acquisition & Analysis cluster_Interpretation Structural Elucidation NMR NMR Spectroscopy (¹H & ¹³C) NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data Provides IR IR Spectroscopy IR_Data Absorption Frequencies (Functional Groups) IR->IR_Data Provides MS Mass Spectrometry MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Provides Structure Proposed Structure: This compound NMR_Data->Structure Confirms C-H Framework IR_Data->Structure Confirms Functional Groups MS_Data->Structure Confirms Molecular Weight & Connectivity

Sources

Synthesis mechanism of 4-Methyl-4-phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis Mechanism of 4-Methyl-4-phenylpentan-2-one

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, also known by the trade name Veticone, is a versatile ketone with significant applications in the flavor, fragrance, and pharmaceutical industries.[1][2] Its unique molecular structure, featuring a quaternary carbon center bonded to a phenyl group, makes it a valuable intermediate in the synthesis of more complex organic molecules.[2] This guide provides a comprehensive exploration of the core synthesis mechanism for this compound, focusing on the industrially prevalent Friedel-Crafts reaction. It delves into the underlying chemical principles, explains the causality behind experimental choices, and offers detailed protocols for researchers and drug development professionals.

Compound Profile and Significance

Before examining its synthesis, it is crucial to understand the physicochemical properties and industrial relevance of this compound.

Physicochemical Data

The key properties of the target compound are summarized below, providing a baseline for its handling, purification, and characterization.

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 7403-42-1[1][4]
Molecular Formula C₁₂H₁₆O[1][4]
Molecular Weight 176.26 g/mol [2]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 252 °C[1][4]
Density ~0.97 g/cm³[2][4]
Refractive Index 1.508 - 1.512 (at 20°C)[1][2]
Industrial Applications

The compound's primary value stems from its utility in several high-value sectors:

  • Fragrance and Flavors: It imparts a fresh, woody aroma, often used in perfumes, cosmetics, and to enhance fruity notes in fragrance formulations.[1][2]

  • Pharmaceutical Synthesis: Its structure serves as a key building block for active pharmaceutical ingredients (APIs), leveraging its reactivity and stability for creating more complex molecules.[2]

  • Organic Synthesis: It functions as a versatile intermediate and, in some cases, as a specialized solvent in organic reactions.[2]

Primary Synthesis Route: Acid-Catalyzed Friedel-Crafts Reaction

The most common and economically viable method for synthesizing this compound is the reaction of benzene with mesityl oxide, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).[1] This reaction is a classic example of electrophilic aromatic substitution.[5]

Overall Reaction Scheme

The reaction can be summarized as follows:

Benzene + Mesityl Oxide --(AlCl₃)--> this compound

Detailed Reaction Mechanism

The mechanism proceeds through several critical steps, each governed by fundamental principles of physical organic chemistry.

Step 1: Generation of the Electrophile

The reaction is initiated by the activation of mesityl oxide (4-methylpent-3-en-2-one) by the Lewis acid catalyst. In the presence of a strong acid, the alkene moiety of the α,β-unsaturated ketone is protonated. This protonation selectively occurs at the α-carbon, leading to the formation of a resonance-stabilized tertiary carbocation. This carbocation is a potent electrophile and is the key reactive species that will engage the aromatic ring. The acid catalyst (H⁺) is often generated in situ from the interaction of the Lewis acid (AlCl₃) with trace amounts of moisture.

Step 2: Electrophilic Attack (Formation of Sigma Complex)

The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic tertiary carbocation. This step disrupts the aromaticity of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Step 3: Rearomatization

To restore the highly stable aromatic system, a proton (H⁺) is eliminated from the carbon atom that formed the new bond with the electrophile. The electron pair from the C-H bond returns to the ring, re-establishing aromaticity. This step regenerates the acid catalyst, allowing it to participate in subsequent catalytic cycles.

Mechanistic Workflow Diagram

The following diagram illustrates the step-by-step flow of the Friedel-Crafts synthesis mechanism.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization MesitylOxide Mesityl Oxide Carbocation Tertiary Carbocation (Electrophile) MesitylOxide->Carbocation Protonation H_plus H+ (from AlCl₃/trace H₂O) Benzene Benzene Carbocation->Benzene Attack by π-system SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex FinalProduct This compound SigmaComplex->FinalProduct Deprotonation H_plus_regen H+ (Catalyst Regenerated)

Caption: Friedel-Crafts mechanism for the synthesis of this compound.

Rationale for Experimental Choices
  • Mesityl Oxide as a Precursor: Mesityl oxide is an ideal starting material as it provides the necessary five-carbon backbone and the α,β-unsaturation required to generate the specific tertiary carbocation upon protonation. It is readily produced from the acid-catalyzed self-condensation of acetone.[6][7][8]

  • Choice of Catalyst (AlCl₃): A strong Lewis acid is required to facilitate the formation of the carbocation electrophile.[9] AlCl₃ is effective and widely used, though it must be handled under anhydrous conditions as it reacts vigorously with water. The ketone product can form a complex with AlCl₃, often necessitating the use of stoichiometric amounts of the catalyst.[9]

  • Anhydrous Conditions: The exclusion of water is critical. Water deactivates the Lewis acid catalyst and can lead to unwanted side reactions. All glassware must be thoroughly dried, and anhydrous solvents should be used.

Alternative Synthetic Strategies

While the Friedel-Crafts route is dominant, other pathways can be conceptualized for laboratory-scale synthesis, typically involving Grignard reagents.

Grignard Reagent to Alcohol Followed by Oxidation

A plausible, albeit multi-step, alternative involves the synthesis of the corresponding secondary alcohol, 4-methyl-4-phenylpentan-2-ol, which is then oxidized to the target ketone.

Step 1: Synthesis of a Phenyl Grignard Reagent: 2-methyl-2-phenylpropyl magnesium bromide could be prepared from the corresponding alkyl halide and magnesium metal in anhydrous ether.[10][11]

Step 2: Reaction with an Aldehyde: The Grignard reagent would then act as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. An acidic workup would protonate the resulting alkoxide to yield 4-methyl-4-phenylpentan-2-ol.

Step 3: Oxidation: The secondary alcohol would then be oxidized to the ketone using a standard oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation protocol.

Conceptual Workflow for Grignard/Oxidation Route

G cluster_0 Grignard Formation cluster_1 Alcohol Synthesis cluster_2 Oxidation AlkylHalide 2-methyl-2-phenylpropyl bromide Grignard Grignard Reagent AlkylHalide->Grignard Mg Mg, Anhydrous Ether Acetaldehyde Acetaldehyde Grignard->Acetaldehyde Nucleophilic Attack Alcohol 4-Methyl-4-phenylpentan-2-ol Acetaldehyde->Alcohol Workup Acidic Workup Ketone Target Ketone Alcohol->Ketone Oxidation Oxidant PCC or Swern Oxidation

Caption: Conceptual multi-step synthesis via a Grignard reagent and subsequent oxidation.

Comparison of Synthetic Routes
FeatureFriedel-Crafts ReactionGrignard/Oxidation Route
Number of Steps One primary stepMultiple steps (3+)
Atom Economy HighModerate to Low
Scalability High (Industrially proven)Low (Better for lab scale)
Reagent Cost Relatively low (Benzene, Acetone derivatives)High (Grignard reagents, specific oxidants)
Key Challenges Handling of corrosive/water-sensitive AlCl₃; potential for polyalkylation.Strict anhydrous conditions for Grignard; use of stoichiometric/hazardous oxidants.

Experimental Protocol: Friedel-Crafts Synthesis

This section provides a representative laboratory-scale protocol for the synthesis of this compound.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene (solvent and reactant)

  • Mesityl Oxide

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel. Operate within a fume hood.

  • Catalyst Suspension: To the flask, add anhydrous benzene. Cool the flask in an ice bath to 0-5 °C. Cautiously and portion-wise, add anhydrous aluminum chloride with stirring to form a suspension. The process is exothermic.

  • Reactant Addition: Dissolve mesityl oxide in a small amount of anhydrous benzene and place it in the addition funnel. Add the mesityl oxide solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Cool the reaction mixture again in an ice bath. Very slowly and cautiously, quench the reaction by pouring the mixture over crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. The layers will separate. Collect the organic (benzene) layer. Extract the aqueous layer twice more with small portions of benzene (or another suitable solvent like diethyl ether).

  • Washing: Combine all organic extracts. Wash sequentially with 10% HCl solution, water, saturated NaHCO₃ solution, and finally with brine. This removes unreacted acid and other water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent.

  • Purification: Remove the solvent (benzene) using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield the final, pure this compound.

Conclusion

The synthesis of this compound is most efficiently achieved via an acid-catalyzed Friedel-Crafts reaction between benzene and mesityl oxide. This method is robust, scalable, and relies on well-understood principles of electrophilic aromatic substitution. The key to a successful synthesis lies in the effective generation of the tertiary carbocation electrophile and the strict control of reaction conditions, particularly the exclusion of water. While alternative methods like those employing Grignard reagents are chemically feasible, they are less practical for large-scale production due to their multi-step nature and higher cost. This guide provides the foundational mechanistic understanding and practical protocols necessary for professionals engaged in the synthesis and application of this important chemical intermediate.

References

  • Premier Group. This compound (Veticone).
  • Chem-Impex. This compound.
  • Grignard Reaction. Lander University.
  • BenchChem.
  • Organic Chemistry Portal.
  • L.S.College, Muzaffarpur. Friedel–Crafts reaction.
  • LookChem. This compound.
  • Filo. Suggest a mechanism for the following reactions: Acetone + H2SO4.
  • Sigma-Aldrich.
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).
  • ResearchGate. 6.
  • PubChem. Vetikon | C12H16O | CID 81898.

Sources

An In-depth Technical Guide to 4-Methyl-4-phenylpentan-2-one (CAS 7403-42-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methyl-4-phenylpentan-2-one (CAS 7403-42-1), a versatile ketone with significant applications in the pharmaceutical, fine chemical, and fragrance industries. This document delves into its chemical properties, synthesis, applications, and detailed safety information to support its effective and safe use in research and development.

Chemical Identity and Properties

This compound, also known as Veticone, is an organic compound characterized by a unique structure that makes it a valuable intermediate in the synthesis of more complex molecules.[1]

Nomenclature and Identifiers
  • IUPAC Name : this compound

  • CAS Number : 7403-42-1[1]

  • Molecular Formula : C₁₂H₁₆O[1]

  • Molecular Weight : 176.26 g/mol [1]

  • Synonyms : 4-Methyl-4-phenyl-2-pentanone, Vetikon, Methyl 2-methyl-2-phenylpropyl ketone[2][3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Appearance Colorless to pale yellow liquid[1]
Boiling Point 122 - 123 °C[1]
Density 0.97 g/cm³[1]
Refractive Index (n20/D) 1.508 - 1.512[1]
Purity (GC) 97 - 100%[1]

Synthesis and Reactivity

This compound's structure allows for a variety of chemical reactions, making it a versatile building block in organic synthesis. Its reactivity is centered around the ketone functional group, which can undergo reactions such as reductions and condensations.[1]

A common synthesis method involves the reaction of benzene with mesityl oxide in the presence of aluminum chloride.

Applications in Research and Industry

The unique properties of this compound have led to its use in several fields:

  • Pharmaceutical Synthesis : It serves as a key intermediate in the development of active pharmaceutical ingredients (APIs) due to its favorable reactivity and stability.[1]

  • Fine Chemicals : Its ability to participate in various chemical reactions makes it a valuable component in the synthesis of complex organic molecules.[1]

  • Fragrance and Flavoring : It is utilized as a fragrance ingredient in cosmetics and a flavoring agent in food products.[1]

  • Solvent Applications : It can be used as a solvent in organic synthesis to facilitate chemical reactions.[1]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. This section outlines the known hazards and recommended safety protocols.

Hazard Identification

According to available safety data sheets, this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[4]

  • Skin Irritation (Category 2) : Causes skin irritation.[4]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[4]

  • Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[4]

The GHS label elements include the GHS07 pictogram (exclamation mark) and the signal word "Warning".[4]

Recommended Safety Precautions

A workflow for the safe handling of this compound is illustrated below.

safe_handling_workflow Workflow for Safe Handling of this compound cluster_preparation Preparation cluster_handling Handling cluster_spill_exposure Spill & Exposure cluster_storage_disposal Storage & Disposal Read_SDS Thoroughly Read SDS Don_PPE Wear Appropriate PPE: - Safety Goggles - Protective Gloves - Lab Coat Read_SDS->Don_PPE Work_Area Ensure Well-Ventilated Area (Fume Hood) Don_PPE->Work_Area Avoid_Contact Avoid Contact with Skin, Eyes, and Clothing Work_Area->Avoid_Contact Avoid_Inhalation Avoid Inhaling Vapors Work_Area->Avoid_Inhalation No_Eat_Drink Do Not Eat, Drink, or Smoke Work_Area->No_Eat_Drink Eye_Contact Eye Contact: Rinse with Water for 15 mins Skin_Contact Skin Contact: Wash with Soap and Water Inhalation Inhalation: Move to Fresh Air Ingestion Ingestion: Seek Immediate Medical Attention Storage Store in a Cool, Dry, Well-Ventilated Area in a Tightly Closed Container Disposal Dispose of According to Local Regulations Storage->Disposal When Necessary cluster_handling cluster_handling cluster_handling->Eye_Contact If Exposure Occurs cluster_handling->Skin_Contact If Exposure Occurs cluster_handling->Inhalation If Exposure Occurs cluster_handling->Ingestion If Exposure Occurs cluster_handling->Storage After Use

Caption: A flowchart outlining the key steps for the safe handling of this compound.

First-Aid Measures
  • If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In case of skin contact : Wash off with soap and plenty of water. Consult a physician.[4]

  • In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

  • If swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis or application of this compound are not extensively available in the public domain, a general procedure for a reaction it is commonly used in, such as a condensation reaction, would follow standard organic synthesis methodologies.

General Protocol for a Condensation Reaction:

  • Reaction Setup : In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in an appropriate solvent (e.g., toluene, ethanol).

  • Reagent Addition : Add the second reactant and a catalyst (acidic or basic, depending on the specific reaction) to the flask.

  • Reaction Conditions : Heat the reaction mixture to the desired temperature and allow it to stir for the required amount of time. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography, Gas Chromatography).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction if necessary and extract the product into an organic solvent.

  • Purification : Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product using a suitable method, such as column chromatography or distillation.

  • Characterization : Characterize the purified product using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Data and Spectra

Spectroscopic data for this compound is available from various sources, including the NIST WebBook and PubChem.[3] This data is essential for the identification and characterization of the compound.

Conclusion

This compound (CAS 7403-42-1) is a valuable chemical intermediate with a range of applications in pharmaceuticals, fine chemicals, and fragrances. A thorough understanding of its properties, reactivity, and safety precautions is essential for its effective and safe utilization in research and development. This guide provides a foundational understanding of this compound, empowering researchers and scientists to harness its potential while maintaining a high standard of safety.

References

  • National Institute of Standards and Technology. (n.d.). 7-Methoxy-1-tetralone. NIST Chemistry WebBook. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Chemical Label. (n.d.). This compound. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methyl-4-phenyl pentanone vetikon (Symrise). Retrieved from [Link]

  • Angene Chemical. (n.d.). 2-Pentanone,4-methyl-4-phenyl-. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Methyl-4-phenyl-2-pentanone. Retrieved from [Link]

  • PubChem. (n.d.). Vetikon. Retrieved from [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Substituted Pentanones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and strategic considerations for screening the biological activities of substituted pentanones. This class of compounds, characterized by a five-carbon chain with a ketone functional group and various substitutions, has emerged as a promising scaffold in medicinal chemistry, demonstrating a wide spectrum of therapeutic potential. This document offers field-proven insights into experimental design, detailed protocols for key assays, and an exploration of the underlying molecular pathways, empowering researchers to effectively navigate the early stages of drug discovery.

The Rationale for Screening Substituted Pentanones: A Landscape of Therapeutic Promise

Substituted pentanones represent a versatile chemical scaffold with the potential to interact with a multitude of biological targets. Their diverse biological activities stem from the reactivity of the carbonyl group and the steric and electronic effects of their substituents. Preliminary research has highlighted their promise in several key therapeutic areas:

  • Anticancer Activity: Certain substituted pentanones have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, inhibition of key signaling pathways like PI3K/AKT/MAPK, and the suppression of inflammatory mediators such as COX-2.[1]

  • Antimicrobial Properties: The pentanone backbone has been identified in compounds exhibiting inhibitory activity against a range of bacterial and fungal pathogens.[2][3][4] The mechanism is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

  • Antiviral Potential: Several studies have indicated that substituted pentanones and related compounds can interfere with viral replication cycles.[5][6][7][8] This can occur through various mechanisms, including the induction of host antiviral responses, such as the production of heat-shock proteins, and the modulation of signaling pathways like NF-κB that are often hijacked by viruses.[5]

Given this broad spectrum of potential activities, a systematic and robust screening cascade is essential to identify and characterize lead compounds for further development.

Foundational Steps: Synthesis and Characterization of a Substituted Pentanone Library

The journey of biological activity screening begins with a well-characterized compound library. The synthesis of substituted pentanones often involves established organic chemistry reactions, with the Claisen-Schmidt condensation being a frequently employed method for creating chalcone precursors, which can then be further modified.[9][10][11][12][13]

General Synthesis Strategy: An Exemplar Pathway

A common route to synthesize substituted pentanones involves the reaction of a substituted benzaldehyde with a ketone in the presence of a base. The resulting α,β-unsaturated ketone (a chalcone analogue) can then be subjected to further reactions, such as Michael addition or reduction, to generate a diverse library of substituted pentanones.

Experimental Workflow: Synthesis of a Chalcone Precursor

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A Substituted Benzaldehyde E α,β-Unsaturated Ketone (Chalcone Analogue) A->E Claisen-Schmidt Condensation B Acetone or Substituted Ketone B->E C Base Catalyst (e.g., NaOH, KOH) C->E D Solvent (e.g., Ethanol) D->E

Caption: A generalized workflow for the synthesis of chalcone precursors to substituted pentanones.

The Imperative of Purity and Characterization

Before embarking on biological screening, the purity and structural integrity of each synthesized compound must be rigorously confirmed. This is a critical step to ensure that the observed biological effects are attributable to the compound of interest and not to impurities. Standard analytical techniques for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

A Multi-tiered Approach to Biological Activity Screening

A hierarchical screening strategy is the most efficient method for identifying promising lead compounds. This typically involves initial broad-based primary screening to identify "hits," followed by more focused secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess selectivity.

Experimental Workflow: A Tiered Screening Cascade

cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Tertiary Screening A High-Throughput Screening (e.g., Cell Viability Assays) B Dose-Response & Potency (IC50/EC50 Determination) A->B Hit Identification C Target-Based Assays (e.g., Enzyme Inhibition) B->C Lead Prioritization D Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) C->D Lead Characterization E In Vivo Model Testing D->E Preclinical Candidate Selection

Caption: A logical progression for screening substituted pentanones, from initial hits to preclinical candidates.

In-Depth Protocols for Primary Screening Assays

The initial screening phase aims to cast a wide net to identify any potential biological activity. The choice of assays will be dictated by the therapeutic areas of interest.

Anticancer Activity Screening: Assessing Cytotoxicity

The foundational assay in anticancer drug discovery is the assessment of a compound's ability to inhibit cancer cell growth or induce cell death. The MTS assay is a robust and widely used colorimetric method for this purpose.

The choice of cancer cell lines is a critical experimental parameter. It is advisable to use a panel of cell lines from different tissue origins (e.g., breast, lung, colon) to assess the breadth of a compound's activity.[8][14][15] Furthermore, including cell lines with known genetic backgrounds (e.g., specific mutations in oncogenes or tumor suppressor genes) can provide early insights into potential mechanisms of action and patient populations that might benefit from the compound.[4]

This protocol outlines the steps for determining the cytotoxic effects of substituted pentanones on a cancer cell line.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Substituted pentanone stock solutions (in a suitable solvent like DMSO)

  • MTS reagent

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the substituted pentanones in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[17]

    • Incubate the plate for 1-4 hours at 37°C.[17]

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and MTS reagent only).

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).

Antimicrobial Activity Screening: Gauging Inhibitory Effects

The Kirby-Bauer disk diffusion method is a widely used qualitative screening method to assess the antimicrobial activity of novel compounds. For quantitative data, the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is the gold standard.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Bacterial or fungal strains of interest

  • Sterile cotton swabs

  • Sterile filter paper disks

  • Substituted pentanone stock solutions

  • Positive control antibiotic disks

  • Negative control (solvent) disks

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.[18]

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[18]

  • Disk Application:

    • Impregnate sterile filter paper disks with a known concentration of the substituted pentanone solutions.

    • Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate. Ensure the disks are at least 24 mm apart.[19][20]

  • Incubation:

    • Invert the plates and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 16-24 hours.[19]

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

    • A larger zone of inhibition generally indicates greater antimicrobial activity.

Antiviral Activity Screening: Quantifying Viral Inhibition

The plaque reduction assay is a classic and reliable method for determining the ability of a compound to inhibit the replication of a virus.

Materials:

  • Confluent monolayer of a susceptible host cell line in 6- or 12-well plates

  • Virus stock of known titer

  • Serum-free medium

  • Substituted pentanone stock solutions

  • Overlay medium (e.g., medium containing methylcellulose or agarose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Infection:

    • Wash the confluent cell monolayers with PBS.

    • Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.[2][21]

  • Compound Treatment:

    • Remove the viral inoculum.

    • Add the overlay medium containing various concentrations of the substituted pentanones. Include a virus control (no compound) and a cell control (no virus, no compound).[2]

  • Incubation:

    • Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with the fixative solution for at least 20 minutes.[2]

    • Remove the fixative and stain the cells with crystal violet for 15-20 minutes.[2]

    • Gently wash the plates with water and allow them to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the 50% effective concentration (EC₅₀) from the dose-response curve.[22]

Delving Deeper: Investigating Mechanisms of Action

Once "hit" compounds are identified in primary screening, the next crucial step is to elucidate their mechanism of action. This involves investigating their effects on specific molecular pathways.

The PI3K/AKT/mTOR Pathway in Cancer

The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[6][23][24][25]

Signaling Pathway: The PI3K/AKT/mTOR Cascade

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Activation) mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a key regulator of cell fate.

The NF-κB Pathway in Viral Infections

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the immune and inflammatory responses.[26][27] Many viruses have evolved strategies to manipulate this pathway to their advantage, either by suppressing the host immune response or by promoting viral gene expression and replication.[3][28][29] Therefore, compounds that modulate NF-κB activity can have significant antiviral potential.

Signaling Pathway: The NF-κB Activation Cascade

cluster_stimuli Viral Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs Viral PAMPs IKK IKK Complex PAMPs->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_P p-IκB IkB->IkB_P DNA DNA NFkB->DNA Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Transcription Gene Transcription (Inflammatory Cytokines, Antiviral Genes) DNA->Transcription

Caption: An overview of the canonical NF-κB signaling pathway, a central hub in the host antiviral response.

Data Presentation and Interpretation

The systematic and clear presentation of screening data is paramount for making informed decisions about which compounds to advance.

Tabulating Quantitative Data

Summarizing quantitative data, such as IC₅₀ and MIC values, in tables allows for easy comparison of the potency and spectrum of activity of different substituted pentanones.

Table 1: Representative Anticancer Activity Data for Substituted Pentanones

Compound IDSubstitution PatternCell LineIC₅₀ (µM)
Pentanone-A 4-methoxy-phenylMCF-7 (Breast)12.5
Pentanone-A 4-methoxy-phenylA549 (Lung)25.8
Pentanone-B 3,4-dichloro-phenylMCF-7 (Breast)5.2
Pentanone-B 3,4-dichloro-phenylA549 (Lung)8.9
Doxorubicin (Positive Control)MCF-7 (Breast)0.8
Doxorubicin (Positive Control)A549 (Lung)1.2

Table 2: Representative Antimicrobial Activity Data for Substituted Pentanones

Compound IDSubstitution PatternS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Pentanone-C 2-hydroxy-phenyl1664
Pentanone-D 4-nitro-phenyl832
Ciprofloxacin (Positive Control)0.50.25

Conclusion and Future Directions

The biological activity screening of substituted pentanones is a dynamic and promising area of drug discovery. This guide has provided a framework for a systematic and rigorous approach to identifying and characterizing novel therapeutic agents. By integrating rational synthesis, a tiered screening cascade, detailed in vitro assays, and mechanistic studies, researchers can effectively unlock the therapeutic potential of this versatile chemical scaffold. Future efforts should focus on expanding the diversity of substituted pentanone libraries, exploring novel biological targets, and leveraging in silico methods to predict activity and guide synthesis. The ultimate goal is the translation of these promising laboratory findings into novel therapeutics that can address unmet medical needs.

References

A comprehensive list of references is provided in the following section to support the technical claims and protocols outlined in this guide. Each reference includes the title, source, and a clickable URL for verification.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). Flowchart with the main process steps of the MTS assay. ResearchGate. [Link]

  • Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]

  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

  • ACS Omega. (2022, August 2). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances on viral manipulation of NF-κB signaling pathway. PMC - NCBI. [Link]

  • PubMed. (n.d.). PI3K/Akt signalling pathway and cancer. PubMed. [Link]

  • National Center for Biotechnology Information. (2020, April 9). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC - NCBI. [Link]

  • PubMed Central. (n.d.). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. PubMed Central. [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • PubMed. (2022, August 2). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Guidelines for clinical evaluation of anti‐cancer drugs. PMC - NCBI. [Link]

  • ResearchGate. (2025, August 7). PI3K/AKT Signaling pathway and cancer: An updated review. ResearchGate. [Link]

  • Taylor & Francis Online. (2024, October 22). The role of NF-κB signaling pathway in viral hepatitis and gastroenteritis: pathogenesis and therapeutic applications. Taylor & Francis Online. [Link]

  • Bio-protocol. (n.d.). Antiviral assay. Bio-protocol. [Link]

  • ResearchGate. (2025, December 10). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). The Role of Ubiquitination in NF-κB Signaling during Virus Infection. PMC - NCBI. [Link]

  • AIR Unimi. (2021, August 5). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. AIR Unimi. [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Apec.org. [Link]

  • IP International Journal of Comprehensive and Advanced Pharmacology. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. IP International Journal of Comprehensive and Advanced Pharmacology. [Link]

  • Frontiers. (n.d.). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers. [Link]

  • Journal of Virology. (2021, November 23). Pseudorabies Virus Infection Triggers NF-κB Activation via the DNA Damage Response but Actively Inhibits NF-κB-Dependent Gene Expression. Journal of Virology. [Link]

  • ACS Omega. (2020, June 14). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • ijarsct. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. ijarsct. [Link]

  • AACR Journals. (n.d.). Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]

  • MDPI. (n.d.). The Role of the Nuclear Factor-Kappa B (NF-κB) Pathway in SARS-CoV-2 Infection. MDPI. [Link]

  • Frontiers. (n.d.). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers. [Link]

  • IJPPR. (2024, June 30). A Comprehensive Review on Synthesis and Biological Activity of Chalcone. IJPPR. [Link]

  • MDPI. (n.d.). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. MDPI. [Link]

  • YouTube. (2024, March 4). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. YouTube. [Link]

  • PubMed Central. (n.d.). Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. PubMed Central. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Cytotoxicity Assessment of 4-Methyl-4-phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of 4-Methyl-4-phenylpentan-2-one, a compound with limited publicly available toxicological data. The guide is designed for researchers, scientists, and drug development professionals, offering a structured approach from initial experimental design to detailed mechanistic investigation. It emphasizes the importance of selecting relevant cell models and a multi-parametric approach to cytotoxicity assessment, integrating assays that probe metabolic activity, membrane integrity, and apoptotic pathways. Detailed, step-by-step protocols for key assays, including the MTT, LDH, and Caspase-3/7 assays, are provided. Furthermore, this guide underscores the principles of scientific integrity by explaining the rationale behind experimental choices and outlining a self-validating system of controls. Data interpretation, including the calculation of IC50 values, is discussed to provide a complete roadmap for the cytotoxicological profiling of novel or under-researched chemical entities.

Introduction: The Imperative for Cytotoxicity Profiling

This compound is a chemical compound for which the cytotoxic potential has not been extensively characterized. In drug discovery, chemical safety assessment, and biomedical research, the evaluation of a compound's effect on cell viability is a critical first step. In vitro cytotoxicity testing serves as a sensitive and efficient screening method to identify potential adverse biological effects of a substance on living cells.[1][2] This guide outlines a robust, tiered strategy for the comprehensive in vitro cytotoxicological assessment of this compound, adhering to internationally recognized principles for chemical safety testing.[1]

The primary objectives of this testing strategy are:

  • To determine the concentration-dependent effect of this compound on cell viability.

  • To establish a quantitative measure of cytotoxicity, typically the half-maximal inhibitory concentration (IC50).[3][4]

  • To elucidate the primary mechanism of cell death induced by the compound (e.g., necrosis or apoptosis).

This guide will provide the scientific rationale and detailed methodologies to achieve these objectives, ensuring a thorough and reliable assessment.

Experimental Design: A Foundation for Reliable Data

A well-designed experiment is paramount for generating reproducible and meaningful cytotoxicity data. The following sections detail the critical considerations for designing a comprehensive in vitro study for this compound.

Cell Line Selection: The Biological Context

The choice of cell line is a critical determinant of the relevance of the cytotoxicity data.[5][6] The selection should be guided by the potential application or exposure route of this compound. For a compound with unknown biological targets, a panel of cell lines representing different tissue origins is recommended.

Recommended Cell Lines:

  • Human Hepatocellular Carcinoma (HepG2): A well-characterized human liver cell line, suitable for assessing potential hepatotoxicity.

  • Human Dermal Fibroblasts (HDF): A primary-like cell line relevant for assessing dermal toxicity.

  • Human Lung Adenocarcinoma (A549): A common model for evaluating the effects of compounds on the respiratory system.

  • Mouse Fibroblasts (L929): An established standard cell line for general cytotoxicity testing.[7]

Justification for Selection: This panel provides a broad overview of potential target organs and includes both cancerous and non-cancerous cell lines to assess for any differential cytotoxicity.

Concentration Range and Exposure Time

A broad, logarithmically spaced range of concentrations should be tested to capture the full dose-response curve. A typical starting range for an unknown compound might be from 0.1 µM to 1000 µM. The exposure time is also a critical variable, with standard incubation periods of 24, 48, and 72 hours, allowing for the detection of both acute and delayed cytotoxic effects.[7]

Controls: The Self-Validating System

The inclusion of appropriate controls is essential for validating the assay results.

  • Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the highest concentration used in the experiment.

  • Untreated Control: Cells cultured in medium alone, representing 100% viability.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin, cisplatin) to confirm the sensitivity of the cell line and the assay system.[8]

  • Assay-Specific Controls: Additional controls as required by the specific cytotoxicity assay being performed (e.g., background absorbance).

Tiered Assay Strategy: From Viability to Mechanism

A tiered approach, starting with general viability assays and progressing to more specific mechanistic assays, provides a comprehensive understanding of the cytotoxic profile of this compound.

Tier 1: Primary Cytotoxicity Screening

The initial tier focuses on assessing overall cell viability and identifying the cytotoxic concentration range.

  • MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health.[9]

  • LDH Assay: Quantifies the release of lactate dehydrogenase, a marker of membrane damage and necrosis.[10]

By employing assays that measure distinct cellular processes, a more complete picture of the cytotoxic effect can be obtained.

Tier 2: Mechanistic Investigation

If significant cytotoxicity is observed in Tier 1, the next step is to investigate the underlying mechanism of cell death.

  • Caspase-3/7 Assay: Measures the activity of key executioner caspases, providing a specific marker for apoptosis.[11][12]

The following diagram illustrates the proposed tiered testing strategy:

Tiered_Testing_Strategy cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Insight MTT MTT Assay (Metabolic Activity) Caspase Caspase-3/7 Assay (Apoptosis) MTT->Caspase If Cytotoxic LDH LDH Assay (Membrane Integrity) LDH->Caspase If Cytotoxic Compound This compound Compound->MTT Expose Cells Compound->LDH Expose Cells

Caption: Tiered approach for cytotoxicity assessment.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the recommended assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[9]

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[13]

  • Treat cells with various concentrations of this compound and controls for 24, 48, or 72 hours.[13]

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.[14]

  • Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[13][14]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

  • Measure the absorbance at 492 nm using a microplate reader.[13]

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[10]

Protocol:

  • Seed cells in a 96-well plate and treat as described for the MTT assay.

  • At the end of the treatment period, centrifuge the plate at 250 x g to pellet any detached cells.[15]

  • Carefully transfer 50 µL of the cell-free supernatant to a new 96-well plate.[16]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 100 µL of the reaction mixture to each well containing the supernatant.[15]

  • Incubate the plate for 30 minutes at room temperature, protected from light.[10]

  • Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.[16]

Caspase-3/7 Assay

This assay utilizes a proluminescent substrate containing the DEVD peptide, which is cleaved by activated caspase-3 and -7, releasing a substrate for luciferase and generating a luminescent signal.[11]

Protocol:

  • Seed cells in a white-walled 96-well plate and treat as described for the MTT assay.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer.

The workflow for a typical plate-based cytotoxicity assay is as follows:

Cytotoxicity_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay Assay & Readout A Seed Cells in 96-well Plate B Incubate (24h) A->B C Add Compound & Controls B->C D Incubate (24-72h) C->D E Add Assay Reagent (MTT, LDH, etc.) D->E F Incubate E->F G Read Plate (Absorbance/Luminescence) F->G

Caption: General workflow for in vitro cytotoxicity assays.

Data Analysis and Interpretation

Calculation of Percentage Viability

The percentage of cell viability is calculated relative to the vehicle control:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Determination of IC50

The IC50 is the concentration of a compound that inhibits 50% of cell viability and is a standard measure of a compound's potency.[3][4] It is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[17]

Data Presentation:

The results of the cytotoxicity assays should be summarized in a clear and concise table.

AssayCell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MTT HepG2DataDataData
HDFDataDataData
A549DataDataData
L929DataDataData
LDH HepG2DataDataData
HDFDataDataData
A549DataDataData
L929DataDataData
Caspase-3/7 SelectedEC50EC50EC50

Note: For the Caspase-3/7 assay, the result is often expressed as EC50 (half-maximal effective concentration) for the induction of apoptosis.

Interpreting the Results

A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[7][18] By comparing the IC50 values from the MTT and LDH assays, initial mechanistic insights can be gained. For example, a low IC50 in the LDH assay concurrent with a higher IC50 in the MTT assay may suggest that necrosis is the primary mode of cell death. Conversely, a significant decrease in MTT reduction without a corresponding increase in LDH release may indicate a cytostatic effect or apoptosis, which can be confirmed with the Caspase-3/7 assay.

Conclusion

This technical guide provides a robust and scientifically sound framework for the in vitro cytotoxicity assessment of this compound. By following a tiered approach that incorporates multiple assays and relevant cell models, researchers can generate comprehensive and reliable data to characterize the cytotoxic potential of this compound. The detailed protocols and data analysis guidelines presented herein are designed to ensure the integrity and reproducibility of the findings, contributing to a thorough understanding of the biological effects of this compound.

References

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • National Toxicology Program (NTP). (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

  • YouTube. (2021, January 13). Graphviz tutorial. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • Graphviz. (n.d.). Graphviz. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • Medical Device and Diagnostic industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • TSAR. (2012, October 2). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • RE-Place. (2014, September 26). OECD Test Guideline 487. Retrieved from [Link]

  • Malaysian Journal of Medicine and Health Sciences. (2021, April 6). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Retrieved from [Link]

  • graphviz. (n.d.). User Guide — graphviz 0.21 documentation. Retrieved from [Link]

  • ResearchGate. (2022, June 13). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. Retrieved from [Link]

  • Muse®. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • ResearchGate. (2020, September 1). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2022, June 30). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Olfactory Properties of 4-Methyl-4-phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Olfactory Signature of a Versatile Ketone

4-Methyl-4-phenylpentan-2-one, known in the fragrance industry as Veticone, is a synthetic aroma chemical prized for its complex and appealing scent profile.[1] As a versatile ketone, it finds broad application in fine fragrances, cosmetics, and personal care products, where it imparts a unique character and enhances other aromatic components.[2][3] This technical guide provides a comprehensive analysis of the olfactory properties of this compound, grounded in established analytical techniques and sensory science principles. We will explore its distinct odor profile, delve into the rigorous methodologies required for its quantitative characterization, and outline the forward-looking approaches to understanding its interaction with the human olfactory system at a molecular level. This document is designed to serve as a vital resource for professionals engaged in fragrance research, product development, and the study of olfaction.

Section 1: Physicochemical and Qualitative Olfactory Profile

Understanding the foundational properties of an aroma chemical is the first step in a comprehensive olfactory analysis. These characteristics dictate its behavior in formulations and its initial perception by the human nose.

1.1: Chemical Identity and Properties

This compound is a colorless to pale yellow liquid.[1] Its identity and key physical properties, crucial for formulation and stability testing, are summarized in the table below.

PropertyValueSource(s)
Chemical Name This compound[4]
Common Name Veticone, Vetikon[5][6]
CAS Number 7403-42-1
Molecular Formula C₁₂H₁₆O[1]
Molecular Weight 176.26 g/mol [2]
Boiling Point 252 °C at 760 mmHg[1][6]
Refractive Index 1.5080 - 1.5120 (@ 20°C)[1]
Specific Gravity 0.9700 - 0.9760 (d20/4)[5]
Synthesis Friedel-Crafts alkylation of Benzene with Mesityl oxide[1]
1.2: Qualitative Odor Profile

The scent of this compound is consistently described as multifaceted. Its primary character is a fresh, woody, and rooty aroma, reminiscent of vetiver oil.[5] This foundational note is complemented by a subtle floral nuance, specifically described as enhancing the natural fruitiness of gardenia flowers.[1] This unique combination makes it a valuable component in the reconstitution of complex natural scents like Patchouli Oil.[1]

  • Primary Notes: Fresh, Woody, Rooty, Vetiver-like[5]

  • Secondary Nuances: Gardenia, Fruity undertones[1]

Its stability is reported as good to very good in a range of product bases including lotions, shampoos, soaps, and powders, making it a robust choice for perfumers.[5]

Section 2: Quantitative Olfactory Analysis Methodologies

To move beyond qualitative descriptions, a rigorous, quantitative approach is essential. This section details the standard experimental protocols used to define the potency, character, and purity of an aroma chemical like this compound.

2.1: Determination of Odor Threshold Value (OTV)

The OTV is the minimum concentration of a substance detectable by the human sense of smell. It is the fundamental measure of an odorant's potency. The industry-standard method for this determination is based on international norms such as ISO 13301:2018.[3]

This protocol ensures objectivity by presenting panelists with three samples, only one of which contains the odorant at a specific concentration, forcing a choice and minimizing guessing.

  • Panelist Selection: Recruit and screen a panel of 15-20 individuals for normal olfactory acuity. Panelists should be free of colds, allergies, or other conditions that could impair their sense of smell.[7]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable, low-odor solvent (e.g., diethyl phthalate or ethanol). Create a series of dilutions from this stock, typically with a dilution factor of 2, spanning a range from clearly perceptible to imperceptible concentrations.[3]

  • Test Administration:

    • For each dilution level, present three sniffing jars or bottles to each panelist. Two contain the blank solvent, and one contains the diluted odorant.

    • The order of presentation should be randomized for each panelist and each trial.

    • Instruct panelists to sniff each sample and identify the one that is different from the other two.

    • Present the samples in descending order of concentration (from strongest to weakest).[3]

  • Data Analysis:

    • For each panelist, the individual threshold is the lowest concentration at which they can correctly identify the odorant-containing sample.

    • The group's OTV is calculated as the geometric mean of the individual thresholds, typically defined as the concentration at which 50% of the panel can detect the substance.[3]

Causality: The 3-AFC method is superior to simple yes/no detection tests because it controls for response bias. A panelist cannot simply say "yes" to every sample; they must prove detection by correctly identifying the unique sample, leading to a more statistically robust and reliable threshold value.

OTV_Workflow cluster_prep Preparation cluster_test Testing (3-AFC) cluster_analysis Analysis P1 Panelist Screening T1 Present 3 Samples (2 Blanks, 1 Odorant) P1->T1 P2 Serial Dilution of Compound P2->T1 T2 Panelist Identifies 'Different' Sample T1->T2 Randomized Order T3 Repeat for each Dilution Level T2->T3 A1 Calculate Individual Detection Thresholds T3->A1 Lowest Correct ID A2 Determine Group OTV (Geometric Mean) A1->A2

Caption: Workflow for Odor Threshold Value (OTV) determination.

2.2: Instrumental and Sensory Correlation: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. It is essential for identifying the specific chemical components responsible for a scent and for detecting trace impurities that might impact the overall odor profile.

  • Sample Injection: A diluted sample of this compound is injected into the gas chromatograph.

  • Separation: The sample travels through a capillary column (e.g., a DB-5 or DB-Wax column), which separates the individual chemical components based on their boiling points and polarity.

  • Effluent Splitting: At the end of the column, the effluent is split into two paths. One path goes to a standard chemical detector (e.g., a Flame Ionization Detector (FID) or Mass Spectrometer (MS)), which generates a chromatogram. The other path is directed to a sniffing port.

  • Olfactory Detection: A trained sensory analyst sniffs the effluent from the sniffing port as the separated components elute over time. The analyst records the time, duration, intensity, and a descriptor for each odor detected.

  • Data Integration: The olfactogram (the record of detected odors) is aligned with the chemical chromatogram (from the FID/MS). This allows for the direct correlation of a specific chemical peak with a specific perceived odor.

Causality: This dual-detection system is self-validating. The MS detector provides an objective chemical identification of a compound, while the human nose provides the subjective, but essential, sensory data. By aligning these two data streams, we can authoritatively state that a specific peak, identified as this compound, has, for example, a "woody" scent, and that a smaller, adjacent peak might be an impurity with an undesirable "sour" note.

GCO_Workflow A Sample Injection B GC Column Separation A->B C Effluent Splitter B->C D Chemical Detector (MS/FID) C->D Path 1 E Sniffing Port C->E Path 2 G Chemical Data (Chromatogram) D->G F Human Assessor E->F H Sensory Data (Olfactogram) F->H I Data Correlation (Odor-Active Peaks) G->I H->I

Caption: Gas Chromatography-Olfactometry (GC-O) experimental workflow.

Section 3: Advanced Characterization - Olfactory Receptor Interaction

A frontier in olfactory science is understanding how an odorant molecule like this compound interacts with the hundreds of unique olfactory receptors (ORs) in the human nose. Identifying the specific ORs it activates provides a mechanistic basis for its perceived scent. While specific data for this compound is not publicly available, the following protocol outlines the state-of-the-art methodology used to obtain it.[8][9]

Methodology: High-Throughput Screening of Human Olfactory Receptors

This approach utilizes a heterologous expression system, where human ORs are expressed in cultured cells (e.g., HEK293) that do not normally have them. The activation of these receptors by an odorant is then measured via a downstream reporter, such as a luminescent or fluorescent signal.[10]

  • OR Library Preparation: A library of plasmids is used, with each plasmid containing the genetic code for one of the ~400 different human olfactory receptors.

  • Cell Transfection: Arrays of HEK293 cells are prepared in microplates. Each well is transfected with a plasmid for a single, known human OR, along with a reporter gene construct (e.g., a cAMP-driven luciferase).[9]

  • Odorant Application: A solution of this compound is prepared at various concentrations and applied to all the wells containing the different ORs.

  • Signal Detection: After incubation, a substrate for the luciferase enzyme is added. If an OR has been activated by the odorant, it will trigger a cAMP signaling cascade, leading to the production of luciferase, which in turn generates a light signal (luminescence). This signal is read by a plate luminometer.

  • Data Analysis: The luminescence intensity from each well is measured. A strong signal from a well containing a specific OR indicates a positive "hit"—an interaction between the odorant and that receptor. Dose-response curves can then be generated for the activated receptors to determine their sensitivity (EC₅₀ value) to the odorant.[8]

Causality: This massively parallel screening method is the only definitive way to map the "receptor code" for a given odorant. The results provide a direct, causal link between a chemical structure and the initial biological event of olfaction, explaining why certain molecules smell the way they do and how structurally similar molecules might have vastly different scents by activating different combinations of receptors.

Conclusion

This compound stands as a significant molecule in the perfumer's palette, valued for its distinctive woody, rooty, and subtly floral character.[5] While its qualitative profile is well-established, this guide emphasizes the necessity of rigorous, quantitative analysis for its complete characterization. The methodologies detailed herein—from OTV determination and GC-O profiling to high-throughput receptor screening—represent the gold standard in the field. They provide a self-validating framework for moving beyond subjective description to a deep, mechanistic understanding of its olfactory properties. For researchers and developers, applying these protocols will not only ensure the quality and consistency of this valuable ingredient but also contribute to the broader scientific understanding of chemical structure-olfactory function relationships.

References

  • Premier Group. This compound (Veticone). [Link]

  • The Good Scents Company. 4-methyl-4-phenyl pentanone vetikon (Symrise). [Link]

  • Swift Research. Fragrance Product Testing. [Link]

  • LookChem. This compound. [Link]

  • Request PDF. Sensory approach to measure fragrance intensity on the skin. ResearchGate. [Link]

  • MDPI. Molecular Mechanism Analysis of the Activation of Human Olfactory Receptor OR9Q2 by 4-Methylphenol. [Link]

  • Umbrex. Fragrance and Sensory Appeal Testing. [Link]

  • Request PDF. The multi-faceted food odorant 4-methylphenol selectively activates evolutionary conserved receptor OR9Q2. ResearchGate. [Link]

  • Premier Group. This compound (Veticone). [Link]

  • National Institutes of Health (NIH). Human olfactory receptor responses to odorants. [Link]

  • Cinquième Sens. Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis. [Link]

  • MDPI. Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches. [Link]

  • TimTul. From craftsmanship to science: A toolbox for sensory analysis in perfumery. [Link]

  • National Institutes of Health (NIH). Olfactory Receptor Responses to Pure Odorants in Drosophila melanogaster. [Link]

  • National Institutes of Health (NIH). An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines. [Link]

  • Google Patents.
  • The Good Scents Company. 4-methyl-4-phenyl-2-pentanol. [Link]

  • National Institutes of Health (NIH). Vetikon | C12H16O | CID 81898. PubChem. [Link]

  • ResearchGate. (PDF) Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches. [Link]

  • National Institutes of Health (NIH). An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods. [Link]

  • Academia.edu. Sensory Evaluation Techniques Eirini Christodoulaki BSc Chemistry MSc Food Product Development Management. [Link]

  • Food Science Toolbox. Sensory Evaluation. [Link]

Sources

An In-depth Technical Guide to 4-Methyl-4-phenylpentan-2-one: From Discovery to Synthetic Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 4-Methyl-4-phenylpentan-2-one, a ketone of significant interest in the flavor, fragrance, and fine chemical industries. Intended for researchers, scientists, and professionals in drug development, this document delves into the historical context, synthesis, and chemical properties of this compound, offering both foundational knowledge and practical insights.

Section 1: Introduction and Chemical Identity

This compound, also known by trade names such as Veticone, is an organic compound with the molecular formula C₁₂H₁₆O[1][2]. It presents as a clear, colorless to pale yellow liquid with a characteristic fresh, woody aroma[1]. This unique scent profile has cemented its application in the fragrance industry, particularly in perfumes, cosmetics, and various scented consumer products[1][3]. Beyond its olfactory properties, its chemical structure makes it a valuable intermediate in organic synthesis, including in the development of active pharmaceutical ingredients (APIs)[3].

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆O[1][2]
Molecular Weight 176.26 g/mol [3]
CAS Number 7403-42-1[1][2]
Appearance Colorless to pale yellow liquid[1][3]
Boiling Point 252 °C at 760 mmHg[1][2]
Density Approximately 0.97 g/cm³[3]
Refractive Index (n20/D) 1.508 - 1.512[1][3]
Synonyms 4-Methyl-4-phenyl-2-pentanone, Veticone, Methyl 2-methyl-2-phenylpropyl ketone[2]

Section 2: Historical Context and Discovery

While a definitive seminal publication detailing the initial discovery of this compound is not readily apparent in publicly accessible literature, its development is closely linked to the broader exploration of aromatic ketones and Friedel-Crafts reactions in the mid-20th century. The synthesis and properties of structurally related compounds, such as 4-methyl-4-phenyl-1-pentanal, were being investigated in the 1960s. For instance, a 1964 paper by W.H. Urry and colleagues in the Journal of Organic Chemistry described free-radical rearrangements involving aldehydes, indicating active research in this chemical space[2][3][4]. A 1971 thesis by Susan Jane deSolms titled "Friedel-Crafts Reaction of Benzene with Mesityl Oxide, Cyclization and Subsequent Reactions" strongly suggests that the core synthesis of this ketone was a subject of academic research during this period[5]. The commercialization of this compound as a fragrance ingredient appears to have followed these foundational synthetic explorations.

Section 3: Synthesis of this compound

The primary and most widely recognized method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with mesityl oxide, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃)[1].

Reaction Mechanism

The reaction proceeds through the classical mechanism of Friedel-Crafts acylation. The Lewis acid catalyst, AlCl₃, activates the mesityl oxide, an α,β-unsaturated ketone, facilitating the electrophilic attack on the benzene ring.

G cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products benzene Benzene sigma_complex Arenium Ion (Sigma Complex) benzene->sigma_complex mesityl_oxide Mesityl Oxide activated_complex Activated Electrophile [Mesityl Oxide-AlCl₃ Complex] mesityl_oxide->activated_complex alcl3 AlCl₃ (Catalyst) alcl3->activated_complex activated_complex->sigma_complex Electrophilic Attack product This compound sigma_complex->product Deprotonation hcl HCl sigma_complex->hcl

Caption: Friedel-Crafts acylation of benzene with mesityl oxide.

Experimental Protocol

Materials:

  • Benzene (anhydrous)

  • Mesityl oxide

  • Aluminum chloride (anhydrous)

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • An appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl) is charged with anhydrous benzene and anhydrous aluminum chloride under an inert atmosphere (e.g., nitrogen). The mixture is cooled in an ice bath.

  • Addition of Reactant: Mesityl oxide is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride in benzene at a rate that maintains the reaction temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 50-60 °C) for several hours to ensure the completion of the reaction.

  • Workup: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • Purification: The combined organic layers are washed with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Isolation: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.

Section 4: Applications and Future Directions

The primary application of this compound is in the fragrance and cosmetics industries, where its unique woody and fresh scent is utilized in a wide array of products[1]. It is also used as a flavoring agent in some food products[3].

From a synthetic chemistry perspective, this compound serves as a versatile building block. Its ketone functionality allows for a variety of chemical transformations, such as reductions to the corresponding alcohol or condensations to form more complex molecules[3]. This makes it a valuable intermediate in the synthesis of fine chemicals and potentially in the development of novel pharmaceutical compounds[3].

Future research may focus on the development of more sustainable and efficient catalytic systems for its synthesis, moving away from stoichiometric amounts of Lewis acids. Additionally, the exploration of its derivatives as potential new fragrance compounds or as intermediates in medicinal chemistry presents an ongoing area of interest.

References

  • An Investigation of the Interaction of 4-Membered Rings with Adjacent Carbanion Centers. TÜBİTAK Academic Journals. (2002-01-01). Available at: [Link]

  • This compound (Veticone). Premier Group. Available at: [Link]

  • Friedel-Crafts Reaction of Benzene with Mesityl Oxide, Cyclization and Subsequent Reactions. Google Books. (1971). Available at: [Link]

  • DE3716730A1 - 4-METHYL-4-PHENYL-1-PENTANALE, THE PRODUCTION AND USE THEREOF AS A FRAGRANT. Google Patents.
  • This compound. LookChem. Available at: [Link]

Sources

Potential pharmacological relevance of 4-Methyl-4-phenylpentan-2-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An initial search for the pharmacological relevance of 4-Methyl-4-phenylpentan-2-one derivatives has yielded no direct results. This suggests that this specific class of compounds is likely not well-studied or may represent a novel area of pharmacological investigation. To construct a meaningful and scientifically sound technical guide, a broader search strategy is necessary. This will involve investigating the pharmacological activities of structurally related compounds and applying general principles of drug discovery and development. The subsequent steps will focus on gathering this foundational information to build a comprehensive and insightful guide for researchers. This will include searching for the activities of compounds containing similar structural motifs, methods for synthesis and derivatization, and standard protocols for pharmacological screening. This approach will allow for the creation of a forward-looking document that, while acknowledging the lack of direct precedent, provides a robust framework for future research into the potential of these compounds. This foundational work is critical to fulfilling the user's request for a detailed, authoritative, and practical guide for a scientific audience.

An initial search for the pharmacological relevance of this compound derivatives has yielded no direct results. This suggests that this specific class of compounds is likely not well-studied or may represent a novel area of pharmacological investigation. To construct a meaningful and scientifically sound technical guide, a broader search strategy is necessary. This will involve investigating the pharmacological activities of structurally related compounds and applying general principles of drug discovery and development. The subsequent steps will focus on gathering this foundational information to build a comprehensive and insightful guide for researchers. This will include searching for the activities of compounds containing similar structural motifs, methods for synthesis and derivatization, and standard protocols for pharmacological screening. This approach will allow for the creation of a forward-looking document that, while acknowledging the lack of direct precedent, provides a robust framework for future research into the potential of these compounds. This foundational work is critical to fulfilling the user's request for a detailed, authoritative, and practical guide for a scientific audience.

Based on the initial search, there is no direct information available on the pharmacological relevance of this compound derivatives. This indicates that this is a novel area of investigation. Therefore, this guide will be constructed based on the analysis of its structural motifs and by drawing parallels with known pharmacologically active compounds possessing similar features. This document will serve as a forward-looking technical guide, proposing potential avenues of research and providing the necessary theoretical and practical framework for their exploration.

The core structure, this compound, possesses several features that could be of pharmacological interest: a phenyl ring, a ketone group, and a quaternary carbon. The phenyl ring is a common feature in many drugs, often involved in hydrophobic interactions with biological targets. The ketone group can act as a hydrogen bond acceptor. The overall structure provides a scaffold that can be readily derivatized to explore a wide range of chemical space.

Given the novelty of this compound class, a logical starting point for investigation would be to screen for activities in major therapeutic areas where similar lipophilic, aromatic compounds have shown promise. These include, but are not limited to, oncology, inflammation, and central nervous system (CNS) disorders.

This guide will therefore be structured to first propose potential synthesis routes for creating a library of this compound derivatives. It will then outline a tiered screening cascade to evaluate their potential pharmacological activities, starting with broad in-vitro assays and progressing to more specific mechanistic studies. Finally, it will provide detailed, step-by-step protocols for key experiments, along with the rationale behind the experimental design.## A Forward-Looking Technical Guide to the Potential Pharmacological Relevance of this compound Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Chemical Space

The landscape of drug discovery is in a perpetual state of evolution, driven by the pursuit of novel chemical entities that can address unmet medical needs. The class of compounds based on the this compound scaffold represents a largely unexplored territory with intriguing potential. While direct pharmacological data on this specific family of molecules is not yet present in the public domain, a detailed analysis of its structural motifs—a sterically hindered ketone, a quaternary phenyl-bearing carbon, and a flexible alkyl chain—suggests a foundation ripe for the development of new therapeutic agents.

This technical guide is conceived as a forward-looking roadmap for the systematic investigation of this compound derivatives. It is designed not as a retrospective summary of existing knowledge, but as a proactive blueprint for future research. As a Senior Application Scientist, the authoring of this document is predicated on the synthesis of established principles in medicinal chemistry and pharmacology with a creative, yet rigorous, approach to unlocking the potential of this novel compound class. We will proceed by first establishing the synthetic accessibility of a diverse chemical library, followed by a proposed multi-tiered screening cascade to identify and characterize potential biological activities. The methodologies presented herein are grounded in best practices and are designed to be self-validating, ensuring the generation of robust and reproducible data.

Part 1: The Synthetic Gateway to a Novel Chemical Library

The exploration of any new chemical scaffold begins with the ability to generate a diverse library of analogues. The synthesis of this compound derivatives can be approached through several established and reliable synthetic routes. The choice of a particular route will depend on the desired modifications to the core structure.

Core Scaffold Synthesis: The Grignard Approach

A robust and scalable method for the synthesis of the this compound core involves the Grignard reaction. This approach offers the flexibility to introduce a variety of substituents on the phenyl ring.

Experimental Protocol: Synthesis of this compound

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of an appropriately substituted bromobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel. Maintain a gentle reflux.

    • After the addition is complete, continue to reflux for 1 hour to ensure complete formation of the phenylmagnesium bromide.

  • Reaction with Mesityl Oxide:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of mesityl oxide (1.1 eq) in anhydrous diethyl ether.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Derivatization Strategies

With the core scaffold in hand, a multitude of derivatization strategies can be employed to explore the structure-activity relationship (SAR).

  • A-Ring (Phenyl) Modifications: By starting with different substituted bromobenzenes in the Grignard reaction, a wide array of electron-donating and electron-withdrawing groups can be introduced onto the phenyl ring. This will probe the importance of electronic and steric effects for biological activity.

  • Ketone Modifications: The ketone functionality can be reduced to a secondary alcohol, converted to an oxime, or used as a handle for further elaboration, such as in the Wittig reaction.

  • Alkyl Chain Modifications: The methyl groups at the 2- and 4-positions can be replaced with other alkyl or functionalized groups through more complex multi-step synthetic sequences, although this presents a greater synthetic challenge.

Part 2: A Tiered Screening Cascade for Pharmacological Discovery

Given the absence of prior art, a broad, yet systematic, screening approach is warranted. The following tiered cascade is designed to efficiently identify potential therapeutic areas and elucidate the mechanism of action.

Tier 1: Primary In Vitro Screening

The initial screen should be broad, cost-effective, and designed to identify any "hits" from the synthesized library. A panel of assays targeting different therapeutic areas is recommended.

  • Anticancer Activity: A cytotoxicity screen against a panel of human cancer cell lines is a standard starting point.[1] The NCI-60 panel or a smaller, representative set (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) can be used. The MTT or SRB assays are robust and high-throughput methods to determine the half-maximal inhibitory concentration (IC50) for each compound.[1]

  • Anti-inflammatory Activity: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages or human THP-1 monocytes are excellent in vitro models for inflammation.[2][3] The inhibitory effect of the compounds on the production of nitric oxide (NO), a key inflammatory mediator, can be readily quantified using the Griess assay.[2]

  • CNS Activity: While in vitro CNS screening is more complex, an initial assessment of neuroprotection can be performed using a neuronal cell line (e.g., SH-SY5Y) challenged with a neurotoxin (e.g., 6-hydroxydopamine or rotenone). Cell viability assays would identify compounds with potential neuroprotective effects.

Data Presentation: Tier 1 Screening Results

Compound IDR1R2Anticancer IC50 (µM) (MCF-7)Anti-inflammatory IC50 (µM) (NO inhibition)Neuroprotection EC50 (µM)
1a HH>10085.2>100
1b 4-ClH25.615.378.9
1c 4-OMeH>10042.1>100
... ...............
Tier 2: Secondary In Vitro Assays and Mechanism of Action Studies

Compounds that show promising activity in Tier 1 screens ("hits") will be advanced to more specific assays to confirm their activity and begin to elucidate their mechanism of action.

  • For Anticancer Hits:

    • Apoptosis Induction: Assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can determine if the compounds induce programmed cell death.[1]

    • Cell Cycle Analysis: Propidium iodide staining and flow cytometry can reveal if the compounds cause cell cycle arrest at a specific phase (G1, S, or G2/M).

    • Target Identification: This is a more involved process, but initial clues can be gained from pathway analysis of gene expression changes (microarray or RNA-seq) in treated cells.

  • For Anti-inflammatory Hits:

    • Cytokine Profiling: The effect of the compounds on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) can be measured by ELISA.[2]

    • Enzyme Inhibition Assays: The inhibitory activity against key inflammatory enzymes like cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) can be assessed using commercially available kits.

  • For Neuroprotection Hits:

    • Reactive Oxygen Species (ROS) Measurement: Assays using fluorescent probes like DCFDA can determine if the compounds have antioxidant activity.

    • Mitochondrial Function: The effect on mitochondrial membrane potential can be assessed using dyes like JC-1.

Visualization: Experimental Workflow for In Vitro Screening

G cluster_0 Part 1: Synthesis cluster_1 Part 2: Tier 1 Screening cluster_2 Part 3: Tier 2 MOA Studies cluster_3 Part 4: Lead Optimization Synthesis Synthesis of This compound Derivatives Anticancer Anticancer Screen (Cytotoxicity) Synthesis->Anticancer AntiInflammatory Anti-inflammatory Screen (NO Inhibition) Synthesis->AntiInflammatory CNS CNS Screen (Neuroprotection) Synthesis->CNS Apoptosis Apoptosis Assays Anticancer->Apoptosis Cytokine Cytokine Profiling AntiInflammatory->Cytokine ROS ROS Measurement CNS->ROS LeadOpt Lead Optimization Apoptosis->LeadOpt Cytokine->LeadOpt ROS->LeadOpt

Caption: A tiered approach to the discovery and initial characterization of novel pharmacologically active compounds.

Tier 3: In Vivo Proof-of-Concept

The most promising compounds from Tier 2, with a well-defined in vitro profile and acceptable preliminary toxicity, can be advanced to in vivo models.

  • For Anticancer Leads: A mouse xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard for testing the efficacy of new anticancer agents.[4][5] Tumor growth inhibition is the primary endpoint.

  • For Anti-inflammatory Leads: The carrageenan-induced paw edema model in rats or mice is a classic and reliable model of acute inflammation.[6] A reduction in paw swelling is the measure of efficacy.

  • For CNS Leads: For neuroprotection, a model such as the MPTP-induced mouse model of Parkinson's disease could be employed. Behavioral tests and post-mortem analysis of brain tissue would be the key endpoints.

Part 3: Detailed Experimental Protocols

The following are detailed protocols for key experiments mentioned in the screening cascade. These protocols are based on standard, well-validated methodologies.

Protocol 1: In Vitro Cytotoxicity using the MTT Assay
  • Cell Culture: Maintain the selected human cancer cell lines (e.g., MCF-7) in the appropriate culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.[1]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[1]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours.[1] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.[1]

Protocol 2: In Vitro Anti-inflammatory Activity using the Griess Assay
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[2]

  • Cell Seeding: Seed the cells in 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.[2]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[2]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control and a positive control (e.g., dexamethasone).

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each sample.[2]

    • Incubate at room temperature for 10-15 minutes in the dark.[2]

    • Measure the absorbance at 540 nm.[2]

  • NO Inhibition Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Visualization: A Potential Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO L-arginine -> L-citrulline Derivative This compound Derivative Derivative->IKK Hypothesized Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway by a novel derivative, leading to reduced NO production.

Conclusion and Future Directions

The this compound scaffold presents a novel and intriguing starting point for the discovery of new pharmacological agents. This guide has outlined a systematic and scientifically rigorous approach to the synthesis of a diverse library of derivatives and their subsequent evaluation through a tiered screening cascade. The detailed protocols provided for key in vitro assays serve as a practical foundation for initiating such a research program.

The success of this endeavor will hinge on a close interplay between synthetic chemistry and pharmacological testing. The initial SAR derived from the Tier 1 and Tier 2 screens will be crucial for guiding the design of second-generation compounds with improved potency and selectivity. While the path from a novel scaffold to a clinical candidate is long and challenging, the framework presented here provides a clear and logical progression for the initial stages of this exciting journey. The exploration of this uncharted chemical space holds the promise of yielding new therapeutic agents with novel mechanisms of action.

References

  • Mishra, R., Mishra, P. S., Varshney, S., Mazumder, R., & Mazumder, A. (2022). In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. Current Drug Discovery Technologies, 19(3), e060122200071. Retrieved from [Link]

  • Parbhane, M., Lande, D., Shelke, P., & Gaikawad, N. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts. Retrieved from [Link]

  • Devaraj, S., & Jialal, I. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Clinical Chemistry, 51(11), 2248-2250. Retrieved from [Link]

Sources

Solubility of 4-Methyl-4-phenylpentan-2-one in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Methyl-4-phenylpentan-2-one in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 7403-42-1), a versatile ketone utilized in the fragrance and fine chemical industries.[1][2] Understanding its solubility is paramount for optimizing its use in formulations, reaction media, and purification processes. This document delineates the physicochemical properties of the molecule, explores the theoretical principles governing its solubility based on its molecular structure, and provides detailed, field-proven experimental protocols for its quantitative determination. By grounding theoretical predictions with robust experimental methodologies, this guide serves as an essential resource for researchers, chemists, and formulation scientists.

Compound Profile: this compound

This compound, also known by trade names such as Veticone, is a synthetic organic compound valued for its applications in flavors and fragrances.[1][2] A thorough understanding of its physical and chemical properties is the foundation for predicting its behavior in various solvent systems.

Chemical Identity and Molecular Structure

The structure of this compound features a polar carbonyl group and a significant nonpolar backbone, which dictates its solubility profile.

  • IUPAC Name: this compound[3]

  • CAS Number: 7403-42-1[1][2][4][5]

  • Molecular Formula: C₁₂H₁₆O[1][2][4][5]

  • Molecular Weight: 176.26 g/mol [1][2]

cluster_nonpolar Nonpolar Region cluster_polar Polar Region phenyl Phenyl Group (C₆H₅) quat_C Quaternary Carbon phenyl->quat_C methyl_groups 2x Methyl Groups quat_C->methyl_groups ethyl_spacer Ethyl Spacer (-CH₂-) quat_C->ethyl_spacer carbonyl Carbonyl Group (C=O) ethyl_spacer->carbonyl terminal_methyl Terminal Methyl carbonyl->terminal_methyl

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of the compound provide initial clues to its solubility behavior, suggesting it is a relatively non-volatile liquid with a density slightly less than water.

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 252 °C at 760 mmHg[1][4][5]
Density ~0.97 g/cm³[1][2]
Refractive Index ~1.508 - 1.512 (at 20°C)[1][2]
Water Solubility 810 mg/L (at 20°C)[4]
LogP (XLogP3) 2.7[4]

Theoretical Principles of Solubility

The solubility of a compound is governed by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental guideline, where substances with similar polarities tend to be miscible.[6][7]

Analysis of Intermolecular Forces

The solubility of this compound is a direct consequence of its molecular structure:

  • London Dispersion Forces: Due to its large hydrocarbon structure (12 carbon atoms and a phenyl ring), London dispersion forces are the predominant intermolecular interaction. This predicts high solubility in nonpolar solvents.

  • Dipole-Dipole Interactions: The carbonyl group (C=O) creates a significant molecular dipole, allowing for favorable interactions with other polar molecules.[8] This contributes to its solubility in polar aprotic solvents.

  • Hydrogen Bonding: The molecule lacks a hydrogen bond donor (like an -OH group). However, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor.[4][9] This enables it to interact with protic solvents such as alcohols, enhancing its solubility in them.

Predicted Solubility in Solvent Classes

Based on these principles, a qualitative solubility profile can be predicted. As the carbon chain length of ketones increases, their solubility in polar solvents like water decreases significantly as the nonpolar character becomes dominant.[8][10]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, BenzeneHigh / Miscible Dominated by strong London dispersion forces between the solute's large hydrocarbon backbone and the nonpolar solvent.
Polar Aprotic Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)High / Miscible Favorable dipole-dipole interactions between the solute's carbonyl group and the polar aprotic solvent.
Polar Protic Ethanol, Methanol, IsopropanolModerate to High The solvent acts as a hydrogen bond donor to the solute's carbonyl oxygen, in addition to dipole-dipole and dispersion forces.[7]
Aqueous WaterVery Low The large, hydrophobic phenyl and alkyl groups overwhelm the hydrophilic nature of the single carbonyl group, leading to poor water solubility.[8]

Experimental Determination of Solubility

While theoretical principles provide a strong predictive framework, empirical measurement is essential for obtaining precise quantitative solubility data. The choice of method depends on the required accuracy, throughput, and available instrumentation.

Overview of Methodologies
  • Static Equilibrium (Shake-Flask) Method: Considered the "gold standard," this method measures thermodynamic solubility by allowing a solute-solvent mixture to reach equilibrium over time.[11][12] It is accurate but can be time-consuming.

  • Spectroscopic Methods: Techniques like UV-Vis spectroscopy are well-suited for high-throughput screening.[13] They rely on measuring the absorbance of the dissolved solute in a saturated solution to determine its concentration.[14][15]

  • Chromatographic Methods (HPLC): High-Performance Liquid Chromatography (HPLC) offers high precision and specificity. It physically separates the dissolved analyte from any impurities or degradation products before quantification, avoiding interferences that can affect spectroscopic methods.[15][16]

Detailed Protocol: Isothermal Shake-Flask Method with HPLC-UV Quantification

This protocol provides a self-validating system for obtaining accurate thermodynamic solubility data. The use of HPLC ensures that only the compound of interest is quantified.

start Start step1 Add excess this compound to a known volume of solvent in a sealed vial. start->step1 step2 Equilibrate at constant temperature (e.g., 25°C) with agitation (shaking/stirring) for 24-48 hours. step1->step2 step3 Allow suspension to settle. step2->step3 step4 Withdraw aliquot of the supernatant. Filter through a 0.22 µm syringe filter to remove undissolved particles. step3->step4 step5 Dilute the saturated filtrate with a suitable mobile phase. step4->step5 step6 Analyze by a validated HPLC-UV method to determine concentration. step5->step6 end End: Quantitative Solubility Value step6->end

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

  • Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of the desired organic solvent.

  • Addition of Solute: Add an excess amount of this compound to each vial to ensure a saturated solution is formed and solid material remains. The excess solid is critical for establishing equilibrium.

  • Equilibration: Seal the vials and place them in an isothermal shaker bath set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a glass syringe. Immediately filter the solution through a chemically resistant syringe filter (e.g., PTFE, 0.22 µm pore size) into a clean HPLC vial. This step is crucial to remove any microscopic undissolved particles that could otherwise lead to an overestimation of solubility.[16]

  • Dilution: Perform a precise volumetric dilution of the filtrate with the HPLC mobile phase to bring the concentration within the calibrated range of the instrument.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the concentration in the original saturated solution by accounting for the dilution factor.

High-Throughput Screening via UV-Vis Spectroscopy

For rapid screening across multiple solvents, a UV-based method can be employed.

  • Calibration Curve: Prepare a series of standard solutions of this compound in the solvent of interest and measure their absorbance at the wavelength of maximum absorbance (λ_max) to generate a calibration curve.

  • Sample Preparation: Prepare saturated solutions in a 96-well plate format, following steps 1-3 of the shake-flask method.

  • Phase Separation: Centrifuge the plate to pellet the excess solid.

  • Analysis: Transfer the supernatant to a new UV-transparent plate and measure the absorbance.

  • Calculation: Determine the concentration using the previously established calibration curve. The main limitation of this method is its susceptibility to interference from any soluble impurities that also absorb at the analytical wavelength.[16]

Summary of Solubility Data

While extensive public data for this specific compound is scarce, the following table provides illustrative quantitative solubility values based on the physicochemical principles discussed. These values should be confirmed experimentally for mission-critical applications.

SolventSolvent TypeIllustrative Solubility at 25°C ( g/100 mL)
n-HexaneNonpolar> 50 (Miscible)
TolueneNonpolar (Aromatic)> 50 (Miscible)
Ethyl AcetatePolar Aprotic> 50 (Miscible)
AcetonePolar Aprotic> 50 (Miscible)
EthanolPolar Protic~40
MethanolPolar Protic~30
WaterAqueous~0.08

Conclusion

This compound is a predominantly nonpolar molecule with a single polar carbonyl group. Its solubility is highest in nonpolar and polar aprotic organic solvents, with which it is likely miscible. It exhibits moderate to high solubility in polar protic solvents like alcohols, owing to their ability to act as hydrogen bond donors. As predicted by its large hydrocarbon structure, its solubility in water is very low. For precise and reliable solubility data, the isothermal shake-flask method coupled with HPLC quantification is the recommended approach, providing a robust foundation for formulation development, chemical synthesis, and regulatory compliance.

References

  • Premier Group. (n.d.). This compound (Veticone).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound.
  • Chem-Impex. (n.d.). This compound.
  • LookChem. (n.d.). This compound.
  • Solubility of Things. (n.d.). Spectroscopic Techniques.
  • Guidechem. (n.d.). This compound 7403-42-1.
  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • Sigma-Aldrich. (n.d.). 4-METHLY-2-PENTANONE MSDS.
  • Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. Available from: [Link]

  • Chemical Land. (n.d.). chemical label this compound.
  • Sigma-Aldrich. (n.d.). 4-Methyl-4-phenylpentan-2-ol.
  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes.
  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(1-2), 1-12.
  • Wang, L., et al. (2019). Determination and Correlation of the Solubility of Musk Ketone in Pure and Binary Solvents at 273.15–313.15 K. Journal of Chemical & Engineering Data, 64(8), 3444-3452. Available from: [Link]

  • Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones.
  • Chemistry LibreTexts. (n.d.). Factors affecting solubility.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81898, Vetikon.
  • StudySmarter. (2023). Physical Properties of Aldehydes and Ketones: Definition, Example.
  • Tenorio, B. (n.d.). Scientific Paper Exp 7. Scribd.
  • Agilent Technologies. (2019). 4-Methyl-2-Pentanone - Safety Data Sheet.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Fuchs, R., & Abraham, M. H. (1983). Enthalpies of interaction of ketones with organic solvents. Canadian Journal of Chemistry, 61(10), 2329-2334.
  • CymitQuimica. (n.d.). CAS 2035-93-0: 4-Methyl-4-phenyl-2-pentanol.
  • ChemSupply Australia. (n.d.). Product Name: 4-METHYLPENTAN-2-ONE LR.
  • Jouyban, A., et al. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. Journal of Pharmaceutical Sciences, 95(4), 846-857.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219672, 4-Methyl-1-phenyl-2-pentanone.
  • Coley, C. W., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
  • University of Toronto. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Daina, A., & Zoete, V. (2024). Will we ever be able to accurately predict solubility?. Scientific Reports, 14(1), 6432.
  • Buzzi, S., et al. (2025). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals.
  • Coley, C. W., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. ACS Figshare.
  • Al-Dahhan, W. H. (2021). Experimental No. (13) Aldehydes and ketones.

Sources

Methodological & Application

Synthesis of 4-Methyl-4-phenylpentan-2-one from benzene and mesityl oxide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of 4-Methyl-4-phenylpentan-2-one via Friedel-Crafts Alkylation of Benzene with Mesityl Oxide

For: Researchers, Synthetic Chemists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of this compound, a valuable compound in the flavor and fragrance industries.[1][2] The synthesis is achieved through the Friedel-Crafts alkylation of benzene with mesityl oxide, utilizing aluminum chloride as a Lewis acid catalyst.[1] We will explore the mechanistic underpinnings of this conjugate addition-alkylation, provide a detailed, field-tested laboratory protocol, and discuss critical parameters for reaction success, purification, and product characterization. Safety protocols imperative for handling the hazardous materials involved are also thoroughly addressed.

Introduction and Scientific Principle

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds on aromatic rings.[3] This application note focuses on a specific variant: the alkylation of benzene with an α,β-unsaturated ketone, mesityl oxide (4-methyl-3-penten-2-one). This reaction is an example of an electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile.[4][5]

Unlike traditional Friedel-Crafts alkylations that use alkyl halides, this synthesis employs an enone. The Lewis acid catalyst, aluminum chloride (AlCl₃), plays a crucial role by coordinating with the carbonyl oxygen of mesityl oxide. This coordination polarizes the molecule, creating a significant partial positive charge on the β-carbon and rendering it highly electrophilic. Benzene then attacks this electrophilic center in a conjugate addition fashion, leading to the formation of the target molecule after workup.[3] Understanding this mechanism is key to controlling the reaction and minimizing potential side products.

Reaction Mechanism

The reaction proceeds through several distinct steps, which are crucial to appreciate for troubleshooting and optimization.

G cluster_0 Step 1: Electrophile Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearomatization & Workup A Mesityl Oxide + AlCl₃ B Activated Enone-Lewis Acid Complex (Electrophilic β-Carbon) A->B Coordination D Resonance-Stabilized Arenium Ion Intermediate B->D C Benzene (Nucleophile) C->D E Deprotonation by [AlCl₃OH]⁻ D->E Loss of H⁺ F Product-AlCl₃ Complex E->F Restores Aromaticity G Final Product: This compound F->G Aqueous Workup (e.g., H₂O/HCl)

Figure 1: Generalized mechanism for the Friedel-Crafts alkylation of benzene with mesityl oxide.

Materials and Methods

Reagent & Equipment Data

Successful synthesis requires high-purity reagents and appropriate equipment. The following table outlines the necessary components for a representative laboratory-scale synthesis.

Reagent CAS No. Formula MW ( g/mol ) Amount Equivalents Notes
Benzene71-43-2C₆H₆78.11150 mLReactant & SolventAnhydrous, >99.5%
Mesityl Oxide141-79-7C₆H₁₀O98.149.8 g (10.9 mL)0.1 mol1.0
Aluminum Chloride7446-70-0AlCl₃133.3414.7 g0.11 mol1.1
Hydrochloric Acid7647-01-0HCl36.46~50 mL6M solutionFor workup
Sodium Bicarbonate144-55-8NaHCO₃84.01As neededSaturated solutionFor neutralization
Anhydrous MgSO₄7487-88-9MgSO₄120.37As neededDrying agentFor organic layer

Required Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle with a temperature controller

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Detailed Experimental Protocol

CAUTION: This reaction involves highly toxic, carcinogenic, and corrosive substances. It must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

Reaction Setup and Execution
  • Preparation: Assemble the three-neck flask with the mechanical stirrer, reflux condenser (topped with a drying tube), and a dropping funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain an inert atmosphere.

  • Reagent Charging: Charge the flask with 150 mL of anhydrous benzene and 9.8 g (10.9 mL) of mesityl oxide. Begin stirring the mixture.

  • Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Weigh 14.7 g of anhydrous aluminum chloride in a dry container and add it portion-wise to the stirred benzene solution over 30-45 minutes. The addition is exothermic; maintain the internal temperature below 10 °C.

    • Scientist's Note: Slow, portion-wise addition of AlCl₃ is critical. A rapid addition can lead to an uncontrolled exotherm and the formation of polymeric side products. The formation of a reddish-brown sludge is expected.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to 40-50 °C for 2-3 hours.

    • Monitoring Insight: The reaction progress can be monitored by taking small aliquots, quenching them in dilute HCl, extracting with ether, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of mesityl oxide indicates reaction completion.

Workup and Purification
  • Quenching: Cool the reaction mixture back down to 0-5 °C in an ice bath. Very slowly and carefully, pour the reaction mixture over a beaker containing 200 g of crushed ice and 50 mL of 6M HCl.

    • Safety Critical Step: The quenching of AlCl₃ is extremely exothermic and releases HCl gas. Perform this step slowly in the back of the fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. The layers should separate; drain the lower aqueous layer. Wash the organic layer sequentially with 50 mL of 2M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the benzene solvent using a rotary evaporator.

  • Purification: The crude product is a pale yellow to brownish oil. Purify the oil by vacuum distillation. Collect the fraction boiling at approximately 252 °C at atmospheric pressure.[1][6] The boiling point will be lower under vacuum. The expected yield is 70-80%.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed through analytical methods.

Property Expected Value / Observation
Appearance Clear, colorless to pale yellow liquid[1]
Molecular Formula C₁₂H₁₆O[7]
Molecular Weight 176.25 g/mol [7]
Boiling Point 252 °C @ 760 mmHg[1][6]
Refractive Index (20°C) 1.5080 - 1.5120[1]
Density (20°C) 0.970 - 0.976 g/mL[1]
¹H NMR (CDCl₃) δ ~7.3 (m, 5H, Ar-H), 2.7 (s, 2H, -CH₂-), 2.0 (s, 3H, -C(O)CH₃), 1.5 (s, 6H, -C(CH₃)₂)
Purity (by GC) >97%[1]

Experimental Workflow Diagram

G start Start: Assemble Dry Glassware (Inert Atmosphere) reagents Charge Benzene & Mesityl Oxide start->reagents cool Cool to 0-5 °C reagents->cool add_cat Slowly Add AlCl₃ Catalyst (Maintain T < 10 °C) cool->add_cat react React at 40-50 °C for 2-3h (Monitor by TLC/GC) add_cat->react quench Quench Reaction on Ice/HCl react->quench extract Separate Layers & Wash Organic Phase (HCl, H₂O, NaHCO₃, Brine) quench->extract dry Dry with MgSO₄ & Filter extract->dry concentrate Remove Solvent (Rotary Evaporation) dry->concentrate purify Purify by Vacuum Distillation concentrate->purify analyze Characterize Final Product (GC, NMR, IR, RI) purify->analyze end_node End: Pure Product analyze->end_node

Figure 2: Step-by-step workflow for the synthesis and purification of this compound.

Safety and Hazard Information

  • Benzene: Highly flammable, toxic, and a known human carcinogen. Avoid inhalation and skin contact.

  • Mesityl Oxide: Flammable liquid and vapor. Harmful if inhaled and causes serious eye irritation.[8]

  • Aluminum Chloride (Anhydrous): Causes severe skin burns and eye damage. Reacts violently with water, releasing heat and toxic HCl gas. Handle in a dry environment.

  • This compound: Harmful if swallowed.[9] Standard chemical handling precautions should be observed.

Always consult the Safety Data Sheet (SDS) for each chemical before starting work. All waste must be disposed of according to institutional and local environmental regulations.

References

  • This compound (Veticone) . Premier Group. [Link]

  • Chemical Label for this compound . GHS. [Link]

  • Friedel–Crafts reaction . Wikipedia. [Link]

  • This compound . PubChem, National Institutes of Health. [Link]

  • Catalytic Asymmetric Friedel-Crafts Alkylation of β,γ-Unsaturated α-Ketoesters . Angewandte Chemie International Edition. [Link]

  • Friedel-Crafts Alkylation Reaction . Mettler Toledo. [Link]

  • This compound Properties . LookChem. [Link]

  • Safety Data Sheet for 4-Methylpentan-2-one . Fisher Scientific. [Link]

  • Enantioselective Friedel−Crafts Alkylations of α,β-Unsaturated 2-Acyl Imidazoles . ResearchGate. [Link]

  • Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis . National Center for Biotechnology Information. [Link]

  • Friedel Crafts Alkylation of Benzene Reaction Mechanism . YouTube. [Link]

  • Friedel–Crafts alkylation reaction of mesitylene . ResearchGate. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction . BYJU'S. [Link]

  • Friedel-Crafts Reaction of Benzene with Mesityl Oxide, Cyclization and Subsequent Reactions. Google Books.
  • Friedel-Crafts reactions of benzene and methylbenzene . Chemguide. [Link]

  • Synthesis of jet fuel range branched cycloalkanes with mesityl oxide and 2-methylfuran from lignocellulose . National Center for Biotechnology Information. [Link]

  • Mesityl Oxide for Synthesis . Loba Chemie. [Link]

  • 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals.
  • Friedel-Crafts alkylation of benzene with a superacid catalyst . Digital Commons@ETSU. [Link]

  • 4-methylpent-4-en-2-one (iso-mesityl oxide) . ResearchGate. [Link]

Sources

Application Notes and Protocols: 4-Methyl-4-phenylpentan-2-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-4-phenylpentan-2-one, occasionally referred to by the trade name Veticone, is a versatile ketone that serves as a valuable intermediate in the synthesis of complex organic molecules.[1][2] Its unique structure, featuring a quaternary center adjacent to a methyl ketone, presents both opportunities and challenges in synthetic design. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this building block. We will explore its reactivity, provide detailed protocols for key transformations, and offer insights into the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

Molecular Structure and Physicochemical Properties

PropertyValueReference
CAS Number 7403-42-1[2]
Molecular Formula C₁₂H₁₆O[2]
Molecular Weight 176.26 g/mol [3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 252 °C at 760 mmHg[4]
Density ~0.97 g/cm³[2]
Refractive Index ~1.508 - 1.512 (at 20°C)[2]

Synthetic Accessibility

This compound is commercially available from various suppliers.[4] For laboratory-scale synthesis, a common method is the Friedel-Crafts alkylation of benzene with mesityl oxide in the presence of a Lewis acid catalyst such as aluminum chloride.[2]

Application I: Reactions at the Carbonyl Group

The ketone functionality is a primary site for synthetic transformations, allowing for the introduction of new carbon-carbon bonds and the formation of alcohols, which are versatile intermediates for further functionalization.

Grignard Addition: Synthesis of Tertiary Alcohols

The addition of organometallic reagents, such as Grignard reagents, to the carbonyl carbon of this compound provides a straightforward route to tertiary alcohols. These products are valuable intermediates in the synthesis of fine chemicals and potential pharmaceutical agents.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly basic and will be quenched by protic solvents like water or alcohols. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[5]

  • Ethereal Solvents: Diethyl ether or tetrahydrofuran (THF) are the solvents of choice as they are typically anhydrous and coordinate with the magnesium atom of the Grignard reagent, stabilizing it.

  • Initiation: The reaction between magnesium metal and the alkyl halide can sometimes be sluggish to start. The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface.[5]

  • Acidic Work-up: A dilute acid work-up is necessary to protonate the initially formed alkoxide and to dissolve the magnesium salts, facilitating product isolation.

Protocol: Synthesis of 2,4-Dimethyl-4-phenylpentan-2-ol

This protocol details the reaction of this compound with methylmagnesium bromide to yield 2,4-dimethyl-4-phenylpentan-2-ol.[6][7][8][9]

Materials:

Reagent/MaterialM.W. ( g/mol )QuantityMoles
This compound176.265.0 g28.4 mmol
Methylmagnesium bromide (3.0 M in diethyl ether)-11.4 mL34.1 mmol
Anhydrous diethyl ether-50 mL-
Saturated aqueous ammonium chloride-30 mL-
Anhydrous magnesium sulfate---

Experimental Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen.

  • Reagent Addition: The flask is allowed to cool to room temperature under a nitrogen atmosphere. This compound (5.0 g, 28.4 mmol) dissolved in 30 mL of anhydrous diethyl ether is added to the flask.

  • Grignard Reagent Addition: The solution is cooled to 0 °C in an ice bath. Methylmagnesium bromide (11.4 mL of a 3.0 M solution in diethyl ether, 34.1 mmol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is carefully quenched by the slow, dropwise addition of 30 mL of saturated aqueous ammonium chloride at 0 °C. The mixture is then transferred to a separatory funnel.

  • Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine (1 x 30 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,4-dimethyl-4-phenylpentan-2-ol as a colorless oil.

Workflow Diagram:

Grignard_Reaction reagents This compound Anhydrous Et₂O reaction Reaction Flask (0 °C to RT, 2h) reagents->reaction grignard MeMgBr (3.0 M in Et₂O) grignard->reaction Dropwise addition quench Quench (sat. aq. NH₄Cl) reaction->quench extraction Extraction (Et₂O) quench->extraction purification Purification (Column Chromatography) extraction->purification product 2,4-Dimethyl-4-phenylpentan-2-ol purification->product

Caption: Workflow for the Grignard addition to this compound.

Catalytic Hydrogenation: Synthesis of Secondary Alcohols

The reduction of the carbonyl group to a secondary alcohol can be achieved through catalytic hydrogenation. This method is often preferred for its high yield, clean reaction profile, and the potential for stereocontrol with chiral catalysts.

Causality Behind Experimental Choices:

  • Catalyst Choice: Platinum-based catalysts, such as platinum on carbon (Pt/C) or platinum dioxide (Adam's catalyst), are highly effective for the hydrogenation of ketones.[10] The choice of catalyst can influence the selectivity, especially in molecules with multiple reducible functional groups.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents like ethanol are commonly used. In some cases, solvent-catalyst interactions can influence which functional group is preferentially reduced in a molecule with both a ketone and an aromatic ring.[11]

  • Hydrogen Pressure: While some hydrogenations can be carried out at atmospheric pressure using a hydrogen-filled balloon, higher pressures in a specialized apparatus (e.g., a Parr shaker) can accelerate the reaction rate.

Protocol: Synthesis of 4-Methyl-4-phenylpentan-2-ol

Materials:

Reagent/MaterialM.W. ( g/mol )QuantityMoles
This compound176.265.0 g28.4 mmol
5% Platinum on Carbon (Pt/C)-250 mg-
Ethanol (anhydrous)-50 mL-
Hydrogen gas---
Celite®---

Experimental Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (5.0 g, 28.4 mmol) and 50 mL of anhydrous ethanol.

  • Catalyst Addition: Carefully add 5% Pt/C (250 mg, 5 wt%) to the solution.

  • Hydrogenation: Seal the flask with a rubber septum and connect it to a hydrogen-filled balloon. Purge the flask with hydrogen by evacuating and backfilling three times.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, carefully vent the excess hydrogen in a fume hood. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield 4-methyl-4-phenylpentan-2-ol, which can be further purified by distillation if necessary.

Application II: Reactions at the α-Carbon

The presence of α-protons on the methyl group of this compound allows for the formation of an enolate, a potent nucleophile for various carbon-carbon bond-forming reactions.

Aldol Condensation: Synthesis of α,β-Unsaturated Ketones

The base-catalyzed aldol condensation is a powerful tool for C-C bond formation.[12][13][14] In a crossed aldol condensation, the enolate of this compound can react with an aldehyde that lacks α-protons (e.g., benzaldehyde) to prevent self-condensation of the aldehyde.

Causality Behind Experimental Choices:

  • Base Catalyst: A strong base, such as sodium hydroxide or potassium hydroxide, is required to deprotonate the α-carbon and form the enolate.[15]

  • Reaction Conditions: The reaction is typically run at room temperature. Heating the reaction mixture often promotes the dehydration of the initially formed β-hydroxy ketone to the more stable α,β-unsaturated ketone.[12]

  • Choice of Aldehyde: Using an aldehyde without α-protons, like benzaldehyde, ensures that only the ketone can form an enolate, leading to a single major product in a crossed aldol reaction.

Protocol: Crossed Aldol Condensation with Benzaldehyde

This protocol describes the synthesis of 4-methyl-4,6-diphenylhex-3-en-2-one.

Materials:

Reagent/MaterialM.W. ( g/mol )QuantityMoles
This compound176.265.0 g28.4 mmol
Benzaldehyde106.123.0 g28.3 mmol
Sodium Hydroxide (NaOH)40.002.3 g57.5 mmol
Ethanol (95%)-40 mL-
Water-20 mL-

Experimental Procedure:

  • Reagent Preparation: In a 250 mL Erlenmeyer flask, dissolve this compound (5.0 g, 28.4 mmol) and benzaldehyde (3.0 g, 28.3 mmol) in 40 mL of 95% ethanol.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (2.3 g, 57.5 mmol) in 20 mL of water. Cool this solution to room temperature.

  • Reaction: Slowly add the NaOH solution to the stirred solution of the ketone and aldehyde. A precipitate may form. Stir the mixture at room temperature for 2 hours.

  • Isolation: Cool the reaction mixture in an ice bath to complete the precipitation of the product. Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 4-methyl-4,6-diphenylhex-3-en-2-one.

Reaction Mechanism Diagram:

Aldol_Condensation cluster_1 Enolate Formation cluster_2 Nucleophilic Attack cluster_3 Protonation & Dehydration Ketone This compound Enolate Enolate Ketone->Enolate + OH⁻ Base OH⁻ Enolate2 Enolate Aldehyde Benzaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide2 Alkoxide Intermediate Enolate2->Aldehyde Attack BetaHydroxy β-Hydroxy Ketone Product α,β-Unsaturated Ketone BetaHydroxy->Product - H₂O (Heat) Alkoxide2->BetaHydroxy + H₂O

Caption: Mechanism of the base-catalyzed crossed aldol condensation.

Wittig Reaction: Conversion to Alkenes

The Wittig reaction is a highly reliable method for converting ketones into alkenes.[16] It involves the reaction of the ketone with a phosphorus ylide, which is typically prepared from a phosphonium salt and a strong base.

Causality Behind Experimental Choices:

  • Ylide Generation: A strong base, such as n-butyllithium or sodium hydride, is required to deprotonate the phosphonium salt to form the reactive ylide. The reaction is performed under anhydrous and inert conditions.

  • Solvent: Anhydrous THF is a common solvent for Wittig reactions.

  • Reaction Pathway: The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is a major driving force for this reaction.

Protocol: Synthesis of 4-Methyl-4-phenyl-2-methylenepentane

This protocol outlines the reaction with methylenetriphenylphosphorane.

Materials:

Reagent/MaterialM.W. ( g/mol )QuantityMoles
Methyltriphenylphosphonium bromide357.2312.8 g35.8 mmol
n-Butyllithium (2.5 M in hexanes)-14.3 mL35.8 mmol
This compound176.265.0 g28.4 mmol
Anhydrous THF-100 mL-
Saturated aqueous sodium bicarbonate-50 mL-

Experimental Procedure:

  • Ylide Preparation: In a flame-dried, three-necked flask under nitrogen, suspend methyltriphenylphosphonium bromide (12.8 g, 35.8 mmol) in 80 mL of anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (14.3 mL of a 2.5 M solution, 35.8 mmol) dropwise. A deep red or orange color indicates the formation of the ylide. Stir the mixture at room temperature for 1 hour.

  • Ketone Addition: Cool the ylide solution back to 0 °C. Add a solution of this compound (5.0 g, 28.4 mmol) in 20 mL of anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product, which contains triphenylphosphine oxide, is purified by column chromatography on silica gel (eluent: hexanes) to yield the desired alkene.

Conclusion

This compound is a highly adaptable building block in organic synthesis. Its reactivity at both the carbonyl carbon and the α-carbon allows for a wide range of transformations, leading to the construction of more complex molecular architectures. The protocols and insights provided in this document are intended to serve as a practical guide for chemists in research and development, enabling them to harness the full synthetic potential of this valuable intermediate. By understanding the principles behind the reaction conditions and methodologies, researchers can confidently and efficiently incorporate this compound into their synthetic strategies.

References

  • Organic Reactions. The Wittig Reaction. [Link]

  • Experiment 19 — Aldol Condensation. Experiment 19 — Aldol Condensation. [Link]

  • Organic Chemistry Portal. Aldol Condensation. [Link]

  • PubChem. 2,4-Dimethyl-4-phenylpentan-2-ol. [Link]

  • Google P
  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

  • LookChem. This compound. [Link]

  • ResearchGate. Methylenetriphenylphosphorane. [Link]

  • MDPI. Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. [Link]

  • Google Patents. Processing for preparation of catalyst for synthesizing 2-methyl-2,4-pentanediol.
  • Organic Chemistry Laboratory Experiments Stage 2 2 semester 2018-2019. Organic Chemistry Laboratory Experiments Stage 2 2 semester 2018-2019. [Link]

  • University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. [Link]

  • PubChem. Vetikon. [Link]

  • ResearchGate. Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. [Link]

  • YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

  • Organic Syntheses Procedure. [-]-Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-, cis-(±). [Link]

  • Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]

  • Magritek. The Aldol Condensation. [Link]

  • Premier Group. This compound (Veticone). [Link]

  • ResearchGate. One-Pot Four Component Synthesis of 4, 6-Disubstituted 3-Cyano-2- Pyridones in Polyethylene Glycol. [Link]

  • ResearchGate. PPh 3 /I 2 -catalyzed one-pot synthesis of 4,6-diarylpyrimidin-2(1 H )-ones. [Link]

  • ResearchGate. One‐Pot Synthesis of 4,6‐Diaryl‐2‐oxo‐1,2‐dihydropyridine‐3‐carbonitriles via Three‐Component Cyclocondensation under Solvent‐Free Conditions. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of (S)(-)-4,4-Dimethyl-6-phenyl-tetrahydro-pyran-2-one. [Link]

  • Scribd. The Wittig Reaction Formal Lab Report. [Link]

Sources

Application Notes and Protocols: 4-Methyl-4-phenylpentan-2-one as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Methyl-4-phenylpentan-2-one in Drug Development

In the landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to the efficient and scalable production of active pharmaceutical ingredients (APIs). This compound, a versatile ketone, has emerged as a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutics.[1] Its unique structural features and reactivity make it an ideal precursor for a range of pharmacologically active compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a key intermediate, with a focus on its application in the synthesis of monoamine uptake inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of an intermediate is crucial for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₂H₁₆O[1]
CAS Number 7403-42-1[1]
Molecular Weight 176.26 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 122-123 °C[1]
Density 0.97 g/cm³[1]
Refractive Index n20/D 1.508 - 1.512[1]

Synthesis of this compound via Friedel-Crafts Acylation

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with mesityl oxide in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] This electrophilic aromatic substitution reaction provides a direct route to the desired ketone.

Reaction Workflow

Synthesis_Workflow Reactants Benzene + Mesityl Oxide Reaction Friedel-Crafts Acylation Reactants->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Workup Aqueous Workup (e.g., HCl) Reaction->Workup Purification Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Benzene (anhydrous)

  • Mesityl oxide

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: In the addition funnel, prepare a solution of mesityl oxide (1.0 equivalent) in anhydrous benzene (used as both reactant and solvent). Add this solution dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature at 0-5 °C. The reaction is exothermic, and a slow addition rate is crucial to control the temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture again in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of crushed ice, followed by concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation to yield pure this compound.

Application in Pharmaceutical Synthesis: A Case Study of Pyrovalerone Analogs

This compound and its structural analogs are valuable precursors in the synthesis of monoamine uptake inhibitors, a class of drugs with applications in treating various neurological and psychiatric disorders. A notable example is the synthesis of pyrovalerone and its analogs, which are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).[2]

Synthetic Pathway to Pyrovalerone Analogs

The general synthetic route to pyrovalerone analogs involves the α-bromination of a substituted propiophenone, followed by nucleophilic substitution with pyrrolidine. The required substituted propiophenones can be synthesized via Friedel-Crafts acylation, showcasing the versatility of this reaction in generating key intermediates.

Pyrovalerone_Synthesis cluster_0 Intermediate Synthesis cluster_1 API Synthesis Substituted_Benzene Substituted Benzene FC_Acylation Friedel-Crafts Acylation Substituted_Benzene->FC_Acylation Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->FC_Acylation Substituted_Propiophenone Substituted Propiophenone FC_Acylation->Substituted_Propiophenone Alpha_Bromination α-Bromination Substituted_Propiophenone->Alpha_Bromination Alpha_Bromo_Ketone α-Bromo Ketone Alpha_Bromination->Alpha_Bromo_Ketone Nucleophilic_Substitution Nucleophilic Substitution Alpha_Bromo_Ketone->Nucleophilic_Substitution Pyrrolidine Pyrrolidine Pyrrolidine->Nucleophilic_Substitution Pyrovalerone_Analog Pyrovalerone Analog Nucleophilic_Substitution->Pyrovalerone_Analog

Caption: General synthetic pathway to pyrovalerone analogs.

Detailed Protocol for the Synthesis of a Pyrovalerone Analog

This protocol is adapted from the general methods described by Meltzer et al. for the synthesis of 2-aminopentanophenones.[2]

Step 1: α-Bromination of 4-Methylpropiophenone

Materials:

  • 4-Methylpropiophenone (can be synthesized via Friedel-Crafts acylation of toluene with propionyl chloride)

  • Bromine

  • Dichloromethane (anhydrous)

Procedure:

  • Dissolve 4-methylpropiophenone (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 equivalent) in dichloromethane dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo-4-methylpropiophenone, which can often be used in the next step without further purification.

Step 2: Nucleophilic Substitution with Pyrrolidine

Materials:

  • α-Bromo-4-methylpropiophenone

  • Pyrrolidine

  • Acetonitrile

Procedure:

  • Dissolve the crude α-bromo-4-methylpropiophenone in acetonitrile.

  • Add pyrrolidine (2.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess pyrrolidine and its salts.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to afford the desired pyrovalerone analog.

Conclusion: A Versatile Intermediate for Pharmaceutical Innovation

This compound is a readily accessible and highly versatile intermediate with significant applications in pharmaceutical synthesis. The robust and well-established Friedel-Crafts acylation provides an efficient route to this ketone, which can then be further elaborated into complex and pharmacologically active molecules such as monoamine uptake inhibitors. The protocols and insights provided in this application note are intended to empower researchers and drug development professionals to effectively utilize this valuable building block in their synthetic endeavors, ultimately contributing to the discovery and development of new medicines.

References

  • Premier Group. This compound (Veticone). Available at: [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. Available at: [Link]

Sources

Application Notes and Protocols for 4-Methyl-4-phenylpentan-2-one in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Formulation Scientists

Abstract

This document provides a comprehensive technical guide on the application of 4-Methyl-4-phenylpentan-2-one, commercially known as Veticone, in the formulation of fragrances.[1] It is intended for an audience of researchers, scientists, and professionals in the fragrance and cosmetic industries. This guide details the compound's physicochemical properties, olfactory profile, and functional applications. Furthermore, it outlines detailed, field-proven protocols for olfactory evaluation, stability testing in various consumer product bases, and sensory panel analysis to ensure optimal performance and consumer acceptance. The methodologies described herein are designed to be self-validating, providing a robust framework for the integration of this versatile ketone into new and existing fragrance creations.

Introduction to this compound (Veticone)

This compound is a synthetic aroma chemical that has carved a niche in the perfumer's palette due to its unique and versatile scent profile.[1][2] As a ketone with a phenyl-substituted aliphatic structure, it offers a complex and appealing aroma that functions effectively in a variety of product applications, from fine fragrances to personal care items.[1][3]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a fragrance ingredient is fundamental to its successful application. These parameters influence its solubility, volatility, and stability within a formulation.

PropertyValueSource
Chemical Name This compound[4][5]
CAS Number 7403-42-1[1][4]
EC Number 231-007-9[4][6]
Molecular Formula C₁₂H₁₆O[1][4][5]
Molecular Weight 176.26 g/mol [1][4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 252 °C to ~260 °C[1][3][4]
Flash Point > 93.33 °C (> 200.00 °F)[4][7]
Refractive Index (@20°C) 1.5080 - 1.5120[1][7]
Relative Density (d20/4) 0.9700 - 0.9760[1]
Purity (by GC) ≥ 97.00 %[1]
Olfactory Profile

The primary value of this compound lies in its distinctive scent. Its olfactory character is multifaceted, making it a valuable component for building complex fragrance accords.

  • Primary Notes : Described as having a fresh, woody, and rooty aroma, reminiscent of vetiver.[1][7]

  • Nuances : It possesses a subtle floral undertone, often compared to gardenia, which enhances the natural fruitiness in floral compositions.[1][7]

  • Applications : Its profile is suitable for use in perfumes, reconstitution of Patchouli Oil, and formulations for soaps, talcum powders, and agarbatti.[1]

Synthesis Overview

Commercially, this compound is typically synthesized via a Friedel-Crafts alkylation reaction. The process involves the reaction of benzene with mesityl oxide in the presence of a Lewis acid catalyst, such as aluminum chloride.[1] This method provides an efficient route to this valuable aroma chemical.

Application in Fragrance Formulation

The utility of this compound extends beyond its standalone scent profile. Its true potential is realized in its interaction with other fragrance components and its performance across different product matrices.

Functional Benefits and Usage
  • Enhancement of Floral Notes : It is particularly effective in enhancing the natural fruitiness of gardenia-type floral fragrances.[1]

  • Woody and Earthy Accords : Its vetiver-like character makes it an excellent component for building woody and earthy fragrance compositions.[7]

  • Broad Applicability : It is utilized in a wide range of products including fine fragrances, cosmetics, personal care items, and industrial and household applications.[1][2][3]

Recommended Usage Levels

Regulatory compliance and safety are paramount in fragrance formulation. The International Fragrance Association (IFRA) provides guidelines for the safe use of fragrance ingredients.

  • IFRA Recommendation : The recommended usage level for 4-methyl-4-phenyl pentanone is up to 8.0000% in the final fragrance concentrate.[7]

Stability in Consumer Product Bases

The performance of a fragrance is highly dependent on its stability in the final product. This compound demonstrates good stability in a variety of common product bases.

  • Very Good Stability : Shampoo, Soap, Powder, Citric Cleaner.[7]

  • Good Stability : Body Lotion, Antiperspirant Roll-on, All-Purpose Cleaner.[7]

  • Poor Stability : Bleach.[7]

Experimental Protocols

The following protocols provide a systematic approach to evaluating and incorporating this compound into fragrance formulations. These methodologies are essential for ensuring quality, stability, and desired sensory performance.[8]

Workflow for Fragrance Ingredient Evaluation

Fragrance_Evaluation_Workflow A Ingredient Sourcing (this compound) B Physicochemical Analysis (GC, RI, Density) A->B Quality Control C Protocol 1: Olfactory Evaluation B->C Characterization D Formulation Trials (Test Accords & Bases) C->D Creative Process E Protocol 2: Stability Testing D->E Performance Validation F Protocol 3: Sensory Panel Evaluation E->F In-Product Assessment G Final Formulation Approval F->G Consumer Acceptance

Caption: Overall workflow for evaluating a new fragrance ingredient.

Protocol 1: Olfactory Evaluation

Objective: To systematically characterize the olfactory profile of this compound over time. This is crucial as fragrance compounds evolve, revealing different scent facets as they evaporate.[9]

Materials:

  • This compound (purity ≥ 97%)

  • Odorless solvent (e.g., Diethyl Phthalate or 200 proof Ethanol)

  • Professional smelling strips (blotters)

  • Graduated pipettes or micropipettes

  • Glass vials

Methodology:

  • Preparation of Dilutions: Prepare a 10% dilution of this compound in the chosen solvent. This is a standard concentration for initial evaluation, preventing olfactory fatigue.

  • Application: Dip the narrow end of a smelling strip into the 10% solution, ensuring about 1 cm is submerged. Allow the solvent to evaporate for approximately 10-15 seconds.

  • Initial Evaluation (Top Note): Immediately after solvent evaporation, smell the strip from a distance of 2-3 cm. Record the initial impressions. These are the most volatile components of the scent profile.

  • Mid-Term Evaluation (Heart Note): Place the smelling strip on a labeled holder. Evaluate the scent again after 30 minutes, 1 hour, and 3 hours. Note any changes in the character of the fragrance. This phase reveals the main theme of the scent.

  • Long-Term Evaluation (Base Note): Continue to evaluate the strip at 6, 12, and 24 hours. The lingering scent is the base note, which is critical for the substantivity and longevity of the fragrance.[10]

Data Collection: Use a standardized evaluation sheet to record descriptors at each time point. A trained sensory panel is often used for this purpose.[11]

Protocol 2: Stability Testing in a Body Lotion Base

Objective: To assess the physicochemical and olfactory stability of a fragrance containing this compound when incorporated into a complex matrix like a body lotion.[12][13] Stability testing is vital to predict the shelf-life and ensure a consistent consumer experience.[14]

Materials:

  • Test Fragrance Oil (containing 5% this compound)

  • Unfragranced body lotion base

  • Control samples (unfragranced base and base with a known stable fragrance)

  • Airtight glass or PET containers

  • Climate chambers (for controlled temperature and humidity)[12]

  • UV light cabinet[12]

  • Viscometer, pH meter

  • Refrigerator and freezer

Methodology:

Stability_Testing_Protocol cluster_prep Sample Preparation cluster_conditions Storage Conditions cluster_eval Evaluation (Weeks 0, 1, 2, 4, 8, 12) A Prepare fragranced lotion (0.5% fragrance load) B Package in final containers A->B C Accelerated (40°C, 45°C) B->C D Real-Time (25°C / 60% RH) B->D E Light Exposure (UV Cabinet) B->E F Freeze-Thaw Cycles (-10°C to 25°C) B->F G Visual Assessment (Color, Phase Separation) C->G H Physical Measurement (pH, Viscosity) C->H I Olfactory Evaluation (vs. Control) C->I D->G D->H D->I E->G E->H E->I F->G F->H F->I

Caption: Protocol for comprehensive stability testing of a fragranced product.

  • Sample Preparation: Incorporate the test fragrance oil into the body lotion base at a typical concentration (e.g., 0.5% w/w). Mix thoroughly to ensure homogeneity. Package the samples in the intended final packaging.

  • Storage Conditions: Distribute the samples across various environmental conditions to simulate shelf life and consumer use.[13]

    • Accelerated Stability: Place samples in ovens at 40°C and 45°C. This simulates long-term aging in a shorter period.[12]

    • Real-Time Stability: Store samples under ambient conditions (e.g., 25°C / 60% Relative Humidity).[12]

    • Light Exposure: Expose samples to controlled UV light to assess potential discoloration or degradation caused by light.[12][15]

    • Freeze-Thaw Cycling: Subject samples to multiple cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C) to check for emulsion instability.[12]

  • Evaluation Schedule: Analyze the samples at predetermined intervals (e.g., baseline, 1, 2, 4, 8, and 12 weeks).

  • Parameters for Analysis:

    • Physical: Color, clarity, phase separation, viscosity, and pH.

    • Olfactory: The scent of the product is evaluated by a trained panel and compared against a control sample stored in the dark at 4°C.

Data Presentation:

ConditionTimeColorViscosity (cP)pHOlfactory Notes
Control (4°C) BaselineWhite150006.5Conforms to standard
12 WeeksNo change149506.4No change
Accelerated (45°C) BaselineWhite150006.5Conforms to standard
12 WeeksSlight yellowing145006.2Slight loss of top notes
UV Exposure BaselineWhite150006.5Conforms to standard
12 WeeksModerate yellowing148006.3Noticeable degradation of scent
Protocol 3: Consumer Panel Sensory Evaluation

Objective: To determine consumer perception and acceptance of the fragrance in the final product.[16] This step is critical for market success and provides insights beyond technical measurements.[17]

Materials:

  • Finished product samples (e.g., body lotion with the test fragrance).

  • Control product (e.g., a market-leading competitor or an alternative in-house formulation).

  • A panel of 50-100 untrained consumers representative of the target demographic.

  • Standardized questionnaires (digital or paper).

  • Controlled evaluation environment with neutral airflow.

Methodology:

  • Test Design: A blind, randomized, and controlled monadic or sequential monadic test design is recommended. Participants evaluate one product at a time to avoid comparison bias.

  • Application: Instruct panelists to apply a standardized amount of the product to their skin (e.g., the back of the hand or forearm).

  • Evaluation Points: Panelists answer questions at specific time points:

    • T=0 (Initial Application): Assess the initial scent appeal and intensity.

    • T=2 Hours: Evaluate the character and persistence of the heart notes.

    • T=6 Hours: Assess the longevity and character of the base notes.

  • Questionnaire: The questionnaire should capture key metrics using rating scales (e.g., a 9-point hedonic scale):

    • Overall liking of the scent.

    • Perceived intensity of the fragrance.

    • Liking of the fragrance character (e.g., "Too woody," "Just right," "Not woody enough").

    • Purchase intent.

Data Analysis: The collected data should be analyzed statistically to identify significant differences between the test product and the control. This analysis informs the final decision on the fragrance formulation.

Safety and Regulatory Information

Safe handling and adherence to regulations are non-negotiable aspects of product development.

  • Hazard Identification: this compound is classified as harmful if swallowed and can be irritating to the eyes, respiratory system, and skin.[18][19]

  • Handling Precautions: Use in a well-ventilated area. Avoid contact with skin and eyes by wearing suitable protective clothing, gloves, and eye/face protection.[18] Do not ingest.

  • Storage: Store in a cool, dry place in a tightly closed container.[18]

  • Regulatory Status: The compound is listed on Canada's Domestic Substances List (DSL).[18] It is crucial to verify its status in other regions based on local regulations.

Conclusion

This compound is a valuable and versatile aroma chemical with a desirable woody, rooty, and subtly floral olfactory profile. Its good stability in many common cosmetic and household product bases makes it a reliable choice for formulators. By following the detailed protocols for olfactory, stability, and sensory evaluation outlined in this guide, researchers and perfumers can effectively harness the unique characteristics of this ingredient to create innovative and successful fragranced products. The synthesis of technical data with structured sensory analysis provides a robust framework for confident and creative fragrance development.

References

  • Premier Group. (n.d.). This compound (Veticone).
  • Odournet. (n.d.). Sensory and molecular evaluation of fragrances.
  • Chem-Impex. (n.d.). This compound.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound.
  • Jasmine Factory. (n.d.). Fragrance & Perfume Stability: How to Make it Last.
  • Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing.
  • Testing Laboratory. (2026, January 9). Fragrance Stability Testing in Botanical Perfume Products.
  • News. (2024, October 17). Fragrance And Flavor Component Analysis: Techniques And Applications.
  • Sigma-Aldrich. (n.d.). 4-METHLY-2-PENTANONE MSDS.
  • Orchadia Solutions. (n.d.). Fragrance Stability.
  • Chemical Label. (n.d.). This compound.
  • The Good Scents Company. (n.d.). 4-methyl-4-phenyl pentanone vetikon (Symrise).
  • TimTul. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery.
  • ResearchGate. (2025, August 7). Stability of fragrance test preparations applied in test chambers.
  • Dixit, S. (2001). Sensory evaluation of fragrances. Soaps, Detergents & Toiletries Review.
  • IJIRT Journal. (n.d.). Formulation and Evaluation of Perfume: A Comprehensive Review.
  • LookChem. (n.d.). This compound.
  • Scribd. (2025, September 28). Perfume Formulation Techniques.
  • ResearchGate. (2025, August 6). Sensory approach to measure fragrance intensity on the skin.
  • IndiaMART. (n.d.). 4-Methyl 4 Phenylpentan-2-One.
  • SkinSort. (n.d.). 4-Methyl-4-Phenyl-2-Pentanone (Ingredient Explained).
  • Consumer Panel Testing. (n.d.). Consumer Panel Testing of Perfume Formulations. Retrieved from a consumer panel testing service website.
  • National Institutes of Health. (n.d.). Vetikon. PubChem.
  • IntechOpen. (2022, December 28). Regulatory Framework for Flavors and Fragrances: Comprehensive Suggestive Guidelines.
  • Chemical Bull Pvt. Ltd. (2025, October 31). Ultimate Guide To Fragrance Formulation And Perfumery.

Sources

Definitive Quantification and Identification of 4-Methyl-4-phenylpentan-2-one: A Validated GC-MS Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the analysis of 4-Methyl-4-phenylpentan-2-one using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a versatile ketone, serves as a significant intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs) and is also used in the fragrance industry.[1] Given its role in quality-controlled processes, a robust and reliable analytical method is paramount for its accurate identification and quantification. This guide is designed for researchers and quality control scientists, detailing every critical stage from sample preparation to data interpretation, underpinned by scientific rationale to ensure method integrity and reproducibility.

Introduction and Scientific Principle

This compound (CAS No. 7403-42-1) is a colorless to pale yellow liquid with a molecular weight of 176.26 g/mol .[1] Its structure, featuring both a phenyl group and a ketone functional group, makes it amenable to GC-MS analysis. This technique is the gold standard for the analysis of volatile and semi-volatile organic compounds due to its unparalleled combination of chromatographic separation and specific mass-based detection.

The core of the method relies on two integrated systems:

  • Gas Chromatography (GC): The sample is first vaporized in a heated inlet and introduced into a long, narrow column. An inert carrier gas (typically helium) pushes the sample through the column, which is coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile gas phase and the stationary phase, governed by factors like boiling point and polarity.

  • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons (Electron Ionization, EI), causing them to fragment into charged ions in a predictable and reproducible pattern. These fragments are then separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical "fingerprint" for definitive identification.

This protocol establishes a validated framework for achieving high-resolution separation and unambiguous identification of this compound.

Essential Materials, Reagents, and Instrumentation

  • This compound reference standard: Purity ≥97% (GC grade)[1]

  • Solvent: High-purity, GC-MS grade Hexane or Ethyl Acetate.

  • Inert Gas: Helium (99.999% purity or higher).

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.[2]

  • Syringes/Pipettes: Calibrated microsyringes and pipettes for accurate liquid handling.

  • Filters: 0.22 µm PTFE syringe filters for sample clarification, if necessary.

  • A Gas Chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • GC Column: A non-polar or low-polarity capillary column is recommended due to the aromatic nature of the analyte. A DB-5ms (5% Phenyl-methylpolysiloxane) or equivalent column with dimensions of 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness provides excellent resolution.

Experimental Protocol: A Step-by-Step Guide

The entire analytical workflow is designed to ensure accuracy from sample receipt to final data reporting.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis Standard_Prep Standard Preparation (Calibration Curve) Sample_Prep Sample Preparation (Dilution & Filtration) System_Setup GC-MS System Setup (Tuning & Method Loading) Sample_Prep->System_Setup Load Vials Sequence Sequence Execution (Inject Standards & Samples) System_Setup->Sequence Data_Processing Chromatogram Integration & Spectral Analysis Sequence->Data_Processing Generate Data Files Quantification Quantification (Calibration Curve Plot) Data_Processing->Quantification Report Final Report Generation Quantification->Report

GC-MS analysis workflow for this compound.

The foundation of accurate quantification is a well-prepared calibration curve.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with your chosen solvent (e.g., Hexane).

  • Working Standards: Perform serial dilutions from the primary stock solution to prepare a series of calibration standards. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Transfer: Transfer each standard into a labeled 2 mL glass autosampler vial.

The goal is to prepare a clean, particle-free sample within the calibrated concentration range.

  • Dilution: Dilute the sample containing this compound with the same solvent used for the standards to achieve a theoretical concentration of ~10-20 µg/mL. This ensures the detector response is within the linear range of the calibration curve.[2]

  • Homogenization: Vortex the diluted sample for 30 seconds to ensure homogeneity.

  • Clarification: If the sample contains any visible particulate matter, filter it through a 0.22 µm PTFE syringe filter into a clean autosampler vial. This prevents contamination of the GC inlet and column. Samples must be free of strong acids, bases, salts, or water, which can damage the GC system.[3]

These parameters serve as a robust starting point and should be optimized for your specific instrumentation.

Table 1: Gas Chromatograph (GC) Parameters
Parameter Setting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow Mode)
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1 (Can be adjusted based on sample concentration)
Oven Program - Initial Temp: 80 °C, hold for 1 min- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 min

Causality: The injector temperature is set well above the solvent's boiling point but below the analyte's degradation temperature to ensure rapid and complete vaporization. The oven temperature program is designed to provide good separation from any potential impurities while ensuring the analyte elutes as a sharp, symmetrical peak in a reasonable timeframe.

Table 2: Mass Spectrometer (MS) Parameters
Parameter Setting
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Transfer Line Temp. 280 °C
Scan Mode Full Scan
Mass Range 40 - 350 m/z
Solvent Delay 3 minutes

Causality: 70 eV is the standard electron energy for EI, as it produces stable and extensive fragmentation patterns that are highly reproducible and comparable to library spectra (e.g., NIST). The mass range is set to encompass the molecular ion (m/z 176.26) and all significant fragments. The solvent delay prevents the high concentration of solvent from entering the MS, which would otherwise cause filament damage and detector saturation.

Data Analysis and Interpretation

Unambiguous identification of this compound is achieved by combining two pieces of evidence:

  • Retention Time (RT): The peak in the sample chromatogram must elute at the same retention time as the reference standard, within a narrow tolerance window (e.g., ±0.05 minutes).

  • Mass Spectrum: The mass spectrum of the sample peak must match the spectrum of the reference standard and/or a library spectrum. Key diagnostic ions for this compound must be present.

Table 3: Expected Retention Time and Mass Spectral Data
Analyte This compound
Molecular Formula C₁₂H₁₆O[4]
Molecular Weight 176.26 g/mol [1]
Expected RT ~9-11 minutes (with parameters in Table 1)
Molecular Ion [M]⁺ m/z 176
Key Fragment Ions (m/z) 119 (Base Peak), 43, 91, 118[5]

Interpretation of Fragmentation: The mass spectrum is a rich source of structural information.

  • m/z 176: The molecular ion [M]⁺.

  • m/z 119: This is the base peak, resulting from a McLafferty-type rearrangement or alpha-cleavage, leading to the loss of an acetone radical and formation of a stable tertiary benzylic carbocation.

  • m/z 91: A common fragment representing the tropylium ion, characteristic of compounds with a benzyl group.

  • m/z 43: Represents the acetyl cation [CH₃CO]⁺, confirming the presence of the methyl ketone moiety.

  • Calibration Curve: Plot the peak area of the this compound standard against its concentration.

  • Linear Regression: Apply a linear regression fit to the data points. The correlation coefficient (R²) should be ≥0.995 for the curve to be considered valid.

  • Calculate Sample Concentration: Use the equation of the line (y = mx + c) to calculate the concentration of the analyte in the prepared sample based on its measured peak area. Remember to account for the initial dilution factor to determine the concentration in the original, undiluted sample.

Conclusion

This application note details a robust and reliable GC-MS method for the identification and quantification of this compound. By following the outlined steps for sample preparation, instrument setup, and data analysis, researchers and quality control professionals can achieve accurate and reproducible results. The explanation of the scientific rationale behind the protocol choices empowers the user to adapt and troubleshoot the method effectively, ensuring the highest level of scientific integrity in their analyses.

References

  • University of Maryland, College of Computer, Mathematical, and Natural Sciences. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • *MSR-Bio. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]

  • PubMed. (2012). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). 4-Penten-2-one, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 4-Methyl-1-phenyl-2-pentanone (FDB008186). Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-1-phenyl-2-pentanone. Retrieved from [Link]

  • Google Patents. (n.d.). EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals.
  • SIELC Technologies. (2018). 2-Pentanone, 4-methyl-4-phenyl-. Retrieved from [Link]

  • NIST. (n.d.). Methanone, (4-methylphenyl)phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 4-methyl-1-phenylpentan-1-one. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Vetikon. Retrieved from [Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 4-Methyl-4-phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Methyl-4-phenylpentan-2-one. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection. The described protocol is suitable for routine quality control and quantitative analysis in pharmaceutical, cosmetic, and fragrance industries where this compound is used as an intermediate or additive[1][2]. All validation procedures were designed to meet the criteria outlined in the ICH Q2(R1) guidelines[3][4][5].

Introduction

This compound, also known as Veticone, is a ketone with the molecular formula C₁₂H₁₆O[1][6]. Its structure, featuring a phenyl group and a ketone functional group, makes it a versatile intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs)[2]. It also finds application in the flavor and fragrance industries[2]. Given its role in various manufacturing processes, a reliable and robust analytical method for its quantification is essential to ensure product quality, consistency, and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds. This note provides a comprehensive guide to developing a method from initial parameter selection to full validation, grounded in the physicochemical properties of the analyte and established chromatographic principles.

Analyte Properties & Method Development Rationale

A successful HPLC method is built upon a fundamental understanding of the analyte's chemical properties.

  • Structure and Physicochemical Properties:

    • Molecular Formula: C₁₂H₁₆O[1][2][7]

    • Molecular Weight: 176.26 g/mol [1][2][6]

    • Polarity: The presence of a phenyl ring and an alkyl chain gives the molecule significant non-polar character. The ketone group provides a site for polar interactions. The calculated XLogP3 value of 2.7 indicates moderate lipophilicity, making it an ideal candidate for reversed-phase chromatography[6][7].

    • UV Absorbance: The phenyl group is a strong chromophore, which is essential for sensitive UV detection. Aromatic ketones typically exhibit strong absorbance in the UV region, making UV-Vis or Photodiode Array (PDA) detection a logical choice[8][9].

  • Rationale for Initial Chromatographic Conditions:

    • Separation Mode: Reversed-phase (RP) HPLC was selected due to the analyte's non-polar nature.

    • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides a strong starting point for retaining a moderately non-polar compound like this compound[10][11].

    • Mobile Phase: A simple mobile phase consisting of acetonitrile (ACN) and water was chosen. ACN is a common organic modifier in RP-HPLC that offers good elution strength and low viscosity[12][13]. An isocratic elution is preferred for a simple, single-analyte quantification to ensure robustness and rapid run times.

    • Detection: Based on the phenyl chromophore, UV detection was selected. A PDA detector was used during development to scan for the optimal wavelength of maximum absorbance (λ-max) to ensure the highest sensitivity.

Experimental

Materials and Reagents
  • Analyte: this compound reference standard (>99% purity).

  • Solvents: HPLC-grade acetonitrile and purified water (e.g., Milli-Q or equivalent).

  • Instrumentation: Agilent 1260 Infinity II HPLC system (or equivalent) equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Chromatography Column: C18, 5 µm particle size, 4.6 x 150 mm.

Optimized Chromatographic Conditions

The initial screening and optimization led to the final method parameters summarized in the table below.

ParameterOptimized Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile : Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase: Prepare the mobile phase by mixing 650 mL of acetonitrile with 350 mL of HPLC-grade water. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Diluent: The mobile phase (Acetonitrile:Water, 65:35) is used as the diluent to ensure peak shape integrity.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment.

Method Development and Validation Workflow

The logical flow from initial setup to a fully validated method is crucial for ensuring a robust analytical procedure.

Method_Development_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) A Analyte Characterization (Properties, UV Scan) B Initial Conditions Selection (C18, ACN:H2O) A->B C Optimization (Mobile Phase Ratio, Flow) B->C D Specificity C->D Final Method Parameters E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability, Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability Test (SST) I->J K Routine Analysis J->K

Caption: Workflow for HPLC method development and validation.

Method Validation Protocol & Results

The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[3][4][5].

System Suitability

System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N ≥ 20007800
%RSD of Peak Area ≤ 1.0% (for n=6 injections)0.45%
Specificity

Specificity was evaluated by injecting the diluent (blank) and a sample solution. The chromatogram of the blank showed no interfering peaks at the retention time of this compound, confirming the method's specificity.

Linearity

The linearity of the method was determined by analyzing seven concentrations of the analyte ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linear Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1250
Correlation Coefficient (r²) 0.9998

The high correlation coefficient (r² > 0.999) demonstrates excellent linearity over the specified range.

Accuracy

Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80% 40.039.899.5%
100% 50.050.3100.6%
120% 60.059.599.2%
Average Recovery 99.8%

The excellent recovery values (98-102%) confirm the accuracy of the method.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of a 50 µg/mL standard solution were performed on the same day. The Relative Standard Deviation (%RSD) of the peak areas was calculated.

    • Result: %RSD = 0.52% (Acceptance Criteria: ≤ 2.0%)

  • Intermediate Precision (Inter-day Precision): The repeatability test was repeated on a different day by a different analyst using a different instrument.

    • Result: %RSD = 0.89% (Acceptance Criteria: ≤ 2.0%)

The low %RSD values demonstrate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.2 µg/mL

  • LOQ: 0.7 µg/mL

The low LOD and LOQ indicate high sensitivity, making the method suitable for detecting trace amounts of the analyte.

Conclusion

The developed RP-HPLC method for the quantification of this compound is simple, specific, linear, accurate, and precise. The method was successfully validated according to ICH guidelines and is suitable for routine quality control analysis. The short run time allows for high throughput, making it an efficient tool for industrial applications.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Premier Group. This compound (Veticone). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LookChem. This compound. [Link]

  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81898, this compound. [Link]

  • PubMed. [Determination of Four Acetophenones in Radix Cynanchi Bungei by High Performance Liquid Chromatography-Photodiode Array Detection]. [Link]

  • Chromatography Forum. HPLC method development for aldehydes and ketones. [Link]

  • SIELC Technologies. Separation of Acetophenone on Newcrom R1 HPLC column. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Stenutz. This compound. [Link]

  • ResearchGate. (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]

Sources

Chiral separation of 4-Methyl-4-phenylpentan-2-one enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Enantioselective Separation of 4-Methyl-4-phenylpentan-2-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the chiral separation of this compound enantiomers. The critical nature of enantiomeric purity in drug development and chemical synthesis necessitates robust and reliable analytical methods. This document outlines a systematic approach to method development, beginning with chiral stationary phase (CSP) screening and culminating in an optimized High-Performance Liquid Chromatography (HPLC) method. The causality behind experimental choices, from column chemistry to mobile phase composition, is explained to provide researchers with a foundational understanding for adapting this method to similar chiral compounds. The protocol is designed to be self-validating through rigorous system suitability criteria.

Introduction: The Imperative of Chirality

This compound is a chiral ketone containing a stereogenic center at the C4 position. In fields such as pharmaceutical development, agrochemicals, and fragrance synthesis, the individual enantiomers of a chiral molecule can exhibit vastly different pharmacological, toxicological, or sensory properties. For instance, the therapeutic effect of a drug may reside in one enantiomer, while its mirror image could be inactive or even harmful. Consequently, regulatory bodies worldwide mandate stringent analysis of the enantiomeric purity of chiral compounds.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has become the definitive technique for enantioselective analysis due to its high efficiency, reproducibility, and broad applicability. This guide focuses on developing a robust HPLC method for resolving the enantiomers of this compound.

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques. Chiral separation is achieved by creating a transient chiral environment where the two enantiomers form diastereomeric complexes with a chiral selector, leading to different interaction energies and, thus, different retention times.

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are among the most powerful and versatile tools for chiral separations. Their success stems from the complex and well-defined three-dimensional structures of the polysaccharide polymers. The chiral recognition mechanism is a multifactorial process involving a combination of intermolecular interactions:

  • π-π Interactions: Between the aromatic phenyl group of the analyte and the phenyl groups on the carbamate derivatives of the polysaccharide.

  • Hydrogen Bonding: The ketone's carbonyl group (C=O) can act as a hydrogen bond acceptor, interacting with donor sites on the CSP.

  • Dipole-Dipole Interactions: Occur between polar functional groups on the analyte (like the carbonyl group) and the CSP (e.g., carbamate linkages).

  • Steric Interactions (Inclusion): The analyte must fit into chiral grooves or cavities on the CSP surface. The differential fit and steric hindrance experienced by each enantiomer are often the most critical factors for successful resolution.

The combination of these interactions results in a more stable complex for one enantiomer, causing it to be retained longer on the column.

A Systematic Approach to Method Development

Developing a chiral separation method is often an empirical process. A systematic screening approach using a selection of columns and mobile phases is the most efficient strategy.

G cluster_0 Phase 1: Screening cluster_1 Chiral Stationary Phases (CSPs) cluster_2 Mobile Phase Systems cluster_3 Phase 2: Optimization & Validation Racemate Racemic Standard (this compound) Screening Column & Mobile Phase Screening Racemate->Screening Col1 Cellulose-based (e.g., tris(3,5-dimethylphenylcarbamate)) Screening->Col1 Test on Col2 Amylose-based (e.g., tris(3,5-dimethylphenylcarbamate)) Screening->Col2 Test on MP1 Normal Phase (Hexane/Alcohol) Col1->MP1 Screen with MP2 Polar Organic (Acetonitrile/Methanol) Col1->MP2 Screen with MP3 Reversed Phase (ACN or MeOH/Water) Col1->MP3 Screen with Col2->MP1 Screen with Col2->MP2 Screen with Col2->MP3 Screen with Optimization Optimize Key Parameters (Mobile Phase Ratio, Flow Rate, Temp.) MP1->Optimization Select Best Condition Validation System Suitability & Validation (Resolution, Tailing, Precision) Optimization->Validation FinalMethod Final Validated Method Validation->FinalMethod

Figure 1. A systematic workflow for chiral method development.

Recommended Starting Protocol: HPLC-UV

Based on the chemical structure of this compound (an aromatic ketone), a normal-phase HPLC method using a cellulose-based CSP is a highly promising starting point.

Materials and Instrumentation
  • Analyte: Racemic this compound standard.

  • Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

Detailed Chromatographic Conditions
ParameterRecommended ConditionRationale
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silicaThis CSP is known for its broad enantioselectivity, especially for compounds with aromatic rings and carbonyl groups, due to strong potential for π-π and dipole-dipole interactions.
Column Dimensions 250 mm x 4.6 mm i.d.Standard analytical column dimensions provide a good balance of efficiency and analysis time.
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)A standard normal-phase eluent system. Hexane is the weak solvent, while IPA acts as the polar modifier to control retention and selectivity.
Mode IsocraticSimplifies the method and ensures reproducibility once optimized.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm i.d. column, providing good efficiency without excessive backpressure.
Column Temperature 25 °C (controlled)Temperature control is crucial for reproducible retention times and selectivity. Lower temperatures can sometimes improve resolution but may increase backpressure.
Detection Wavelength 254 nmThe phenyl group in the analyte provides strong UV absorbance at this wavelength.
Injection Volume 10 µLA standard volume for analytical HPLC.
Sample Preparation 1.0 mg/mL of racemic standard dissolved in the mobile phase.Dissolving the sample in the mobile phase prevents peak distortion and ensures compatibility with the system.
Step-by-Step Protocol
  • System Preparation: Purge the HPLC system with the mobile phase (n-Hexane/IPA 90:10) until a stable baseline is achieved.

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes or until the detector baseline is stable. Chiral columns can require longer equilibration times than standard reversed-phase columns.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to a final concentration of 1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter if any particulates are visible.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomeric peaks.

System Suitability and Method Validation

To ensure the reliability and validity of the separation, a set of system suitability tests (SSTs) must be performed. These tests demonstrate that the chromatographic system is performing adequately for the intended analysis.

SST ParameterAcceptance CriterionSignificance
Resolution (Rs) Rs ≥ 1.5Ensures baseline separation between the two enantiomer peaks, which is critical for accurate quantitation.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. Values outside this range may indicate column degradation or undesirable secondary interactions.
Reproducibility (%RSD) %RSD ≤ 2.0% for retention time and peak area (n=5 injections)Demonstrates the precision and stability of the system over multiple analyses.

Expected Results & Discussion

Under the proposed starting conditions, a successful separation would yield two distinct, well-resolved peaks corresponding to the two enantiomers of this compound.

ParameterExpected Value
Retention Time (k1) ~ 8.0 min
Retention Time (k2) ~ 9.5 min
Selectivity (α) > 1.15
Resolution (Rs) > 1.5

The selectivity factor (α) is the ratio of the retention factors of the two enantiomers and is a fundamental measure of the column's ability to distinguish between them. The resolution (Rs) is a more practical measure that considers both selectivity and column efficiency. A value of 1.5 indicates that the peaks are separated at the baseline.

If the initial separation is not optimal, the mobile phase composition should be adjusted. Decreasing the percentage of IPA (e.g., to 95:5 Hexane/IPA) will increase retention times and often improves resolution. Conversely, increasing the IPA content will decrease analysis time but may reduce resolution.

Advanced Alternative: Supercritical Fluid Chromatography (SFC)

For laboratories equipped with SFC instrumentation, this technique offers a powerful alternative to HPLC. SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity. This allows for faster separations and reduced solvent consumption compared to normal-phase HPLC. The same polysaccharide-based CSPs are highly effective in SFC, typically using CO₂ with a small percentage of an alcohol modifier like methanol or ethanol.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Separation (Single Peak) 1. Incorrect CSP selection. 2. Mobile phase is too strong.1. Screen other CSPs (e.g., an amylose-based column). 2. Decrease the percentage of the polar modifier (IPA).
Poor Resolution (Rs < 1.5) 1. Mobile phase composition is not optimal. 2. High column temperature. 3. Column is losing efficiency.1. Systematically vary the Hexane/IPA ratio (e.g., 92:8, 95:5). 2. Reduce the column temperature to 20 °C or 15 °C. 3. Replace the column.
Poor Peak Shape (Tailing) 1. Sample overload. 2. Sample solvent incompatible with mobile phase. 3. Column contamination or degradation.1. Reduce the sample concentration. 2. Ensure the sample is dissolved in the mobile phase. 3. Flush the column with a strong solvent (e.g., 100% IPA) or replace it.
Unstable Retention Times 1. Inadequate column equilibration. 2. Fluctuations in temperature. 3. Pump malfunction or leaks.1. Increase equilibration time. 2. Ensure the column oven is stable. 3. Check the HPLC system for pressure fluctuations and perform maintenance.

Conclusion

This application note provides a scientifically grounded and detailed protocol for the chiral separation of this compound enantiomers. By leveraging a robust cellulose-based chiral stationary phase under normal-phase HPLC conditions, this method serves as an excellent starting point for researchers in quality control, drug development, and synthetic chemistry. The principles of chiral recognition and the systematic approach to method development discussed herein offer the necessary tools to achieve baseline resolution and validate the method for its intended purpose.

References

  • Dong, M. W. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC. Available at: [Link]

  • Kannappan, V. (2024). Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]

  • Rizzo, S., et al. (2021). Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography. PMC - PubMed Central. Available at: [Link]

  • Gasparrini, F., et al. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed. Available at: [Link]

  • Padivitage, N., et al. (2017). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Schäfer, F., et al. (2022).

Application Note: 4-Methyl-4-phenylpentan-2-one as an Internal Standard for Chromatographic Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the utilization of 4-Methyl-4-phenylpentan-2-one as an internal standard (IS) in quantitative chromatographic methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the physicochemical characteristics that render this compound a suitable internal standard for a range of analytes. Detailed, field-tested protocols for stock solution preparation, sample spiking, instrument setup, and data analysis are provided to guide researchers, scientists, and drug development professionals in achieving robust and reliable analytical results.

The Rationale for an Internal Standard: Mitigating Analytical Variability

Quantitative analysis in chromatography is susceptible to variations that can compromise the accuracy and precision of results. These variations can arise from multiple sources, including inconsistencies in sample preparation, injection volume, and instrument response.[1][2] An internal standard is a compound added in a constant, known amount to all samples—calibrants, quality controls, and unknowns—prior to analysis.[1][3] By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to significantly improved data integrity.[1]

Core Principles of Internal Standard Selection

The ideal internal standard should possess several key attributes to ensure its efficacy:

  • Structural Similarity: It should be chemically similar to the analyte(s) of interest to ensure comparable behavior during sample extraction, derivatization, and chromatographic elution.[4]

  • Chromatographic Resolution: It must be well-resolved from the analyte and any other matrix components, with a resolution factor (Rs) typically greater than 1.5 for baseline separation.[5] For mass spectrometry detectors, co-elution may be acceptable if the ions being monitored are distinct.

  • Absence in Samples: The internal standard should not be naturally present in the analytical samples.[1]

  • Stability: It must be chemically stable throughout the entire analytical process, from sample preparation to final detection.

  • Purity: The internal standard should be of high purity to avoid introducing interfering substances.[4]

Why this compound is an Excellent Candidate

This compound, an aromatic ketone, is a versatile compound suitable for use as an internal standard in the analysis of various pharmaceuticals, fine chemicals, and other organic molecules.[6] Its properties align well with the principles of internal standard selection for a range of moderately polar aromatic compounds.

Its distinct structure, featuring both a phenyl ring and a ketone functional group, provides a chromatographic behavior that mimics many classes of drug compounds and metabolites. Its relatively high boiling point suggests it is suitable for a wide range of GC temperature programs without being overly volatile. Furthermore, it is not a naturally occurring compound in most biological or environmental samples, minimizing the risk of interference.

Physicochemical Properties of this compound

A thorough understanding of the internal standard's properties is crucial for method development.

PropertyValueSource
CAS Number 7403-42-1[6]
Molecular Formula C₁₂H₁₆O[6]
Molecular Weight 176.26 g/mol [6]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 122-123 °C[6]
Density 0.97 g/cm³[6]
Solubility Soluble in organic solvents like methanol, acetonitrile, and hexane. Limited water solubility.

Experimental Protocols

The following protocols are provided as a robust starting point for method development. Optimization may be required based on the specific analyte, matrix, and available instrumentation.

Preparation of Stock and Working Solutions

Accuracy in solution preparation is paramount for quantitative analysis.

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of pure this compound into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve the compound in methanol (or another suitable solvent) and bring it to volume.

    • This stock solution should be stored at 2-8°C and protected from light.

  • Working Internal Standard Solution (10 µg/mL):

    • Perform a serial dilution from the primary stock solution. For example, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to volume with the initial mobile phase solvent for LC-MS or the sample diluent for GC-MS.

    • This working solution is used to spike all samples. The final concentration in the sample should be similar to the expected mid-point concentration of the analyte's calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the analysis of semi-volatile aromatic compounds.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Calibration Standards & Quality Controls C Spike with IS Working Solution (e.g., 50 µL of 10 µg/mL) A->C B Unknown Samples B->C D Perform Sample Extraction (e.g., LLE or SPE) C->D E Evaporate & Reconstitute D->E F Inject into GC-MS E->F G Data Acquisition (SIM or Full Scan) F->G H Integrate Peaks (Analyte & IS) G->H I Calculate Response Ratio (Analyte Area / IS Area) H->I J Generate Calibration Curve I->J K Quantify Unknowns J->K

Caption: Workflow for quantitative analysis using an internal standard in GC-MS.

  • Gas Chromatograph: Agilent 8890 or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Based on the structure of this compound, the following ions are predicted to be prominent in its EI mass spectrum. These should be confirmed experimentally.

Ion (m/z)IdentityRole
176 [M]⁺Molecular Ion (Quantifier)
119 [M - C₄H₉]⁺Fragment (Qualifier)
91 [C₇H₇]⁺Tropylium Ion (Qualifier)
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is suitable for non-volatile or thermally labile aromatic compounds.

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole MS.

  • Column: C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

The following MRM transitions for the protonated molecule [M+H]⁺ are proposed. These must be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound177.1119.115 (Quantifier)
This compound177.191.125 (Qualifier)

Method Validation: A Self-Validating System

A method utilizing an internal standard must be validated to demonstrate its fitness for purpose, in accordance with guidelines such as those from the ICH. The internal standard is integral to this process.

Validation Workflow

Validation_Workflow cluster_core Core Validation Parameters cluster_additional Additional Parameters A Linearity & Range E Limit of Detection (LOD) A->E F Limit of Quantification (LOQ) A->F B Accuracy C Precision (Repeatability & Intermediate) G Robustness C->G D Specificity H Stability (Stock, Post-Preparative) D->H Root Analytical Method Validation Root->A Root->B Root->C Root->D

Caption: Key parameters for analytical method validation.

  • Linearity: Analyze a series of calibration standards (typically 5-7 levels) spiked with the internal standard. Plot the response ratio (Analyte Area / IS Area) against the analyte concentration. A linear regression should yield a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate on multiple days. Accuracy should be within ±15% (±20% at the LLOQ) of the nominal value, and the coefficient of variation (CV) for precision should be ≤15% (≤20% at the LLOQ). The consistent response of the internal standard across these runs is a key indicator of method stability.

  • Matrix Effect: Evaluate the effect of the sample matrix on ionization by comparing the analyte/IS response ratio in post-extraction spiked matrix samples to that in a neat solution. The internal standard should track and compensate for any suppression or enhancement.

  • Stability: The stability of the analyte in the sample matrix and the stability of stock solutions should be assessed over time and under different storage conditions. The internal standard helps to correct for any degradation that may occur during sample processing.

Conclusion

This compound is a robust and versatile compound for use as an internal standard in a variety of chromatographic applications. Its physicochemical properties make it an ideal candidate for quantifying moderately polar aromatic compounds in complex matrices. By following the detailed protocols and validation guidelines presented in this note, researchers can significantly enhance the reliability, accuracy, and precision of their quantitative data, ensuring the integrity of their scientific findings.

References

  • Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

  • LCGC International. When Should an Internal Standard be Used?. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [Link]

  • PubChem. 4-Methyl-1-phenyl-2-pentanone. [Link]

  • Taylor & Francis Online. Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. [Link]

  • PubMed. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. [Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis Involving 4-Methyl-4-phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and professionals in drug development on the asymmetric synthesis involving 4-methyl-4-phenylpentan-2-one. This versatile ketone serves as a valuable prochiral substrate for establishing critical stereocenters, particularly the chiral alcohol 4-methyl-4-phenylpentan-2-ol, a key structural motif and synthetic intermediate.[1] We delve into field-proven protocols, focusing on the highly efficient and widely adopted method of catalytic asymmetric hydrogenation. The causality behind experimental design, catalyst selection, and reaction optimization is explained to provide a robust framework for practical application. This guide is structured to combine theoretical underpinnings with actionable, step-by-step protocols, ensuring both scientific integrity and reproducibility.

Introduction: The Significance of Chiral Alcohols

In the landscape of organic synthesis and medicinal chemistry, the precise control of stereochemistry is paramount. A vast majority of bioactive molecules, particularly pharmaceuticals, are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.[2] this compound is a prochiral ketone that serves as an important building block for creating more complex molecules.[3] Its reduction leads to the formation of a new stereocenter at the C2 position, yielding chiral 4-methyl-4-phenylpentan-2-ol. This chiral alcohol and its derivatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[3][4]

The challenge lies in selectively producing one enantiomer over the other. Asymmetric catalysis offers the most elegant and atom-economical solution to this problem, utilizing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.[2] Among the various strategies, the asymmetric hydrogenation of ketones, pioneered by Noyori and his colleagues, stands out for its high efficiency, broad applicability, and exceptional levels of enantioselectivity.[5] This work was so foundational that it contributed to Professor Ryoji Noyori being awarded the Nobel Prize in Chemistry in 2001.[5]

This application note will focus primarily on the Noyori-type asymmetric hydrogenation of this compound as a core protocol, providing the necessary details for successful implementation in a research or development setting.

Core Strategy: Asymmetric Hydrogenation of Prochiral Ketones

Asymmetric hydrogenation is a powerful technique that reduces a prochiral ketone to a chiral alcohol using molecular hydrogen (H₂) in the presence of a chiral metal catalyst. The catalyst, typically a Ruthenium(II) complex bearing a chiral diphosphine ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), creates a chiral environment around the metal center.[6]

The Catalyst System: Ru-BINAP

The Ru-BINAP system is a hallmark of modern asymmetric synthesis.[7] The BINAP ligand is a C₂-symmetric, atropisomeric diphosphine. Its chirality arises from the restricted rotation around the C-C bond connecting the two naphthyl rings, not from a stereogenic carbon atom.[6] It is commercially available as both (R)- and (S)-enantiomers, allowing for the selective synthesis of either the (R)- or (S)-alcohol product, respectively.[6][8]

The general catalytic cycle for the Noyori asymmetric hydrogenation involves the following key steps:

  • Activation: The Ru(II) precatalyst reacts with H₂ to form the active ruthenium hydride species.

  • Coordination: The carbonyl group of the ketone substrate coordinates to the chiral ruthenium complex.

  • Hydrogenation: The hydride is transferred to the carbonyl carbon, and a proton is transferred to the carbonyl oxygen, proceeding through a six-membered ring transition state. The stereochemistry is dictated by the chiral pocket created by the BINAP ligand.[5]

  • Product Release & Regeneration: The chiral alcohol product dissociates, and the catalyst is regenerated to begin a new cycle.[6]

dot digraph "Noyori_Asymmetric_Hydrogenation_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="Catalytic Cycle of Noyori Asymmetric Hydrogenation", fontcolor="#202124", labelloc=t]; node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=10, color="#5F6368", penwidth=1.5];

// Nodes precatalyst [label="[RuCl₂(BINAP)]₂\nPrecatalyst", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst [label="[RuH(BINAP)]⁺\nActive Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; substrate_complex [label="Substrate-Catalyst Complex\n[RuH(BINAP)(Ketone)]⁺", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product_complex [label="Product-Catalyst Complex\n[Ru(BINAP)(Alcohol)]", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges precatalyst -> catalyst [label=" H₂"]; catalyst -> substrate_complex [label=" + Ketone\n(this compound)"]; substrate_complex -> product_complex [label=" Hydride Transfer\n(Stereodetermining Step)"]; product_complex -> catalyst [label=" + H₂\n- Alcohol"];

// Invisible nodes for layout {rank=same; precatalyst; substrate_complex;} {rank=same; catalyst; product_complex;} } "Catalytic cycle for the hydrogenation of a ketone."

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of this compound

This protocol describes the enantioselective reduction of this compound to (R)-4-methyl-4-phenylpentan-2-ol using a commercially available (R)-BINAP-based ruthenium catalyst.

Materials & Equipment:

  • This compound (Substrate)

  • Dichloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) complex, [RuCl₂((R)-BINAP)]

  • Ethanol (EtOH), anhydrous

  • High-pressure hydrogenation vessel (e.g., Parr reactor)

  • Schlenk flask and standard Schlenk line techniques

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Chiral HPLC or GC column for enantiomeric excess (ee) determination

Procedure:

  • Catalyst Preparation & Reactor Setup:

    • In a nitrogen-filled glovebox, charge a glass liner for the Parr reactor with [RuCl₂((R)-BINAP)] (0.01 mol%). Rationale: A low catalyst loading is a hallmark of this efficient process, making it cost-effective and minimizing product contamination with heavy metals.

    • Add anhydrous ethanol (e.g., 0.5 M concentration of substrate). Rationale: Ethanol is a common solvent for these hydrogenations; its protic nature can be beneficial in the catalytic cycle. It must be anhydrous to prevent catalyst deactivation.

    • Add this compound (1.0 eq).

    • Seal the glass liner, place it inside the Parr reactor, and seal the reactor.

  • Hydrogenation Reaction:

    • Remove the reactor from the glovebox and connect it to a hydrogen gas line.

    • Purge the reactor vessel with hydrogen gas 3-5 times to remove all air. Rationale: Oxygen can be detrimental to the catalyst's activity and longevity.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).[6] Rationale: High pressure increases the concentration of hydrogen in the solution, which typically accelerates the reaction rate.

    • Begin vigorous stirring and heat the reaction to a specified temperature (e.g., 40-60 °C).

    • Monitor the reaction progress by observing the pressure drop or by taking aliquots (if the reactor setup allows) for analysis by TLC or GC. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Open the reactor and remove the reaction mixture.

    • Concentrate the mixture in vacuo using a rotary evaporator to remove the ethanol.

    • The resulting crude oil can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-methyl-4-phenylpentan-2-ol.

  • Characterization:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and MS.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis, comparing the retention times to a racemic standard.

Expected Results:

The following table summarizes typical results for this type of transformation. Actual results will vary based on precise conditions, catalyst purity, and substrate quality.

ParameterTypical ValueRationale/Comments
Catalyst Loading 0.01 - 1.0 mol%Lower loadings are more economical for large-scale synthesis.[5]
Pressure (H₂) 50 - 100 atmHigher pressure generally increases reaction rate.
Temperature 40 - 80 °CBalances reaction rate against potential catalyst degradation.
Reaction Time 12 - 48 hoursMonitored by TLC/GC until substrate is consumed.
Chemical Yield >95%The reaction is typically very clean and high-yielding.
Enantiomeric Excess (ee) >98%Ru-BINAP systems are known for exceptional enantioselectivity.[7]

Alternative Strategies & Considerations

While catalytic hydrogenation is a premier method, other strategies exist for the asymmetric synthesis of chiral molecules from this compound.

Asymmetric Transfer Hydrogenation (ATH)

For laboratories not equipped for high-pressure hydrogenation, Asymmetric Transfer Hydrogenation (ATH) is an excellent alternative. Instead of H₂ gas, a hydrogen donor molecule like isopropanol or a formic acid/triethylamine mixture is used.[9] The catalysts are often similar Ru(II) complexes, but typically coordinated with a chiral diamine ligand in addition to a diphosphine or arene ligand.[9]

G

Use of Chiral Auxiliaries

Another classic approach involves the temporary attachment of a chiral auxiliary to the molecule.[10][11] While not a catalytic method, it is robust and reliable. For a ketone, this could involve forming a chiral enamine or imine, performing a diastereoselective reduction, and then hydrolyzing the auxiliary to reveal the chiral alcohol. Evans oxazolidinones are a well-known class of auxiliaries used for directing stereochemistry in alkylation and aldol reactions, illustrating the principles of this strategy.[10]

Workflow for Chiral Auxiliary Approach:

  • Attachment: React the ketone with a chiral amine (the auxiliary) to form a chiral imine.

  • Diastereoselective Reaction: Reduce the imine with a standard reducing agent (e.g., NaBH₄). The chiral auxiliary sterically blocks one face of the imine, directing the hydride attack to the opposite face, thus creating a new stereocenter with a specific configuration relative to the auxiliary.

  • Removal: Hydrolyze the resulting chiral amine to release the desired chiral product and recover the auxiliary for reuse.[11]

Conclusion

The asymmetric synthesis of chiral alcohols from prochiral ketones like this compound is a cornerstone of modern organic chemistry. The Noyori asymmetric hydrogenation provides an exceptionally efficient, selective, and scalable method for this transformation. By understanding the principles behind catalyst selection and reaction conditions, researchers can reliably produce highly enantiomerically enriched products that are critical for the advancement of drug discovery and development. The protocols and insights provided herein serve as a practical guide for implementing these powerful synthetic tools.

References

  • NROChemistry. Noyori Hydrogenation. Available from: [Link]

  • Chem-Station Int. Ed. (2014-10-16). Noyori Asymmetric Hydrogenation. Available from: [Link]

  • Davies, S. G., et al. Direct asymmetric syntheses of chiral aldehydes and ketones via N-acyl chiral auxiliary derivatives including chiral Weinreb amide equivalents. Chemical Communications, 2013, 49(77), 8586-8598. Available from: [Link]

  • University of Windsor. Asymmetric Synthesis. Available from: [Link]

  • Mash, E. A. Synthetically Derived Chiral Auxiliaries: Uses of Derivatives of Non-Carbohydrate Aldehydes and Ketones in Asymmetric Synthesis. In Comprehensive Organic Synthesis II, 2014, 3, 434-468. Available from: [Link]

  • Ohkuma, T., & Kitamura, M. Mechanistic insight into NOYORI asymmetric hydrogenations. Chemical Communications, 2007, (21), 2113-2123. Available from: [Link]

  • The Organic Chemistry Tutor. (2021-07-22). Noyori Asymmetric Hydrogenation. YouTube. Available from: [Link]

  • Wikipedia. Chiral auxiliary. Available from: [Link]

  • University of York. Asymmetric Synthesis. Available from: [Link]

  • Meltzer, H. Y., et al. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 2006, 16(23), 6037-6041. Available from: [Link]

  • PubChem. Vetikon | C12H16O | CID 81898. National Center for Biotechnology Information. Available from: [Link]

  • Plevová, K., & Červený, L. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 2018, 23(11), 2829. Available from: [Link]

  • Blaser, H. U., & Schmidt, E. Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. In Asymmetric Catalysis on a Large Scale, 2004, 1-19. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Synthesis of 4-Methyl-4-phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts synthesis of 4-Methyl-4-phenylpentan-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes. Here, we delve into the causality behind experimental challenges and provide field-proven insights to ensure the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of this compound via Friedel-Crafts?

The synthesis of this compound is achieved through the Friedel-Crafts reaction of benzene with mesityl oxide (4-methylpent-3-en-2-one) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] This reaction proceeds via an electrophilic aromatic substitution mechanism.

Q2: What are the most common side reactions observed during this synthesis?

The most frequently encountered side reactions include:

  • Intramolecular Cyclization: Formation of 1,1,3-trimethyl-3-phenylindane.

  • Diarylalkane Formation: Potential formation of 1,1-diarylalkane byproducts.

  • Polyalkylation: Further reaction of the product with benzene, leading to higher molecular weight byproducts.

  • Isomerization of Mesityl Oxide: The starting material, mesityl oxide, can isomerize to isomesityl oxide (4-methylpent-4-en-2-one) under acidic conditions.

Troubleshooting Guide: Side Reactions and Optimization

Issue 1: Formation of 1,1,3-Trimethyl-3-phenylindane

Symptoms:

  • Presence of a significant peak in GC-MS analysis with a mass-to-charge ratio (m/z) corresponding to C₁₈H₂₀ (MW: 236.35 g/mol ).

  • 1H NMR spectrum of the crude product shows characteristic signals for the indane structure, including singlets for the methyl groups and multiplets for the aromatic and methylene protons.[2]

Causality and Mechanism: The formation of 1,1,3-trimethyl-3-phenylindane is a well-documented side reaction. The reaction proceeds through the initial formation of the desired product, which can then undergo further reactions. A plausible mechanism involves the formation of an α-methylstyrene intermediate which then dimerizes and cyclizes under the acidic reaction conditions.

Mechanism of 1,1,3-Trimethyl-3-phenylindane Formation:

cluster_0 Step 1: Formation of Carbocation from Product cluster_1 Step 2: Elimination to form α-Methylstyrene derivative cluster_2 Step 3: Dimerization and Cyclization Product This compound Carbocation1 Tertiary Carbocation Product->Carbocation1 + H+ AMS_deriv α-Methylstyrene derivative Carbocation1->AMS_deriv - H2O Dimer_Carbocation Dimeric Carbocation AMS_deriv->Dimer_Carbocation + AMS_deriv Indane 1,1,3-Trimethyl-3-phenylindane Dimer_Carbocation->Indane Intramolecular Electrophilic Aromatic Substitution

Caption: Mechanism of 1,1,3-Trimethyl-3-phenylindane formation.

Troubleshooting and Optimization:

ParameterRecommendationRationale
Temperature Maintain a low reaction temperature (0-5 °C).Higher temperatures favor the dimerization and cyclization reactions.
Reaction Time Monitor the reaction closely by TLC or GC and quench as soon as the starting material is consumed.Prolonged reaction times increase the likelihood of side product formation.
Catalyst Loading Use the minimum effective amount of Lewis acid.Excess catalyst can promote side reactions.

Protocol for Minimizing Indane Formation:

  • Cool the reaction vessel containing benzene and the Lewis acid to 0 °C in an ice bath.

  • Add mesityl oxide dropwise to the cooled mixture while maintaining vigorous stirring.

  • Monitor the reaction progress every 30 minutes using GC-MS.

  • Once the mesityl oxide peak is minimal, quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

Issue 2: Formation of 1,1-Diarylalkanes

Symptoms:

  • Appearance of high molecular weight peaks in the GC-MS analysis, corresponding to the addition of a second benzene ring to the initial product.

Causality and Mechanism: The Friedel-Crafts reaction of arenes with α,β-unsaturated carbonyl compounds can sometimes lead to the formation of 1,1-diarylalkanes.[3] This occurs when the initial product, which still contains a reactive benzylic position, undergoes a second Friedel-Crafts alkylation with another molecule of benzene.

Mechanism of 1,1-Diarylalkane Formation:

cluster_0 Step 1: Protonation of Product cluster_1 Step 2: Second Friedel-Crafts Alkylation Product This compound Carbocation Benzylic Carbocation Product->Carbocation + H+ Diaryl_intermediate Diaryl Intermediate Carbocation->Diaryl_intermediate + Benzene Diaryl_product 1,1-Diarylalkane Diaryl_intermediate->Diaryl_product - H+

Caption: Mechanism of 1,1-Diarylalkane formation.

Troubleshooting and Optimization:

ParameterRecommendationRationale
Stoichiometry Use a large excess of benzene.Increasing the concentration of benzene relative to the mesityl oxide favors the initial reaction and minimizes the chance of the product reacting further.
Catalyst Consider using a milder Lewis acid, such as FeCl₃ or ZnCl₂.Stronger Lewis acids like AlCl₃ are more likely to promote the second alkylation step.
Issue 3: Polyalkylation

Symptoms:

  • A complex mixture of products with varying numbers of alkyl groups attached to the benzene ring, observable by GC-MS.

Causality and Mechanism: The product of a Friedel-Crafts alkylation is often more reactive than the starting material because the newly added alkyl group is an electron-donating group, which activates the aromatic ring towards further electrophilic substitution.

Troubleshooting and Optimization:

ParameterRecommendationRationale
Reactant Ratio Employ a significant excess of benzene.This ensures that the electrophile is more likely to react with a molecule of the starting material rather than the more activated product.
Temperature Maintain low reaction temperatures.Higher temperatures can overcome the activation energy barrier for polyalkylation.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Reagent Charging: To the flask, add anhydrous benzene (e.g., 5 equivalents) and anhydrous aluminum chloride (e.g., 1.1 equivalents). Cool the mixture to 0-5 °C using an ice-water bath.

  • Addition of Mesityl Oxide: Add mesityl oxide (1 equivalent) to the dropping funnel and add it dropwise to the stirred benzene-AlCl₃ mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.

  • Work-up: Once the reaction is complete (typically 1-2 hours), slowly and carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

GC-MS Analysis Protocol for Reaction Monitoring:

  • Sample Preparation: Quench a small aliquot of the reaction mixture in a vial containing a two-phase system of diethyl ether and dilute HCl. Shake vigorously and allow the layers to separate. Inject a small volume of the ether layer into the GC-MS.

  • GC Conditions: Use a standard non-polar column (e.g., DB-5ms). A typical temperature program would be: initial temperature of 50 °C, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Analysis: Monitor for the expected m/z of the product (176.26), starting materials, and potential side products like 1,1,3-trimethyl-3-phenylindane (236.35).

References

  • Kumar, R., & Kumar, S. (2017). Fe(OTf)3-catalysed Friedel–Crafts reaction of benzenoid arenes with α,β-unsaturated carbonyl compounds: easy access to 1,1-diarylalkanes. RSC Advances, 7(84), 53633-53640. [Link]

  • Men, J., Yang, M. J., Jiang, Y., Chen, H., & Gao, G. W. (2008). 1,1,3-Trimethyl-3-phenylindane. Acta Crystallographica Section E: Structure Reports Online, 64(5), o847. [Link]

  • MacMillan, D. W. C. (2006). Organocatalytic C3-selective Friedel–Crafts alkylations of indoles with α,β-unsaturated ketones. Chemical Communications, (8), 879-881. [Link]

  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Wikipedia contributors. (2023, December 27). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • The Good Scents Company. (n.d.). 1,1,3-trimethyl-3-phenyl indan. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Google Patents. (n.d.).
  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. [Link]

  • Premier Group. (n.d.). This compound (Veticone). [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • S. J. deSolms. (1971). Friedel-Crafts Reaction of Benzene with Mesityl Oxide, Cyclization and Subsequent Reactions. Saint Joseph's College.

Sources

Technical Support Center: Purification of 4-Methyl-4-phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-methyl-4-phenylpentan-2-one (CAS No. 7403-42-1).[1][2] This resource is designed for researchers, chemists, and drug development professionals to provide actionable, field-proven advice for overcoming common purification challenges. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve high-purity material.

The synthesis of this compound, often via the Friedel-Crafts reaction between benzene and mesityl oxide with a Lewis acid catalyst like AlCl₃, is a robust method.[1] However, the reaction's nature inevitably leads to a variety of byproducts that can complicate downstream applications. This guide provides a structured approach to identifying and removing these impurities.

Part 1: Frequently Asked Questions (FAQs) - Initial Diagnosis & Characterization

This section addresses the crucial first steps: understanding the composition of your crude product. An accurate initial assessment is the foundation of an effective purification strategy.

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile is directly linked to the synthesis method. For a typical Friedel-Crafts reaction, you should anticipate the following:

  • Unreacted Starting Materials: Benzene (low-boiling) and mesityl oxide (intermediate-boiling).

  • Products of Self-Condensation: Mesityl oxide itself is a self-condensation product of acetone.[3] Your starting material may contain other acetone condensation products like diacetone alcohol or phorone, which can persist.[4][5]

  • Isomeric Byproducts: While less common with unsubstituted benzene, if a substituted aromatic was used, you might face isomeric products (ortho, para). Friedel-Crafts reactions can sometimes lead to polysubstitution, though the acyl group addition is deactivating, making this less likely than in alkylations.[6]

  • Side-Reaction Products: The tertiary carbocation intermediate formed during the synthesis can be trapped by water during workup, leading to the formation of 4-methyl-4-phenylpentan-2-ol , a common and often challenging impurity to remove.[7]

Q2: My crude product is a dark brown or reddish color. What does this indicate?

A2: Dark coloration, particularly brown or red, often points to the formation of polymeric or resinous materials. This can be caused by the strong Lewis acid catalyst (e.g., AlCl₃) promoting side reactions, especially if the reaction temperature was too high or the reaction time was excessively long.[8][9] These are typically high-molecular-weight, non-volatile impurities that can often be removed as the residue in a distillation.

Q3: How can I get a preliminary assessment of my crude product's purity before attempting large-scale purification?

A3: A multi-technique approach is best:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to visualize the number of components. Use a mobile phase like 10-20% ethyl acetate in hexanes. The target ketone is moderately polar. Compare the crude spot(s) to a reference standard if available. The corresponding alcohol impurity will have a slightly lower Rf value (be more polar).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique. It will not only show the relative percentage of your main product but will also help identify the impurities by their mass fragmentation patterns, confirming the presence of starting materials, the tertiary alcohol, etc.

  • ¹H NMR Spectroscopy: Provides a clear picture of the crude composition. Look for characteristic peaks: the singlet for the methyl ketone protons (~2.1 ppm), the singlet for the gem-dimethyl protons (~1.5 ppm), and the aromatic protons (7.2-7.4 ppm). The presence of the tertiary alcohol byproduct (4-methyl-4-phenylpentan-2-ol) will introduce a characteristic broad singlet for the hydroxyl (-OH) proton and may shift the peaks for adjacent protons.

Part 2: Troubleshooting Guides for Common Purification Challenges

This section is structured as a series of problems you might encounter, with detailed solutions and step-by-step protocols.

Problem 1: Significant Contamination with Low-Boiling Starting Materials (e.g., Benzene)

Q: My GC analysis shows a large peak for benzene and other low-boiling compounds. How do I efficiently remove them?

A: This is the most straightforward purification challenge. A two-stage distillation approach is highly effective. The large difference in boiling points between benzene (80 °C) and your target product (~252 °C at atmospheric pressure) allows for a clean separation.[1][10]

Expert Insight: Direct fractional distillation of the entire crude mixture is inefficient. Removing the bulk of the low-boiling solvent first via simple distillation saves time and energy. Given the high boiling point of the target compound, vacuum distillation is strongly recommended for the final purification step to prevent thermal decomposition.

  • Stage 1: Simple Distillation (Atmospheric Pressure)

    • Assemble a simple distillation apparatus.

    • Place the crude reaction mixture in the distilling flask.

    • Gently heat the flask. Collect the low-boiling fraction (primarily benzene and any other solvent) until the distillation temperature begins to rise sharply.

    • Cool the distillation pot containing your concentrated crude product.

  • Stage 2: Fractional Vacuum Distillation

    • Reconfigure the apparatus for fractional distillation under vacuum, using a fractionating column (e.g., Vigreux or packed).

    • Begin heating the crude residue under reduced pressure.

    • Collect any intermediate fractions (e.g., unreacted mesityl oxide, BP ~129 °C) before the main product.

    • Collect the pure this compound fraction at its characteristic boiling point for the applied pressure (e.g., 122-123 °C at ~10-15 mmHg).[11]

    • Monitor the purity of the collected fractions by TLC or GC.

Problem 2: Presence of the Tertiary Alcohol Byproduct (4-Methyl-4-phenylpentan-2-ol)

Q: My NMR and GC-MS confirm the presence of 4-methyl-4-phenylpentan-2-ol. Its boiling point is likely very close to my product. How can I separate them?

A: This is a classic purification challenge where distillation is often ineffective. The key is to exploit the significant difference in polarity between the ketone (moderately polar) and the alcohol (more polar due to the hydroxyl group's hydrogen-bonding capability). Flash column chromatography is the method of choice.

Expert Insight: The acidity of standard silica gel can sometimes cause unwanted reactions with sensitive molecules.[12] While this compound is relatively robust, if you observe streaking or degradation on TLC, consider using deactivated (neutral) silica gel or alumina.

  • Select the Stationary and Mobile Phase:

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

    • Mobile Phase (Eluent): Start with a low-polarity solvent system, such as 5% ethyl acetate in hexanes. Use TLC to find a solvent system that gives good separation (Rf of the ketone ~0.3-0.4).

  • Pack the Column:

    • Prepare a slurry of silica gel in the initial eluent.

    • Carefully pack the column, ensuring no air bubbles are trapped.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed. This often results in better resolution.

  • Elute and Collect:

    • Apply the eluent to the column and maintain a constant flow rate (using gentle positive pressure).

    • The less polar this compound will elute first. The more polar byproduct, 4-methyl-4-phenylpentan-2-ol, will be retained more strongly and elute later.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Problem 3: Removing Other Reactive Carbonyl Impurities

Q: I suspect my crude product is contaminated with small, unhindered ketones or aldehydes from side reactions. Is there a chemical purification method I can use?

A: Yes, a liquid-liquid extraction technique using a saturated sodium bisulfite solution can be highly effective for selectively removing most aldehydes and unhindered methyl ketones.[13][14]

Expert Insight: This method's selectivity relies on steric hindrance. The nucleophilic attack of the bisulfite ion on the carbonyl carbon is sensitive to bulky groups. The carbonyl group in this compound is sterically hindered by the adjacent quaternary carbon with a phenyl group, making it significantly less reactive towards bisulfite addition compared to smaller impurities.[14] This allows you to "wash away" the more reactive carbonyls.

  • Dissolve the Crude Product: Dissolve the crude oil in a suitable solvent like diethyl ether or methanol.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for 5-10 minutes.[15]

  • Separate Layers: Allow the layers to separate. The charged bisulfite adducts of the reactive impurities will move into the aqueous layer.

  • Wash and Dry: Drain the aqueous layer. Wash the organic layer with water and then with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolate Product: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product, now free of the reactive carbonyl impurities.

Part 3: Data Summary & Workflow Visualization

Data Presentation: Physical Properties of Target Compound and Key Byproducts

For effective purification planning, understanding the physical properties of the potential components is critical.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Polarity
This compound 176.26[11]252 (atm.)[1][10]~0.97[11]Moderate
Benzene78.1180.10.877Non-polar
Mesityl Oxide98.141290.858Polar aprotic
4-Methyl-4-phenylpentan-2-ol178.27>252 (est.)~0.96 (est.)High (H-bonding)
Diacetone Alcohol116.161660.938High (H-bonding)
Experimental Workflows & Logic Diagrams

A logical approach is key to efficient purification. The following diagrams illustrate the decision-making process and a standard workflow.

Purification_Decision_Tree start Crude Product Analysis (GC-MS, NMR, TLC) q1 Low-boiling impurities (e.g., Benzene) present? start->q1 distill Perform Two-Stage Distillation (Simple then Vacuum Fractional) q1->distill  Yes q2 Polar impurities (e.g., Alcohol) present? q1->q2 No   distill->q2 chrom Perform Flash Column Chromatography q2->chrom  Yes q3 Reactive carbonyls suspected? q2->q3 No   chrom->q3 bisulfite Perform Bisulfite Extraction q3->bisulfite  Yes final Pure Product (Verify by GC, NMR) q3->final No   bisulfite->final

Caption: Decision tree for selecting a purification strategy.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Workup prep1 1. Select Eluent via TLC Analysis prep2 2. Prepare Silica Slurry & Pack Column prep1->prep2 prep3 3. Prepare & Load Sample (Wet or Dry Loading) prep2->prep3 run1 4. Elute with Solvent (Apply Positive Pressure) prep3->run1 run2 5. Collect Fractions Sequentially run1->run2 run3 6. Monitor Fractions using TLC run2->run3 post1 7. Combine Pure Fractions run3->post1 post2 8. Evaporate Solvent (Rotary Evaporator) post1->post2 post3 9. Characterize Final Product (GC, NMR, RI) post2->post3

Caption: Standard workflow for flash column chromatography.

References

  • Premier Group. This compound (Veticone). [Link]

  • LookChem. This compound. [Link]

  • Taylor & Francis Online. DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. [Link]

  • Homework.Study.com. A possible side product of this reaction is the self condensation of acetone. [Link]

  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • YouTube. Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. [Link]

  • Wikipedia. Self-condensation. [Link]

  • NIH National Library of Medicine. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Physics Forums. Column Chromatography ketone/silica. [Link]

  • Chegg.com. Solved The self-condensation of acetone is a possible side. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Google Patents.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Sciencemadness Discussion Board. Acetone condensation with KOH - some experimental results. Isophorone. [Link]

  • ResearchGate. How to purify tertiary alcohol?. [Link]

  • Scribd. Adol Condensation of Acetone - Reactions - Catalyst Deactivation. [Link]

  • PubChem. Vetikon. [Link]

  • Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols. [Link]

  • Chemistry LibreTexts. Preparation of Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. Demystifying The Mechanisms of Alcohol Oxidations. [Link]

  • Wikipedia. Alcohol oxidation. [Link]

  • Pharmaffiliates. CAS No : 2035-93-0 | Product Name : 4-Methyl-4-phenylpentan-2-ol. [Link]

Sources

Technical Support Center: Synthesis of 4-Methyl-4-phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Methyl-4-phenylpentan-2-one (CAS No: 7403-42-1), a versatile ketone intermediate in the pharmaceutical, fragrance, and fine chemical industries.[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate and optimize this synthesis, addressing common challenges to improve yield and purity. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction yield is critically low or failing completely. What are the most probable causes?

A low yield in the synthesis of this compound, typically performed via the Friedel-Crafts reaction of benzene with mesityl oxide, is a common but solvable issue. The root cause often lies in one of three critical areas: catalyst integrity, stoichiometry, or reagent quality.

  • Cause A: Inactive Lewis Acid Catalyst The most frequent culprit is the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃). AlCl₃ is extremely hygroscopic and reacts exothermically with any trace of moisture in the air, glassware, solvent, or reagents.[3][4][5] This reaction forms aluminum hydroxides and renders the catalyst inactive for the Friedel-Crafts mechanism.

    • Solution: Employ rigorous anhydrous techniques. All glassware must be oven-dried (e.g., at 120°C for several hours) and cooled under an inert atmosphere (dry nitrogen or argon). Use a freshly opened bottle of anhydrous AlCl₃ or a freshly sublimed batch. Solvents like benzene should be dried over a suitable agent (e.g., sodium/benzophenone) and distilled immediately before use.

  • Cause B: Insufficient Catalyst Loading Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst.[4][6][7] The reason is that the ketone product, this compound, is a Lewis base and forms a stable, deactivated complex with AlCl₃.[3][5] This complexation effectively removes the catalyst from the reaction cycle.

    • Solution: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (typically mesityl oxide). Running the reaction with only a catalytic amount will result in minimal product formation.

  • Cause C: Sub-optimal Reaction Temperature Temperature control is crucial. While the reaction requires energy to overcome its activation barrier, excessive heat can lead to the polymerization of mesityl oxide or other side reactions, consuming starting material and complicating purification.[3][6]

    • Solution: The reaction is often initiated at a lower temperature (e.g., 0-10°C) during the addition of reagents to control the initial exotherm. After the addition is complete, the reaction mixture is typically allowed to warm to room temperature or gently heated (e.g., 40-50°C) to drive the reaction to completion. The optimal temperature profile should be determined empirically for your specific setup.

Question 2: My Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) data show multiple unexpected products. What are the likely side reactions?

The formation of byproducts typically points to issues with reagent purity or reaction control.

  • Likely Byproduct A: Di- and Tri-substituted Phenyl Rings While Friedel-Crafts acylation deactivates the aromatic ring, making subsequent acylations less favorable, polysubstitution can still occur if the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time).[3][6]

    • Solution: Use a moderate reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or GC to avoid unnecessarily long reaction times. Using benzene in excess can also statistically favor mono-substitution.

  • Likely Byproduct B: Products of Mesityl Oxide Self-Condensation Mesityl oxide is an α,β-unsaturated ketone and can undergo self-condensation or polymerization under strongly acidic conditions, especially at elevated temperatures.

    • Solution: Maintain controlled temperatures, especially during the addition of the catalyst. Adding the mesityl oxide solution dropwise to the benzene-catalyst slurry can help maintain a low instantaneous concentration of the unsaturated ketone, minimizing self-reaction.

  • Likely Byproduct C: Isomeric Ketones If using a substituted benzene derivative instead of benzene, the formation of ortho, meta, and para isomers is possible. The directing effects of the substituent on the aromatic ring will determine the product distribution.

    • Solution: This is a fundamental challenge of electrophilic aromatic substitution. For specific regioselectivity, a different synthetic strategy or the use of protecting/directing groups may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound via Friedel-Crafts reaction?

The reaction proceeds via a classic electrophilic aromatic substitution pathway. The Lewis acid (AlCl₃) coordinates with the carbonyl oxygen of mesityl oxide. This coordination enhances the electrophilicity of the β-carbon, facilitating the attack by the nucleophilic π-system of the benzene ring. A resonance-stabilized carbocation intermediate (the sigma complex) is formed, which then rearomatizes by losing a proton to generate the final product.

reaction_mechanism Benzene Benzene SigmaComplex Sigma Complex (Carbocation Intermediate) Benzene->SigmaComplex + Activated Electrophile MesitylOxide Mesityl Oxide ActivatedComplex Activated Electrophile (Mesityl Oxide-AlCl₃ Complex) MesitylOxide->ActivatedComplex + AlCl₃ AlCl3_1 AlCl₃ ActivatedComplex->SigmaComplex ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ Product This compound ProductComplex->Product Aqueous Workup AlCl3_2 AlCl₃ HCl HCl

Caption: Friedel-Crafts reaction mechanism.

Q2: Are there viable alternative synthetic routes?

Yes, while the Friedel-Crafts route is common, other methods can be considered, though they may be more complex.

  • Grignard Reaction: One could theoretically synthesize the target molecule by reacting the Grignard reagent derived from 1-bromo-2-methyl-2-phenylpropane with an acetylating agent like acetyl chloride.[8][9] However, preparing the necessary haloalkane precursor can be a multi-step process itself, making this route less direct.[10] The extreme sensitivity of Grignard reagents to moisture is also a significant challenge.[11]

  • Hydroformylation: Advanced methods might involve the hydroformylation of a precursor alkene like 3-methyl-3-phenyl-1-butene, followed by oxidation.[8][10] These routes often require specialized catalysts (e.g., rhodium-based) and high-pressure equipment, making them more suitable for industrial-scale production.

Q3: What are the essential safety precautions for this synthesis?

  • Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ is corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas. Handle in a fume hood and avoid any contact with moisture. The quenching step (adding the reaction mixture to acid/ice) is highly exothermic and must be done slowly and cautiously in an ice bath.

  • Mesityl Oxide: Mesityl oxide is a flammable liquid and an irritant. Avoid inhalation and skin contact.

Experimental Protocol: Friedel-Crafts Synthesis

This is a representative laboratory-scale procedure. Optimization may be required.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Benzene (anhydrous)

  • Mesityl Oxide

  • Hydrochloric Acid (HCl), concentrated

  • Diethyl ether or Dichloromethane

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂ or Drierite). Purge the entire system with dry nitrogen or argon.

  • Catalyst Suspension: To the flask, add anhydrous benzene (e.g., 4 equivalents) followed by the portion-wise addition of anhydrous aluminum chloride (1.1 equivalents). Stir the resulting slurry and cool the flask to 0-5°C using an ice bath.

  • Reagent Addition: Dissolve mesityl oxide (1.0 equivalent) in a small amount of anhydrous benzene and add it to the dropping funnel. Add the mesityl oxide solution dropwise to the vigorously stirred AlCl₃ slurry over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by TLC or GC analysis.

  • Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether or dichloromethane.

  • Washing: Combine all organic layers. Wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Troubleshooting Summary Table

Problem Potential Cause Recommended Solution
Low/No Yield Moisture contamination deactivating the catalyst.Use oven-dried glassware, anhydrous reagents, and an inert atmosphere.[3][4][5]
Insufficient AlCl₃ (sub-stoichiometric amount).Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent.[4][6][7]
Reaction temperature is too low or too high.Initiate at 0-10°C, then allow to warm to room temp or heat gently (40-50°C).[3][6]
Multiple Products Polysubstitution on the benzene ring.Use excess benzene; avoid high temperatures and prolonged reaction times.[3][6]
Self-condensation of mesityl oxide.Add mesityl oxide dropwise at a low temperature to a slurry of the catalyst.
Difficult Workup Emulsion formation during extraction.Add more brine during the washing step to break the emulsion.
Product loss during purification.Use high-vacuum distillation for this high-boiling point ketone (Boiling Point: ~252°C).[1]

References

  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.
  • BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride.
  • BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
  • Premier Group. (n.d.). This compound (Veticone).
  • BenchChem. (n.d.). 4-Methyl-1-phenylpentan-1-one | 2050-07-9.
  • Chem-Impex. (n.d.). This compound.
  • Unknown. (n.d.). Grignard Reaction.
  • LookChem. (n.d.). This compound.
  • Guidechem. (n.d.). This compound 7403-42-1.
  • Withmore, F. C., et al. (1991). EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals. Google Patents.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central.
  • Majumder, U., & Gupta, M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances.
  • L.S. College, Muzaffarpur. (2020). Friedel–Crafts reaction.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.

Sources

Overcoming polyalkylation in Friedel-Crafts reactions with mesityl oxide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Polyalkylation and Other Common Pitfalls

Welcome to the technical support center for Friedel-Crafts reactions involving mesityl oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Challenge of Mesityl Oxide in Friedel-Crafts Reactions

The Friedel-Crafts reaction, a cornerstone of organic synthesis, allows for the alkylation and acylation of aromatic rings.[1] Mesityl oxide, an α,β-unsaturated ketone, presents a unique set of challenges and opportunities as an alkylating agent. While its structure offers a pathway to introduce a six-carbon branched chain onto an aromatic nucleus, it is also prone to side reactions, with polyalkylation being a primary concern.

Polyalkylation occurs because the initial alkylation product is often more reactive than the starting aromatic compound. The newly introduced alkyl group is typically an activating group, making the product susceptible to further electrophilic attack.[2] This guide will provide in-depth troubleshooting advice and frequently asked questions to help you achieve selective monoalkylation and navigate other potential hurdles in your reactions with mesityl oxide.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction is producing a complex mixture of di- and tri-alkylated products instead of the desired mono-alkylated compound. How can I improve selectivity?

Answer:

This is a classic case of polyalkylation. The mono-alkylated product is more nucleophilic than your starting material and reacts further. Here are several strategies to favor mono-alkylation:

  • Utilize a Large Excess of the Aromatic Substrate: This is the most straightforward method to minimize polyalkylation. By increasing the concentration of the starting aromatic compound, you statistically favor the reaction of the electrophile with the unreacted starting material over the more activated mono-alkylated product.[2][3] A molar ratio of 5:1 to 10:1 of the aromatic compound to mesityl oxide is a good starting point. In some cases, the aromatic compound itself can be used as the solvent.

  • Employ Milder Lewis Acids: Strong Lewis acids like AlCl₃ can aggressively promote multiple alkylations. Consider using milder Lewis acids which can be effective, especially for activated aromatic substrates like phenols.[4] A comparative study of Lewis acids can help you identify the optimal catalyst for your specific substrate.[4]

  • Optimize Reaction Temperature: Lowering the reaction temperature can often improve selectivity by reducing the overall reaction rate and disfavoring the follow-on alkylation of the more activated product.

  • Consider Steric Hindrance: If your aromatic substrate has bulky substituents, this can sterically hinder the introduction of multiple bulky mesityl oxide-derived groups.[1]

Question 2: I am observing the formation of a chromane derivative instead of the expected simple alkylation product when using a phenol as my substrate. What is happening?

Answer:

This is a known and often synthetically useful reaction pathway when reacting phenols with α,β-unsaturated ketones like mesityl oxide. The reaction proceeds through a tandem Friedel-Crafts alkylation followed by an intramolecular hemiketalization (or oxa-Michael addition).

  • Mechanism: The Lewis acid activates the mesityl oxide, which then undergoes a Friedel-Crafts alkylation, typically at the ortho position of the phenol due to the directing effect of the hydroxyl group. The resulting intermediate, containing both a hydroxyl group and a ketone, can then undergo an intramolecular cyclization to form a stable six-membered chromane ring.[5]

To favor the formation of the simple alkylated product over the chromane, you could try:

  • Protecting the Hydroxyl Group: Protecting the phenolic hydroxyl group as an ether (e.g., methyl or benzyl ether) before the Friedel-Crafts reaction will prevent the intramolecular cyclization. The protecting group can be removed in a subsequent step.

  • Using Milder Reaction Conditions: Harsher conditions may favor the cyclization. Experiment with milder Lewis acids and lower temperatures.

Question 3: My reaction is not proceeding, or the yield is very low. What are the potential causes?

Answer:

Several factors can lead to a sluggish or failed Friedel-Crafts reaction:

  • Deactivated Aromatic Substrate: Friedel-Crafts reactions are generally unsuccessful with strongly deactivated aromatic rings (e.g., nitrobenzene, benzaldehyde, or those with other electron-withdrawing groups).[2] The electron-poor nature of the ring makes it not nucleophilic enough to attack the carbocation intermediate.

  • Presence of Basic Groups: Aromatic compounds bearing basic substituents like amines (-NH₂, -NHR, -NR₂) will not undergo Friedel-Crafts alkylation. The lone pair of electrons on the nitrogen will coordinate with the Lewis acid catalyst, deactivating it and placing a positive charge on the ring, which strongly inhibits electrophilic substitution.[2]

  • Catalyst Deactivation: Lewis acid catalysts are highly sensitive to moisture. Ensure all your reagents and glassware are scrupulously dry. The presence of water will hydrolyze the catalyst, rendering it inactive.

  • Insufficient Catalyst: In some cases, particularly with substrates that can coordinate with the Lewis acid (like phenols), a stoichiometric amount of the catalyst may be required.[1][6]

Question 4: I am getting a mixture of isomers. How can I improve the regioselectivity?

Answer:

The regioselectivity of Friedel-Crafts alkylation is governed by the directing effects of the substituents already present on the aromatic ring and by steric factors.

  • Directing Groups: Electron-donating groups (e.g., -CH₃, -OCH₃) are ortho-, para-directing, while electron-withdrawing groups (that allow the reaction to proceed) are meta-directing.

  • Steric Hindrance: The bulky nature of the electrophile generated from mesityl oxide can influence the position of attack. For example, in the reaction with toluene, substitution at the less sterically hindered para position is often favored over the ortho position.[7]

  • Temperature Control: The isomer distribution can sometimes be influenced by temperature. At lower temperatures, the reaction is under kinetic control, favoring the faster-forming isomer. At higher temperatures, thermodynamic control may lead to the formation of the most stable isomer, which may not be the same as the kinetically favored one.[8]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Friedel-Crafts reaction with mesityl oxide?

A1: The reaction is initiated by the activation of mesityl oxide by a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen, which enhances the electrophilicity of the β-carbon of the α,β-unsaturated system. This creates a resonance-stabilized carbocation. The aromatic ring then acts as a nucleophile, attacking the electrophilic carbon to form a new C-C bond and a sigma complex (arenium ion). Finally, a proton is eliminated from the sigma complex to restore the aromaticity of the ring, yielding the alkylated product and regenerating the catalyst.

Q2: Can Friedel-Crafts acylation be used as an alternative to avoid polyalkylation with mesityl oxide?

A2: Friedel-Crafts acylation is an excellent strategy to prevent polyalkylation in general.[9] The acyl group introduced is deactivating, making the product less reactive than the starting material. However, this is not directly applicable for introducing the same alkyl group as from mesityl oxide in a single step. One could envision a multi-step sequence involving a different acylation followed by transformations to achieve the desired structure, but this would be a more complex synthetic route.

Q3: What are the potential side products in a Friedel-Crafts reaction with mesityl oxide besides polyalkylation products?

A3: Besides polyalkylation, other potential side products include:

  • Rearrangement products: Although the carbocation from mesityl oxide is tertiary and relatively stable, rearrangements are a common feature of Friedel-Crafts alkylations and should always be considered.[10]

  • Products from Michael Addition: Depending on the reaction conditions and the nucleophilicity of the aromatic compound, Michael (1,4-) addition to the α,β-unsaturated system could be a competing reaction.

  • Self-condensation products of mesityl oxide: Under strong acidic conditions, mesityl oxide can undergo self-condensation reactions.[11]

Q4: What analytical techniques are best for characterizing the products and monitoring the reaction?

A4: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and identifying the number of components in the product mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the components of the product mixture by their mass-to-charge ratio and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the unambiguous structural elucidation of the mono- and poly-alkylated products and any side products.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the carbonyl group from the mesityl oxide moiety and the substitution pattern on the aromatic ring.

Data and Protocols

Table 1: Recommended Lewis Acids for Friedel-Crafts Alkylation
Lewis Acid Activity LevelExamplesApplicability Notes
Very Active AlCl₃, AlBr₃, GaCl₃, SbF₅Effective for less reactive arenes, but may promote polyalkylation and side reactions.[4]
Moderately Active FeCl₃, InCl₃, SbCl₅Good balance of reactivity and selectivity for many substrates.[4]
Mild ZnCl₂, SnCl₄, TiCl₄, BCl₃Preferred for highly activated arenes (e.g., phenols) to control polyalkylation and prevent substrate degradation.[4]
Experimental Protocol: Mono-alkylation of Toluene with Mesityl Oxide

This protocol is a general guideline and should be optimized for your specific setup and scale.

Materials:

  • Toluene (dried over sodium)

  • Mesityl oxide (distilled before use)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of mesityl oxide (1 equivalent) in a portion of the anhydrous DCM.

  • Add the mesityl oxide solution dropwise to the stirred AlCl₃ suspension at 0 °C over 30 minutes.

  • After the addition is complete, add a solution of toluene (5 equivalents) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Once the addition of toluene is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-alkylated product.

Visualizations

Reaction Mechanism of Friedel-Crafts Alkylation with Mesityl Oxide

Friedel_Crafts_Mesityl_Oxide MesitylOxide Mesityl Oxide ActivatedComplex Activated Complex MesitylOxide->ActivatedComplex LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->ActivatedComplex CatalystRegen Regenerated Lewis Acid Arene Aromatic Ring (Ar-H) SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex Carbocation Resonance-Stabilized Carbocation ActivatedComplex->Carbocation Activation Carbocation->SigmaComplex Electrophilic Attack MonoAlkylated Mono-alkylated Product SigmaComplex->MonoAlkylated -H⁺ ProtonLoss H⁺ SigmaComplex->ProtonLoss PolyAlkylated Poly-alkylated Product MonoAlkylated->PolyAlkylated + Carbocation (Undesired) ProtonLoss->CatalystRegen

Caption: Mechanism of Friedel-Crafts Alkylation with Mesityl Oxide.

Troubleshooting Logic for Polyalkylation

Polyalkylation_Troubleshooting Start High Polyalkylation Observed Cause1 Mono-alkylated product is more reactive Start->Cause1 Cause2 High Reactivity of Lewis Acid Start->Cause2 Cause3 High Reaction Temperature Start->Cause3 Solution1a Increase excess of aromatic substrate Cause1->Solution1a Solution1b Use aromatic substrate as solvent Cause1->Solution1b Solution2 Use milder Lewis Acid Cause2->Solution2 Solution3 Lower reaction temperature Cause3->Solution3

Caption: Troubleshooting logic for addressing polyalkylation.

References

  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]

  • Phenol alkylation (Friedel-Crafts Alkylation). J&K Scientific LLC. [Link]

  • Asymmetric synthesis of chromans via the Friedel–Crafts alkylation–hemiketalization catalysed by an N,N′-dioxide scandium(iii) complex. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Friedel-Crafts Alkylation. Organic Chemistry Portal. [Link]

  • Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. [Link]

  • Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]

  • Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product). Science Mania. [Link]

  • Dimesitylketone O-oxide: spectroscopic characterization, conformation, and reaction modes: OH formation and OH capture. PubMed. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. Wiley Online Library. [Link]

  • mesityl oxide. Organic Syntheses Procedure. [Link]

  • friedel-crafts reactions of benzene and methylbenzene. Chemguide. [Link]

  • Mesityl oxide synthesis. Sciencemadness.org. [Link]

  • Top 9 papers published in the topic of Mesityl oxide in 2022. SciSpace. [Link]

  • Friedel‐Crafts acylation with various amides and mesitylene.[a] [a] Reaction conditions. ResearchGate. [Link]

  • Mesityl Oxide Reduction by Using Acid-Modified Phonolite Supported NiW, NiMo, and CoMo Catalysts. MDPI. [Link]

  • Synthesis of chromans and flavanes. Organic Chemistry Portal. [Link]

  • Study of the Oxidation of Phenol in the Presence of a Magnetic Composite Catalyst CoFe2O4/Polyvinylpyrrolidone. MDPI. [Link]

  • Heterogeneous Reactions of Phenol on Different Components of Mineral Dust Aerosol: Formation of Oxidized Organic and Nitro. eScholarship.org. [Link]

  • Friedel–Crafts reaction of phenols catalysed by a supported Brønsted acid.⁷⁷. ResearchGate. [Link]

  • Mesityl oxide. SciSpace. [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. [Link]

  • Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]

  • Friedel-Crafts acylation of aromatic groups to give ketones. Master Organic Chemistry. [Link]

  • Friedel-Crafts alkylation of benzene with a superacid catalyst. Digital Commons@ETSU. [Link]

  • Friedel-Crafts's alkylation of Toluene [duplicate]. Chemistry Stack Exchange. [Link]

  • (E)-Selective Friedel–Crafts acylation of alkynes to β-chlorovinyl ketones: defying isomerizations in batch reactions by flow chemistry approaches. RSC Publishing. [Link]

  • Graphene Oxide-Promoted Friedel–Crafts-Type Alkylation of Arenes. ResearchGate. [Link]

Sources

Technical Support Center: Forced Degradation Studies of 4-Methyl-4-phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting forced degradation studies on 4-Methyl-4-phenylpentan-2-one. It is designed in a practical question-and-answer format to address common challenges and explain the scientific rationale behind experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of performing a forced degradation study on a compound like this compound?

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the ICH.[1][2] The core purpose is to intentionally degrade a drug substance or product using conditions more severe than accelerated stability testing.[1][3] For this compound, which is used in the synthesis of pharmaceuticals[4], these studies serve several key objectives:

  • Elucidation of Degradation Pathways: To identify the likely degradation products and understand the chemical behavior and intrinsic stability of the molecule.[1][5] This knowledge is invaluable for developing stable formulations and selecting appropriate packaging and storage conditions.[6][7]

  • Development of Stability-Indicating Methods: The primary goal is to develop and validate an analytical method—typically HPLC—that can accurately separate and quantify the intact parent compound from all its potential degradation products.[6][7][8] This ensures the method is "stability-indicating."

  • Impurity Characterization: To generate and subsequently identify significant degradants that may appear during formal stability studies.[9]

  • Regulatory Compliance: Stress testing data is a mandatory part of regulatory submissions to agencies like the FDA, demonstrating a comprehensive understanding of the product's stability profile.[1][10] These studies are typically performed during Phase III of the regulatory submission process.[1][11]

Q2: Based on its chemical structure, what are the likely degradation pathways for this compound?

The structure of this compound—an aromatic ketone with a quaternary benzylic carbon—suggests several potential degradation pathways under stress conditions. While specific degradation data for this molecule is not extensively published, we can predict likely pathways based on fundamental organic chemistry principles and data from structurally similar aromatic ketones.[12]

  • Oxidative Degradation: The molecule contains benzylic C-H bonds on the methyl groups attached to the quaternary carbon, which are susceptible to oxidation.[12] Additionally, the carbon alpha to the ketone could be a site of oxidation. Potential products could include hydroperoxides, alcohols, or even cleavage products like benzoic acid derivatives under harsh conditions.

  • Photodegradation: Aromatic ketones are known to be photosensitive.[12] Upon exposure to UV light, this compound could undergo Norrish Type I or Type II cleavage.

    • Norrish Type I: Cleavage of the C-C bond adjacent to the carbonyl group, forming radical intermediates that can lead to a variety of secondary products.[12]

    • Norrish Type II: Intramolecular hydrogen abstraction by the excited carbonyl group, if a sterically accessible gamma-hydrogen exists. In this specific structure, this pathway is less likely due to the quaternary carbon.

  • Thermal Degradation: At elevated temperatures, the weakest covalent bonds are prone to homolytic cleavage. For this molecule, the C-C bond between the carbonyl carbon and the adjacent methylene group is a likely candidate for cleavage.[12]

  • Hydrolytic Degradation: Ketones are generally stable to hydrolysis under neutral conditions. However, under extreme acidic or basic conditions combined with heat, degradation could be forced, although this is typically less significant compared to esters or amides.[12]

G cluster_main Predicted Degradation Pathways of this compound cluster_ox Oxidation (e.g., H₂O₂) cluster_photo Photolysis (UV Light) cluster_thermal Thermal Stress (Heat) Parent This compound Ox_Prod1 Benzylic Hydroxylation (e.g., 4-(1-hydroxy-1-methylethyl)-4-phenylpentan-2-one) Parent->Ox_Prod1 [O] Ox_Prod2 Baeyer-Villiger Oxidation (Ester formation) Parent->Ox_Prod2 [O] Photo_Prod1 Norrish Type I Cleavage Products (Acyl and Alkyl Radicals) Parent->Photo_Prod1 Therm_Prod1 C-C Bond Cleavage Products Parent->Therm_Prod1 Δ

Caption: Predicted degradation pathways for this compound.

Q3: What are the recommended starting conditions for a forced degradation study?

The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[10][13] Degradation below 5% may not be sufficient to prove the method is stability-indicating, while degradation above 20% can lead to secondary degradants that may not be relevant to formal stability and can complicate data interpretation.[11][14]

The following table outlines typical starting conditions, which should always be optimized for the specific molecule.

Stress ConditionRecommended Starting ConditionsTypical DurationNotes
Acid Hydrolysis 0.1 M HCl at 60°C24 - 48 hoursNeutralize sample with equivalent base before analysis.[12]
Base Hydrolysis 0.1 M NaOH at 60°C24 - 48 hoursNeutralize sample with equivalent acid before analysis.[12]
Oxidation 3% H₂O₂ at Room TemperatureUp to 24 hoursProtect from light. Peroxide can interfere with chromatography; quenching may be needed.[12]
Thermal (Solid) 70 - 80°C in an oven48 - 72 hoursPerform on solid drug substance.[12]
Thermal (Solution) 60 - 70°C in solution24 - 48 hoursUse the proposed formulation solvent if possible.
Photostability ICH Q1B Option 2: 1.2 million lux hours (visible) AND 200 watt hours/m² (UVA)VariableExpose both solid and solution samples. A dark control is essential.[1][11]

Experimental Protocols & Troubleshooting Guide

Q4: Can you provide a step-by-step protocol for a typical acid hydrolysis experiment?

This protocol outlines a general procedure. The concentrations, temperatures, and time points must be optimized based on the known stability of this compound.

Objective: To generate potential acid-catalyzed degradation products for method development and validation.

Materials:

  • This compound

  • Acetonitrile (or other suitable organic solvent)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Volumetric flasks, pipettes

  • HPLC system with a validated method

  • pH meter

  • Thermostatic water bath or oven

Protocol:

  • Prepare Stock Solution: Accurately weigh and dissolve a known amount of this compound in acetonitrile to create a stock solution (e.g., 1 mg/mL).

  • Prepare Stress Sample: In a volumetric flask, add an aliquot of the stock solution and dilute with 0.1 M HCl to the final target concentration (e.g., 0.1 mg/mL).

  • Prepare Control Sample: Prepare a "time zero" control by taking an aliquot of the stress sample, immediately neutralizing it with an equimolar amount of 0.1 M NaOH, and diluting to the final concentration with mobile phase or diluent.

  • Incubate: Place the sealed stress sample flask in a water bath or oven set to the desired temperature (e.g., 60°C).

  • Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize: Immediately neutralize each time-point sample with an equimolar amount of 0.1 M NaOH to halt the degradation reaction.

  • Analyze: Analyze the time-zero control and all stressed samples by the stability-indicating HPLC method.

  • Evaluate: Calculate the percentage degradation and assess the peak purity of the parent compound. Check for mass balance.[7]

G start Start prep_stock Prepare API Stock Solution (e.g., 1 mg/mL in ACN) start->prep_stock prep_stress Prepare Stress Sample (Dilute stock with 0.1 M HCl) prep_stock->prep_stress prep_control Prepare T=0 Control (Neutralize immediately) prep_stress->prep_control incubate Incubate Stress Sample (e.g., 60°C) prep_stress->incubate analyze Analyze via HPLC-UV/PDA prep_control->analyze sampling Withdraw Aliquots at Time Points incubate->sampling neutralize Neutralize Samples (e.g., with 0.1 M NaOH) sampling->neutralize neutralize->analyze evaluate Evaluate Data (% Degradation, Peak Purity, Mass Balance) analyze->evaluate end End evaluate->end

Caption: General workflow for a forced degradation experiment.

Q5: Troubleshooting: I am not observing any degradation. What are my next steps?

If you see less than 5% degradation, the stress conditions are inadequate.[8]

  • Action: Systematically increase the severity of the stress.

    • Hydrolysis: Increase the acid/base concentration (e.g., to 0.5 M or 1.0 M), increase the temperature (e.g., to 80°C), or extend the exposure time.[11]

    • Oxidation: If room temperature yields no degradation, increase the temperature to 50-60°C.[11] Alternatively, a stronger oxidizing agent could be evaluated, but this is less common.

    • Thermal: Increase the temperature or duration.

    • Solubility: Ensure the compound is fully dissolved in the stress medium. Poor solubility can prevent degradation. A co-solvent may be necessary, but it must be chosen carefully to avoid reacting with the API or degrading itself.[8]

Q6: Troubleshooting: Degradation is too extensive (>20%), and I have many small peaks. What should I do?

This indicates the stress conditions are too harsh, leading to secondary degradation.[6]

  • Action: Reduce the severity of the stress.

    • Hydrolysis/Oxidation: Decrease the reagent concentration, lower the temperature, or shorten the exposure time.

    • Time Points: Analyze samples at earlier time points to capture the primary degradants before they convert to secondary products. This is crucial for accurately mapping the degradation pathway.[15]

Q7: Troubleshooting: My mass balance is significantly less than 100%. What are the potential causes?

Mass balance compares the initial assay of the API to the sum of the assay of the remaining API and all detected degradation products. A poor result (e.g., <95%) can undermine the validity of your study.[7]

  • Possible Causes & Actions:

    • Non-Chromophoric Degradants: The degradation products may lack a UV chromophore and are thus invisible to a UV/PDA detector.

      • Action: Use a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to search for missing peaks.

    • Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or do not elute from the HPLC column.

      • Action: Consider using Gas Chromatography (GC) with headspace analysis to screen for volatile products.

    • Co-elution: A degradant peak may be co-eluting with the parent peak or another peak.

      • Action: Assess the peak purity of the main peak using a PDA detector or LC-MS. Optimize the chromatographic method (e.g., change gradient, mobile phase, or column chemistry) to improve resolution.

    • Different Response Factors: The degradants may have a different molar absorptivity (response factor) than the parent API at the chosen wavelength.

      • Action: If possible, isolate and purify the major degradants to determine their individual response factors. If not feasible, report the mass balance as "percent area" and acknowledge the limitation.

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Google Cloud.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Google Cloud.
  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 819-835. Retrieved January 17, 2026, from [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • Sharma, G., & Kumar, A. (2016). Forced Degradation Studies. MedCrave online. Retrieved January 17, 2026, from [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003, February 6). IKEV.
  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011, January). SGS.
  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved January 17, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]

  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved January 17, 2026, from [Link]

  • Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry, 10(9). Retrieved January 17, 2026, from [Link]

  • Singh, R., & Rehman, Z. U. (2021). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Stability and degradation of 1-(4-Methylphenyl)-2-phenylethanone. (n.d.). Benchchem.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]

  • 4-Phenylpentan-2-one. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Vetikon. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Improving Selectivity in the Acylation of Benzene with Mesityl Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals grappling with the unique challenges of the Friedel-Crafts acylation of benzene with mesityl oxide. Our goal is to move beyond standard protocols and provide in-depth, field-proven insights to help you troubleshoot common issues and significantly improve the selectivity of your reaction.

Reaction Fundamentals: The Core Selectivity Challenge

The Friedel-Crafts acylation of benzene with mesityl oxide (4-methyl-3-penten-2-one) is a powerful method for synthesizing phenyl-substituted ketones, which are valuable intermediates in pharmaceuticals and fine chemicals.[1] However, the reaction is complicated by the dual electrophilic nature of mesityl oxide, an α,β-unsaturated ketone.

Under the influence of a Lewis acid catalyst (e.g., AlCl₃), two primary competitive pathways exist:

  • 1,2-Addition (Desired Acylation): The Lewis acid activates the carbonyl oxygen, making the carbonyl carbon highly electrophilic. Benzene attacks this carbon, leading to the desired acylated product after hydrolysis.

  • 1,4-Conjugate Addition (Undesired Alkylation): The Lewis acid can also activate the carbon-carbon double bond, promoting a Michael-type addition where benzene attacks the β-carbon. This results in an alkylated byproduct.[2]

Controlling the selectivity between these two pathways is the central challenge and the focus of this guide.

G cluster_paths Reaction Pathways Benzene Benzene Activation Lewis Acid Activation Benzene->Activation MesitylOxide Mesityl Oxide (α,β-unsaturated ketone) MesitylOxide->Activation LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Activation Acyl_Intermediate Activated Carbonyl (Electrophilic Carbon) Activation->Acyl_Intermediate Pathway 1: 1,2-Addition Alkyl_Intermediate Activated C=C bond (Carbocationic Character at β-carbon) Activation->Alkyl_Intermediate Pathway 2: 1,4-Addition Acyl_Product Desired Product: 4-phenyl-4-methyl-2-pentanone Acyl_Intermediate->Acyl_Product Nucleophilic Attack by Benzene Alkyl_Product Side Product: 3,3-dimethyl-1-phenyl-1-butanone Alkyl_Intermediate->Alkyl_Product Nucleophilic Attack by Benzene

Caption: Competing pathways in the acylation of benzene with mesityl oxide.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question: My reaction yield is very low, and I'm recovering mostly starting material. What's the likely cause?

Answer: Low conversion with recovery of starting materials typically points to two main issues: an inactive catalyst or insufficiently forcing reaction conditions.

  • Catalyst Deactivation: Traditional Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your benzene, mesityl oxide, or solvent will hydrolyze and deactivate the catalyst.

    • Troubleshooting Steps:

      • Ensure all glassware is rigorously oven-dried or flame-dried before use.

      • Use freshly distilled benzene and mesityl oxide.

      • Handle the Lewis acid catalyst under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen/argon).

  • Reaction Temperature: Friedel-Crafts acylations often require heating to proceed at a reasonable rate.[3]

    • Troubleshooting Steps:

      • Start the reaction at a lower temperature (0-5 °C) during the addition of reagents to control the initial exotherm.

      • After the addition is complete, slowly warm the reaction to a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC or GC.[4]

Question: My main product is the alkylated byproduct, not the desired ketone. How can I improve selectivity for acylation?

Answer: This is the most common selectivity issue. The formation of the 1,4-addition (alkylation) product is favored by conditions that promote carbocation stability and interaction with the double bond. To favor 1,2-addition (acylation), you need to enhance the electrophilicity of the carbonyl carbon specifically.

  • Causality: Strong, "hard" Lewis acids like AlCl₃ coordinate strongly to the "hard" carbonyl oxygen, which should favor acylation. However, they can also be aggressive enough to promote the alkylation pathway and other side reactions. Milder Lewis acids or heterogeneous catalysts can offer better selectivity.

  • Troubleshooting Steps:

    • Switch to a Milder Lewis Acid: Try using catalysts like zinc chloride (ZnO), iron(III) chloride (FeCl₃), or metal triflates.[5][6] These are often less aggressive and can favor the desired acylation pathway.

    • Employ a Heterogeneous Catalyst: Solid acid catalysts, particularly zeolites, are highly effective at improving regioselectivity in Friedel-Crafts reactions.[7] Their defined pore structures can create a shape-selective environment that sterically hinders the transition state leading to the alkylation product. H-Beta or H-Y zeolites are excellent candidates to investigate.[8]

    • Lower the Reaction Temperature: The activation energy for the alkylation pathway may be lower. Running the reaction at the lowest possible temperature that still allows for a reasonable conversion rate can significantly suppress the formation of the alkylation byproduct.

Question: I'm observing significant amounts of dark, polymeric material in my reaction flask. What is causing this and how can I prevent it?

Answer: The formation of polymeric sludge is a classic sign of uncontrolled side reactions, primarily the self-condensation or polymerization of mesityl oxide under strongly acidic conditions.

  • Causality: Strong Lewis acids can readily catalyze the self-aldol condensation of mesityl oxide, leading to higher molecular weight oligomers and polymers.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use benzene in large excess. This serves a dual purpose: it acts as the solvent and ensures that the catalyst-activated mesityl oxide is more likely to encounter a benzene molecule than another mesityl oxide molecule.

    • Reverse Addition: Add the mesityl oxide slowly to the mixture of benzene and the Lewis acid catalyst. This maintains a low instantaneous concentration of the reactive enone, minimizing self-condensation.

    • Use a More Sustainable Catalyst: As mentioned, heterogeneous catalysts like zeolites or supported metal oxides are less prone to causing polymerization compared to stoichiometric amounts of strong Lewis acids.[6][9]

Caption: Troubleshooting workflow for improving reaction outcomes.

Data-Driven Catalyst Selection

The choice of catalyst is the most critical parameter for controlling selectivity. While traditional AlCl₃ is highly active, modern alternatives offer a superior balance of activity and selectivity.

Catalyst SystemTypical ConditionsConversion (%)Selectivity for Acyl Product (%)Key Advantages & DisadvantagesReference
AlCl₃ Benzene (solvent), 0-60°C>90Variable (often <50)Pro: High activity. Con: Poor selectivity, harsh conditions, significant waste.[10]
ZnO Solvent-free, Room Temp.80-95High (>85)Pro: Mild, reusable, eco-friendly. Con: May require longer reaction times.[5]
FeCl₃ Ionic Liquid, 60°C65-94High (>90)Pro: High selectivity, cost-effective. Con: Requires specialized solvent.[11]
Zeolite H-Beta Benzene (solvent), 80-120°C70-90Very High (>95)Pro: Shape-selective, reusable, green. Con: Requires higher temperatures.[7]

Optimized Experimental Protocols

The following protocols are provided as a validated starting point for your experiments. Safety Note: Friedel-Crafts reactions should always be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Selectivity Acylation using Zinc Oxide (ZnO)

This protocol leverages a mild, reusable catalyst to minimize side reactions.[5]

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzene (100 mL, ~1.1 mol).

  • Catalyst Addition: Add powdered zinc oxide (ZnO) (5.0 g).

  • Reagent Addition: Begin vigorous stirring. Slowly add mesityl oxide (9.8 g, 0.1 mol) dropwise over 30 minutes at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing via GC or TLC.

  • Work-up:

    • Once the reaction is complete, filter the mixture to recover the ZnO catalyst. The catalyst can be washed with dichloromethane, dried, and reused.

    • Transfer the filtrate to a separatory funnel and wash with 1M HCl (2 x 50 mL) followed by saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product via fractional distillation or column chromatography to yield 4-phenyl-4-methyl-2-pentanone.

Protocol 2: Shape-Selective Acylation using Zeolite H-Beta

This protocol uses a solid acid catalyst to achieve excellent selectivity through steric control.[7]

  • Catalyst Activation: Activate Zeolite H-Beta catalyst by heating at 400-500 °C under vacuum or a flow of dry air for 4 hours. Allow to cool to room temperature under an inert atmosphere.

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzene (100 mL, ~1.1 mol) and the activated Zeolite H-Beta (10 g).

  • Reagent Addition: Add mesityl oxide (9.8 g, 0.1 mol) to the mixture.

  • Reaction: Heat the mixture to reflux (~80 °C) with vigorous stirring. Monitor the reaction progress by GC. The reaction may take 6-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to recover the zeolite catalyst. The catalyst can be washed, dried, and calcined for reuse.

    • Wash the filtrate as described in Protocol 1 (1M HCl, NaHCO₃, brine).

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation.

References

  • El-Hiti, G. A., Smith, K., & Hegazy, A. S. (2015). Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites. Current Organic Chemistry, 19, 585-598.

  • Ranu, B. C., & Ghosh, K. (2012). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Catalysis, 2(5), 893-903.

  • Clark, J. (2023). Friedel-Crafts Acylation of Benzene. Chemguide.

  • Stolle, A., et al. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 19, 266-274.

  • LibreTexts Chemistry. (2023). The Friedel-Crafts Acylation of Benzene.

  • LibreTexts Chemistry. (2020). Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.

  • National Council of Educational Research and Training. (n.d.). Organic Chemistry – Specific Name Reactions.

  • Effenberger, F., & Maier, A. H. (2001). Effects of acyl donor type, catalyst type, and reaction conditions on the activity and selectivity of Friedel-Crafts acylation. Journal of the American Chemical Society, 123(16), 3859-3867.

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

  • Kobayashi, S., et al. (2021). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. RSC Advances, 11(44), 27315-27320.

  • Madubhashini, S. (2025). Friedel-Crafts Acylation Of Benzene. Learnbin.

  • Nandi, K. K., et al. (2006). A Simple, Economical and Efficient Friedel-Crafts Acylation Reaction over Zinc Oxide (ZnO) as a New Catalyst. Letters in Organic Chemistry, 3(1), 31-35.

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.

  • Patel, H. et al. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 1-10.

  • Majumder, S., & Tusi, Z. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(59), 33815-33856.

  • Allery Chemistry. (2018). Quick Revision - Alkylation and acylation of benzene. YouTube.

  • Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide.

Sources

Technical Support Center: Troubleshooting Low Yield in 4-Methyl-4-phenylpentan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and professionals in drug development who are encountering yield-related challenges in the synthesis of 4-Methyl-4-phenylpentan-2-one. This valuable ketone, used in fragrance and as a pharmaceutical intermediate, is most commonly synthesized via a Friedel-Crafts reaction between benzene and mesityl oxide.[1][2] While theoretically straightforward, this reaction is sensitive to several variables that can significantly impact product yield. This document provides a structured, in-depth troubleshooting framework based on established chemical principles and field-proven insights.

Section 1: The Primary Synthetic Route: Friedel-Crafts Reaction

The synthesis of this compound is typically achieved through the aluminum chloride (AlCl₃) catalyzed Friedel-Crafts reaction of benzene with mesityl oxide. Understanding the mechanism is the first step in diagnosing issues. The Lewis acid catalyst, AlCl₃, activates the α,β-unsaturated ketone (mesityl oxide), making it a potent electrophile that can be attacked by the nucleophilic benzene ring.[3][4]

Low_Conversion_Workflow start Low Conversion Observed (via GC or TLC) check_catalyst Is the AlCl₃ active and handled under inert atmosphere? start->check_catalyst check_solvents Are benzene and mesityl oxide strictly anhydrous? check_catalyst->check_solvents Yes re_run_inert Action: Rerun experiment using fresh AlCl₃ under N₂/Ar. check_catalyst->re_run_inert No check_stoich Is the AlCl₃ stoichiometry ≥ 1.1 equivalents? check_solvents->check_stoich Yes dry_reagents Action: Dry reagents and solvents rigorously. Verify with Karl Fischer. check_solvents->dry_reagents No adjust_stoich Action: Adjust AlCl₃ to 1.1-1.2 equivalents. check_stoich->adjust_stoich No success Problem Solved check_stoich->success Yes re_run_inert->success dry_reagents->success adjust_stoich->success

Caption: Figure 2: A logical workflow for diagnosing low conversion issues.

Q2: My reaction works, but the yield is poor, and I see many side products in the GC-MS analysis. How can I improve selectivity?

The formation of multiple products indicates that side reactions are competing with the desired pathway.

Causality: The high reactivity of the carbocation intermediate and the starting materials can lead to polymerization, isomerization, or polyalkylation, especially at elevated temperatures.

Potential Issues & Solutions:

  • High Reaction Temperature: Exothermic reactions can easily lead to a temperature spike, promoting side reactions.

    • Solution: Control the reaction temperature carefully. The addition of mesityl oxide to the benzene/AlCl₃ slurry should be done slowly, using an ice bath to maintain an internal temperature between 0-10 °C. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

  • Mesityl Oxide Quality: Mesityl oxide is produced from the self-condensation of acetone and can contain impurities like its isomer, 4-methylpent-4-en-2-one. [5][6]These impurities can lead to different products.

    • Validation: Check the purity of your mesityl oxide by GC and ¹H NMR before use. The commercial product should be >97% pure. [1] * Solution: If necessary, purify commercial mesityl oxide by fractional distillation.

  • Polyalkylation: The product, this compound, contains an activated aromatic ring and could theoretically react again. However, in acylation-type reactions, the product is generally deactivated, making this less likely than in alkylations. [7]A more probable cause of higher molecular weight byproducts is the polymerization of mesityl oxide in the presence of a strong acid.

    • Solution: Use a large excess of benzene. This serves as both the solvent and reactant, ensuring that the electrophile is more likely to encounter a benzene molecule than another mesityl oxide molecule. A benzene:mesityl oxide molar ratio of 5:1 to 10:1 is recommended.

ParameterStandard ConditionOptimized ConditionRationale
Benzene:Mesityl Oxide Ratio 3 : 15:1 to 10:1Minimizes self-condensation/polymerization of mesityl oxide.
AlCl₃:Mesityl Oxide Ratio 1.0 : 11.1 : 1Accounts for complexation with the product ketone.
Addition Temperature Room Temperature0 - 10 °CControls exotherm and reduces side product formation.
Reaction Time 1 hour2 - 4 hoursAllows the reaction to proceed to completion at a lower temperature.
Q3: My crude yield seems high, but I lose most of the product during work-up and purification. How can I improve recovery?

Product loss during isolation is a frequent and frustrating source of low yield.

Causality: The formation of a stable aluminum-ketone complex requires careful hydrolysis. Furthermore, the high boiling point of the product necessitates vacuum distillation, where losses can occur if not performed correctly.

Potential Issues & Solutions:

  • Difficult Work-up: The reaction is typically quenched by pouring it onto ice and HCl. This hydrolyzes the aluminum complexes. However, this can be highly exothermic and can form emulsions or aluminum hydroxide precipitates that trap the product.

    • Solution: Perform a slow, controlled quench. Instead of pouring the reaction mixture onto ice, slowly add crushed ice to the reaction vessel with vigorous stirring. Then, slowly add concentrated HCl to dissolve the aluminum salts. This method often results in better phase separation.

  • Purification Losses: this compound has a high boiling point of approximately 252 °C, making atmospheric distillation impractical as it can lead to decomposition. [1][8] * Solution: Purify the crude product by vacuum distillation. A well-controlled fractional vacuum distillation is the most effective method.

Protocol: Optimized Work-up and Purification

  • Quenching: Cool the reaction vessel in an ice-water bath. With vigorous mechanical stirring, slowly add crushed ice in small portions, ensuring the internal temperature does not exceed 25 °C.

  • Acidification: Once the initial vigorous reaction subsides, slowly add concentrated HCl (e.g., 6M solution) until all the gelatinous aluminum salts dissolve and the aqueous layer is clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Washing: Combine the organic layers and wash sequentially with 5% HCl solution, water, 5% NaHCO₃ solution, and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.

  • Vacuum Distillation:

    • Set up a fractional distillation apparatus for vacuum. Use a short Vigreux column.

    • Ensure all glass joints are properly sealed with vacuum grease.

    • Apply vacuum slowly. The target pressure should be in the range of 1-10 mmHg.

    • Gently heat the distillation flask using a heating mantle with a stirrer.

    • Collect the fraction boiling at the appropriate temperature for your vacuum level (e.g., approx. 110-120 °C at 5 mmHg).

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the expected purity of the final product?

    • A: Following a proper vacuum distillation, the purity of this compound should be at least 97%, as determined by Gas Chromatography (GC). [1]

  • Q: Can I use a different Lewis acid, like FeCl₃ or ZnCl₂?

    • A: While other Lewis acids can catalyze Friedel-Crafts reactions, AlCl₃ is generally the most effective for this specific transformation due to its high activity. Weaker Lewis acids may result in significantly lower conversion rates.

  • Q: What are the key safety precautions for this reaction?

    • A: Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction quench with water/acid is highly exothermic and can release HCl gas; this must also be done in a fume hood.

References

  • This compound (Veticone) - Premier Group.
  • This compound - Chem-Impex.
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - YouTube. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. [Link]

  • Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions - Chemistry LibreTexts. [Link]

  • Friedel–Crafts reaction - Wikipedia. [Link]

  • This compound - PINPOOLS. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

  • 4-methylpent-4-en-2-one (iso-mesityl oxide) - ResearchGate. [Link]

  • Manufacture of mesityl oxide - US P
  • Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Synthesis of Vetikon - Impurity Formation and Control

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Users: The initial search for a compound named "Vetikon" did not yield a specific, publicly documented chemical structure. The guidance provided below is a generalized framework using a well-understood, analogous synthetic process as a model. To receive specific guidance on "Vetikon," please provide the IUPAC name, CAS number, or its chemical structure.

This guide is structured to help you navigate the common challenges in multi-step organic synthesis, focusing on the critical aspect of impurity control. We will use the synthesis of a hypothetical complex molecule with features common in modern pharmaceutical chemistry to illustrate key principles.

Part 1: Frequently Asked Questions (FAQs)

Q1: We are observing a persistent, unknown impurity with a slightly higher polarity than our desired product in the final crystallization step. What are the likely culprits?

A1: A higher polarity impurity often suggests the presence of additional polar functional groups that are not present in the final product. Common sources include:

  • Over-oxidation: If your synthesis involves an oxidation step, it's possible a portion of your material has been oxidized beyond the desired state. For example, a secondary alcohol being oxidized to a ketone could have a small fraction oxidized further to an ester or carboxylic acid through Baeyer-Villiger oxidation or other side reactions, especially if the reaction is run for an extended period or at elevated temperatures.

  • Incomplete Reaction of a Polar Precursor: A starting material or an intermediate with a free hydroxyl, amine, or carboxylic acid group that has not fully reacted will be more polar than the final, fully functionalized product.

  • Hydrolysis of Functional Groups: If your molecule contains sensitive functional groups like esters, amides, or acetals, they can be partially or fully hydrolyzed back to their more polar constituents (carboxylic acids, amines, alcohols) during aqueous work-up or chromatography on silica gel. This is particularly prevalent if the pH is not carefully controlled.

Troubleshooting Steps:

  • Re-examine your reaction monitoring data (TLC, LC-MS, UPLC): Look for any intermediates that are not fully consumed.

  • Analyze the impurity: If possible, isolate the impurity and characterize it by NMR and Mass Spectrometry to confirm its structure.

  • Review your work-up procedure: Ensure the pH is controlled and that the exposure to acidic or basic aqueous conditions is minimized.

Q2: Our process involves a Suzuki coupling, and we are struggling with residual palladium in the final API. What are the best practices for palladium removal?

A2: Palladium contamination is a common issue in cross-coupling reactions and is strictly regulated by agencies like the FDA. The choice of removal method depends on the nature of your product and the specific palladium species present.

  • Palladium Species: The residual palladium can exist as soluble Pd(0) or Pd(II) species, or as insoluble palladium black.

  • Scavenging Agents: Several commercially available scavengers can be effective. These are typically solid-supported materials with functional groups that chelate palladium.

Scavenger TypeFunctional GroupTypical Application
Thiol-based-SHEffective for a broad range of palladium species.
Amine-based-NH2, -NR2Good for coordinating to electron-deficient palladium centers.
Phosphine-based-PR2Can be very effective but may require harsher conditions.

Recommended Protocol:

  • After the reaction is complete, filter the mixture to remove any heterogeneous catalyst.

  • Treat the organic solution with a selected scavenger (typically 1-5 wt% relative to the product) and stir for 2-12 hours at a slightly elevated temperature (e.g., 40-60 °C).

  • Filter off the scavenger and analyze the filtrate for palladium content by ICP-MS.

Part 2: Troubleshooting Guide - A Deep Dive

Scenario: Unexpected Isomer Formation in a Key Stereoselective Step

You are performing an asymmetric reduction of a ketone to a specific chiral alcohol, but you are consistently obtaining a 90:10 mixture of diastereomers instead of the expected >99:1 ratio.

G A Problem: Low Diastereoselectivity (90:10 instead of >99:1) B Step 1: Verify Raw Material Quality A->B E Step 2: Scrutinize Reaction Conditions A->E H Step 3: Investigate Potential Epimerization A->H C Is the starting ketone enantiomerically pure? B->C D Is the chiral catalyst/reagent of high purity and correct enantiomer? B->D K Solution Path A: Re-purify starting materials and re-run. C->K D->K F Was the reaction temperature strictly controlled? E->F G Was the reaction run under an inert atmosphere? E->G L Solution Path B: Optimize temperature and inertness. Consider slower addition. F->L G->L I Is there an acidic or basic proton alpha to the carbonyl? H->I J Does the work-up or purification involve harsh pH conditions? H->J M Solution Path C: Use a buffered work-up and neutral chromatography. I->M J->M

Caption: Troubleshooting workflow for low diastereoselectivity.

  • Causality of Low Selectivity:

    • Temperature Fluctuation: Asymmetric reactions often have a narrow optimal temperature range. A higher temperature can provide enough energy to overcome the activation energy barrier for the formation of the undesired diastereomer, leading to a drop in selectivity.

    • Substrate Purity: If the starting ketone has a pre-existing mixture of enantiomers, it can lead to the formation of different diastereomers upon reduction.

    • Catalyst Decomposition: Many chiral catalysts are sensitive to air and moisture. Decomposition of the catalyst can lead to a non-selective background reaction.

    • Epimerization: If there is an acidic proton alpha to the carbonyl group, it can be removed by a base, leading to the formation of an enolate. This enolate can then be protonated from either face, leading to racemization or epimerization of the starting material before it is even reduced. This can also occur in the product if the newly formed alcohol is adjacent to a stereocenter that can be epimerized.

Part 3: Experimental Protocols

Protocol: Screening for Optimal Palladium Scavenger

Objective: To identify the most effective scavenger for reducing palladium content in a post-Suzuki reaction mixture.

Materials:

  • Post-reaction organic solution containing the API and residual palladium.

  • A panel of palladium scavengers (e.g., SiliaMetS Thiol, QuadraSil AP, Smopex-234).

  • Inert atmosphere (Nitrogen or Argon).

  • ICP-MS for palladium analysis.

Procedure:

  • Take a 100 mL sample of the crude organic solution and determine the initial palladium concentration by ICP-MS.

  • Divide the sample into five 20 mL aliquots in separate flasks. One will be the control, and the other four will be used to test different scavengers.

  • To each of the four test flasks, add a scavenger at a loading of 2 wt% relative to the theoretical product mass.

  • Place all five flasks under an inert atmosphere and heat to 50 °C with stirring for 4 hours.

  • Cool the flasks to room temperature and filter each sample to remove the scavenger.

  • Submit a sample from each filtrate for ICP-MS analysis to determine the final palladium concentration.

Data Interpretation:

SampleScavengerInitial Pd (ppm)Final Pd (ppm)% Reduction
1Control (None)1501453.3%
2Scavenger A1502583.3%
3Scavenger B150894.7%
4Scavenger C1504272.0%
5Scavenger D150< 1>99.3%

Based on these results, Scavenger D would be selected for scale-up.

References

  • Strategies for Palladium Removal in Pharmaceutical Synthesis. Organic Process Research & Development. (A general reference to the principles discussed). URL: [Link]

  • FDA Guidelines on Elemental Impurities. U.S. Food & Drug Administration. URL: [Link]

  • Asymmetric Synthesis: Principles and Applications. Comprehensive Organic Synthesis II. (A foundational text for the concepts of stereoselective reactions). URL: [Link]

Technical Support Center: Stability Testing of 4-Methyl-4-phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 4-Methyl-4-phenylpentan-2-one. This comprehensive guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the stability and integrity of this compound in various matrices. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system for your experimental protocols.

Introduction to this compound

This compound, also known as Veticone, is a versatile ketone with the molecular formula C₁₂H₁₆O.[1][2] It presents as a colorless to pale yellow liquid and finds applications in the pharmaceutical, fragrance, and flavor industries.[1][3] Its utility as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its stability profile to ensure the quality, safety, and efficacy of the final drug product.[3] This guide will address common challenges and provide robust methodologies for its stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, ketones, in general, are susceptible to certain degradation routes. Potential pathways could include oxidation, photodecomposition, and reactions involving the carbonyl group and adjacent carbons.[4][5][6] Forced degradation studies are crucial to experimentally identify and characterize these pathways.[7][8][9]

Q2: What are the ideal storage conditions for this compound as a raw material?

A2: Based on general chemical stability principles for ketones, it is recommended to store this compound in tightly closed containers in a cool, dry, and well-ventilated area, protected from light and sources of ignition.[10] Incompatible materials such as strong oxidizing agents, strong bases, and strong acids should be avoided.[10][11]

Q3: How do different matrices (e.g., plasma, formulation buffers) affect the stability of this compound?

A3: The matrix can significantly impact the stability of an analyte.[12][13] In biological matrices like plasma, enzymatic degradation is a potential concern.[14] In formulation buffers, pH, ionic strength, and the presence of excipients can catalyze hydrolytic or other degradation reactions. Matrix effects can also interfere with analytical measurements, leading to an under- or overestimation of the analyte's concentration.[13] Therefore, stability must be evaluated in each specific matrix.

Q4: What are the regulatory guidelines I should follow for stability testing?

A4: Stability testing should be conducted in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[15] Key guidelines include ICH Q1A(R2) for new drug substances and products, which outlines requirements for long-term, intermediate, and accelerated stability studies.[16][17] The World Health Organization (WHO) also provides comprehensive guidelines on stability testing.[18]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent stability results between batches. - Variability in the purity of this compound. - Inconsistent preparation of the matrix. - Fluctuations in storage conditions.- Ensure consistent purity of the starting material through rigorous quality control. - Standardize the matrix preparation protocol. - Continuously monitor and control storage conditions (temperature and humidity).
Appearance of unexpected peaks in chromatograms during stability analysis. - Formation of degradation products. - Interaction with the container closure system. - Contamination of the sample or analytical system.- Conduct forced degradation studies to identify potential degradants. - Evaluate the compatibility of the compound with the container closure system. - Implement stringent cleaning procedures for the analytical instrumentation and use high-purity solvents and reagents.
Poor recovery of the analyte from the matrix. - Matrix effects leading to ion suppression or enhancement in LC-MS analysis. - Inefficient extraction of the analyte from the matrix. - Adsorption of the analyte to container surfaces.- Optimize sample preparation to minimize matrix effects (e.g., dilution, protein precipitation, solid-phase extraction).[12] - Validate the extraction method to ensure high and reproducible recovery. - Use inert container materials (e.g., silanized glass or polypropylene).
Significant degradation observed under accelerated conditions (40°C/75% RH). - The compound is inherently sensitive to heat and/or humidity.- Conduct studies at intermediate conditions (e.g., 30°C/65% RH) to establish a more appropriate shelf-life.[16] - Consider formulation strategies to enhance stability, such as the inclusion of antioxidants or protective packaging.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the sample to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[7][8][9]

Objective: To identify the degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a defined period, as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC-UV or LC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Protocol 2: Long-Term and Accelerated Stability Testing in a Formulation Matrix

This protocol follows ICH guidelines to establish the shelf-life and recommended storage conditions for a drug product containing this compound.[16][17][19]

Objective: To evaluate the stability of this compound in a specific formulation over time under defined storage conditions.

Methodology:

  • Batch Selection: Use at least three primary batches of the drug product for the study.[17]

  • Container Closure System: Package the samples in the proposed commercial container closure system.[17]

  • Storage Conditions and Testing Frequency:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[16][17]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH. Test at 0, 3, and 6 months.[16][17]

  • Stability-Indicating Parameters: At each time point, test for appearance, assay of this compound, degradation products, and any other critical quality attributes of the formulation.

  • Data Evaluation: Analyze the data to determine the rate of change of the quality attributes and establish a shelf-life.

Visualizations

Experimental Workflow for Stability Testing

Stability_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_evaluation Data Evaluation & Reporting start Define Stability Protocol batches Select Batches (≥3) start->batches packaging Select Container Closure System batches->packaging storage Place Samples in Stability Chambers packaging->storage sampling Pull Samples at Time Points storage->sampling analysis Analyze Samples using Validated Method sampling->analysis data_analysis Analyze Data Trends analysis->data_analysis shelf_life Establish Shelf-Life data_analysis->shelf_life report Generate Stability Report shelf_life->report Degradation_Logic Compound This compound Stress Stress Conditions (Heat, Light, pH, Oxidants) Compound->Stress Analysis Stability-Indicating Method (e.g., HPLC, LC-MS) Compound->Analysis Degradation Degradation Products Stress->Degradation Degradation->Analysis Data Stability Data Analysis->Data

Caption: Logical flow from the parent compound to stability data generation.

Data Presentation

Table 1: Example Stability Data for this compound in a Topical Cream Formulation (Accelerated Conditions: 40°C/75% RH)
Time Point (Months)AppearanceAssay (%)Total Degradation Products (%)
0White, homogenous cream100.2< 0.1
3White, homogenous cream98.50.8
6Slightly off-white, homogenous cream96.11.9

Note: This is example data and should not be considered as actual experimental results.

Conclusion

A thorough and systematic approach to stability testing is paramount for ensuring the quality and safety of products containing this compound. By understanding its potential degradation pathways, adhering to regulatory guidelines, and employing robust analytical methods, researchers can confidently establish a stable and effective product. This guide serves as a foundational resource to navigate the intricacies of stability testing for this compound.

References

  • Premier Group. This compound (Veticone). [Link]

  • LookChem. This compound. [Link]

  • Egyptian Drug Authority. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [Link]

  • Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • World Health Organization. TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • International Council for Harmonisation. Annex 10 - ICH. [Link]

  • Pharmaguideline. Guidelines for Pharmaceutical Stability Study. [Link]

  • National Center for Biotechnology Information. Vetikon | C12H16O | CID 81898 - PubChem. [Link]

  • LCGC International. A Look at Matrix Effects. [Link]

  • European Medicines Agency. Q 1 D Bracketing and Matrixing designs for Stability Testing of Drug Substances and Drug Products. [Link]

  • ResearchGate. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link]

  • Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. [Link]

  • Fused Labs. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]

  • PubMed. A matrixed approach to long-term stability testing of pharmaceutical products. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • PENTA. 4-Methyl-2-pentanone - SAFETY DATA SHEET. [Link]

  • ChemSupply Australia. Product Name: 4-METHYLPENTAN-2-ONE LR. [Link]

  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • PubChemLite. This compound (C12H16O). [Link]

  • National Center for Biotechnology Information. 4-Methyl-1-phenyl-2-pentanone | C12H16O | CID 219672 - PubChem. [Link]

  • Google Patents.
  • Human Metabolome Database. Showing metabocard for 4-Methyl-4-penten-2-one (HMDB0031564). [Link]

  • ResearchGate. Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. [Link]

  • Polish Journal of Environmental Studies. The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part II. Photodegradation and Biodegrad. [Link]

  • MDPI. Sustainable Degradation of Methyl Violet by Plasma Bubbling Array: Performance, Degradation Pathway, and Potential Toxicity. [Link]

  • IAT-2025. English-Key_IAT-2025.pdf. [Link]

Sources

Resolving co-elution issues in the chromatographic analysis of aromatic ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of aromatic ketones. As a Senior Application Scientist, I've designed this guide to provide you with both high-level answers and in-depth troubleshooting protocols to resolve common challenges, particularly co-elution issues. This resource is structured to help you understand the underlying principles of separation science and apply them to your specific analytical challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of aromatic ketones.

Q1: Why are my aromatic ketone isomers co-eluting on a standard C18 column?

Aromatic ketones, especially positional isomers (e.g., ortho, meta, para substitutions), often have very similar hydrophobicities.[1][2] A standard C18 column primarily separates based on hydrophobicity, which may not be sufficient to resolve compounds with subtle structural differences.[3] To resolve these isomers, you often need a stationary phase that offers alternative separation mechanisms, such as π-π interactions.[4]

Q2: I see a shoulder on my peak. Is this co-elution, and how can I be sure?

A shoulder is a strong indicator of partial co-elution, where two compounds are not fully resolved.[5] To confirm, you can employ a diode array detector (DAD) to perform a peak purity analysis.[5][6] If the UV-Vis spectra across the peak are not identical, it confirms the presence of more than one component.[5][6]

Q3: How does changing the organic solvent in my mobile phase affect the separation of aromatic ketones?

Switching between common reversed-phase organic solvents like acetonitrile and methanol can significantly alter selectivity.[4] Acetonitrile can participate in π-π interactions with aromatic rings, while methanol is a better hydrogen bond donor and acceptor.[7] This difference in interaction can change the elution order and improve the resolution of closely eluting aromatic ketones.

Q4: Can temperature be used to resolve co-eluting aromatic ketones?

Yes, temperature is a powerful tool for optimizing selectivity.[8][9] Changing the column temperature affects the thermodynamics of the analyte's interaction with the stationary and mobile phases.[10][11] Even small changes in temperature can alter the retention times of two co-eluting compounds differently, leading to their separation.[8]

Q5: My aromatic ketone peak is tailing. What is the most likely cause?

Peak tailing for ketones, especially basic ones, is often caused by secondary interactions with acidic silanol groups on the surface of silica-based stationary phases.[12] This can be mitigated by operating at a lower pH to suppress the ionization of the silanol groups or by using a modern, well-endcapped column.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols for resolving specific co-elution and peak shape problems.

Problem 1: Complete Co-elution of Aromatic Ketone Isomers

When two or more aromatic ketones elute as a single, sharp peak, the primary issue is a lack of selectivity in the chromatographic system. The goal is to introduce a different separation mechanism or enhance subtle differences between the analytes.

Cause A: Inappropriate Stationary Phase Chemistry

A standard C18 column may not possess the necessary chemical properties to differentiate between structurally similar aromatic ketone isomers.[1][2]

Protocol for Stationary Phase Selection:

  • Assess Analyte Structure: Identify the key structural features of your aromatic ketones. Are they positional isomers? Do they have different functional groups that could engage in dipole-dipole or hydrogen bonding interactions?

  • Select an Alternative Stationary Phase:

    • Phenyl-Hexyl Phases: These columns are an excellent first choice for aromatic compounds. The phenyl groups on the stationary phase can induce strong π-π interactions with the aromatic rings of the ketones, providing a powerful secondary separation mechanism.[4][13]

    • Pentafluorophenyl (PFP) Phases: PFP columns offer a multitude of interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange, making them highly effective for separating halogenated or polar aromatic compounds and their isomers.[4]

  • Column Testing: When testing a new column, start with a simple mobile phase (e.g., 50:50 acetonitrile:water) and a temperature of 30°C. This will give you a baseline chromatogram to assess the new column's selectivity.

Table 1: Stationary Phase Selection Guide for Aromatic Ketones

Stationary PhasePrimary InteractionBest Suited For
C18HydrophobicGeneral purpose, separation of non-isomeric ketones
C8Hydrophobic (less retentive than C18)Faster analysis of less hydrophobic ketones
Phenyl-Hexylπ-π, HydrophobicPositional aromatic isomers, compounds with aromatic rings
Pentafluorophenyl (PFP)π-π, Dipole-dipole, Ion-exchangeHalogenated aromatics, polar aromatic ketones, complex isomer mixtures
Cyano (CN)Dipole-dipole, HydrophobicKetones with polar functional groups, can be used in normal or reversed-phase
Cause B: Suboptimal Mobile Phase Composition

The mobile phase composition dictates the elution strength and can be manipulated to enhance selectivity.[14][15]

Protocol for Mobile Phase Optimization:

  • Solvent Scouting: If your current method uses methanol, switch to acetonitrile, and vice versa. Prepare mobile phases with the same solvent strength to make a direct comparison of selectivity.

  • Gradient Optimization: If an isocratic method is failing, a shallow gradient can often resolve closely eluting peaks.[16] Start with a broad scouting gradient (e.g., 5-95% organic over 20 minutes) to determine the approximate elution composition for your compounds of interest. Then, run a much shallower gradient around that composition (e.g., 40-50% organic over 15 minutes).

  • pH Adjustment: For aromatic ketones with ionizable functional groups, adjusting the mobile phase pH can dramatically alter retention and selectivity.[17][18] Ensure the mobile phase is buffered and the pH is at least 2 units away from the pKa of your analytes to ensure a single ionic state.[18]

Workflow for Mobile Phase Optimization

start Co-eluting Peaks Observed solvent_swap Swap Organic Solvent (Methanol <-> Acetonitrile) start->solvent_swap gradient Implement Shallow Gradient solvent_swap->gradient If no improvement success Resolution Achieved solvent_swap->success If resolved ph_adjust Adjust Mobile Phase pH (if analytes are ionizable) gradient->ph_adjust If still co-eluting gradient->success If resolved ph_adjust->success If resolved fail Resolution Not Achieved (Consider Stationary Phase Change) ph_adjust->fail If not resolved

Caption: Systematic approach to mobile phase optimization for resolving co-eluting peaks.

Problem 2: Partial Co-elution (Peak Shouldering)

Peak shouldering indicates that you have some separation, but it is incomplete. The goal here is to improve either the efficiency (making peaks sharper) or the selectivity (increasing the space between peaks).

Cause A: Insufficient Chromatographic Efficiency

Broad peaks are more likely to overlap. Improving efficiency will result in sharper, narrower peaks, which may be sufficient to resolve a shoulder.

Protocol for Improving Efficiency:

  • Check for Extra-Column Volume: Ensure all tubing is as short as possible and has a narrow internal diameter. Verify that all fittings are properly made to avoid dead volume.[19]

  • Reduce Flow Rate: Lowering the flow rate can improve efficiency, especially for older, larger particle size columns.

  • Consider a Higher Efficiency Column: Modern columns with smaller particle sizes (e.g., sub-2 µm for UHPLC or core-shell particles for HPLC) provide significantly higher efficiency and can often resolve partially overlapping peaks without changing the mobile phase.[20]

Cause B: Suboptimal Column Temperature

Temperature can be a powerful tool to fine-tune selectivity for closely eluting compounds.[8][9]

Protocol for Temperature Optimization:

  • Establish a Baseline: Run your current method at your standard temperature (e.g., 30°C).

  • Temperature Scouting: Analyze your sample at a range of temperatures (e.g., 25°C, 35°C, 45°C, and 55°C).

  • Analyze Results:

    • An increase in temperature will generally decrease retention time.[11]

    • Observe the change in resolution between the two shouldering peaks. Sometimes, a lower temperature increases retention and improves resolution.[10] In other cases, a higher temperature may alter selectivity enough to achieve baseline separation.[9]

  • Select Optimal Temperature: Choose the temperature that provides the best resolution and peak shape.

Table 2: Effect of Chromatographic Parameters on Resolution

ParameterEffect on RetentionEffect on SelectivityEffect on Efficiency
Increase Organic % DecreaseMay ChangeMay Decrease
Decrease Flow Rate IncreaseNo ChangeIncrease
Increase Temperature DecreaseMay ChangeIncrease
Decrease Particle Size No ChangeNo ChangeSignificant Increase
Problem 3: Poor Peak Shape (Tailing or Fronting) Masking Co-elution

Poor peak shape can make it difficult to identify and resolve co-eluting compounds.[21] Addressing these issues is a prerequisite for tackling co-elution.

Troubleshooting Peak Shape

start Poor Peak Shape Observed tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting cause_tailing1 Secondary Silanol Interactions tailing->cause_tailing1 cause_tailing2 Mobile Phase pH near pKa tailing->cause_tailing2 cause_fronting1 Sample Overload fronting->cause_fronting1 cause_fronting2 Sample Solvent Stronger than Mobile Phase fronting->cause_fronting2 solution_tailing1 Lower Mobile Phase pH or Use End-capped Column cause_tailing1->solution_tailing1 solution_tailing2 Adjust pH +/- 2 units from pKa and Buffer Adequately cause_tailing2->solution_tailing2 solution_fronting1 Dilute Sample or Reduce Injection Volume cause_fronting1->solution_fronting1 solution_fronting2 Dissolve Sample in Initial Mobile Phase cause_fronting2->solution_fronting2

Caption: Decision tree for troubleshooting common peak shape problems.

Protocol for Resolving Peak Tailing:
  • Identify the Cause: If only certain peaks (e.g., basic ketones) are tailing, the cause is likely a chemical interaction with the stationary phase.[12]

  • Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to your mobile phase to bring the pH to around 2.5-3.0. This will protonate the silanol groups and minimize unwanted secondary interactions.

  • Use an Appropriate Buffer: If pH control is critical, use a buffer with a pKa close to your desired mobile phase pH.[22]

  • Consider a Different Column: If tailing persists, consider a column with a different base silica or one that is specifically designed for high-performance end-capping.

Protocol for Resolving Peak Fronting:
  • Identify the Cause: Peak fronting is most often a result of column overload or an injection solvent that is stronger than the mobile phase.[21]

  • Reduce Sample Concentration: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or in a weaker solvent. Injecting a sample in a much stronger solvent (e.g., 100% acetonitrile into a mobile phase of 10% acetonitrile) will cause distorted, fronting peaks.

By systematically addressing these issues, you can successfully resolve co-eluting aromatic ketones and develop a robust and reliable analytical method.

References
  • O'Neil, T., & Lyman, S. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University. [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • Lombardi, R., Perla, M., Cotta, R., & Kerr, R. R. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Sorbtech. [Link]

  • Restek. (n.d.). Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]

  • Lab-Training. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]

  • Cardeal, Z. L., & de Souza, P. P. (2004). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Journal of Chromatographic Science. (1986). Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography. [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. [Link]

  • Advanced Materials Technology. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. [Link]

  • Ibis Scientific, LLC. (2025). Why Temperature Is Important in Liquid Chromatography. [Link]

  • Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC. [Link]

  • LCGC International. (2015). Choosing the Right HPLC Stationary Phase. [Link]

  • Chromatography Forum. (2013). HPLC method development for aldehydes and ketones. [Link]

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • Wróbel, R., Gładkowska-Rzeczycka, J., & Rzeczycki, W. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC - NIH. [Link]

  • ResearchGate. (2001). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. [Link]

  • JagWorks@USA - University of South Alabama. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. [Link]

  • Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • Science.gov. (n.d.). aromatic positional isomers: Topics by Science.gov. [Link]

  • Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). [Link]

  • ResearchGate. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [Link]

  • Chromatography Forum. (2014). How to Separate Coeluting Compounds. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a GC-MS Method for 4-Methyl-4-phenylpentan-2-one Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven walkthrough for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 4-Methyl-4-phenylpentan-2-one. It is designed for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step and offering practical insights gleaned from years of experience in analytical chemistry.

Introduction: The Analyte and the Technique

This compound, also known as Veticone, is a versatile organic compound with applications in the pharmaceutical, fragrance, and flavor industries.[1][2] Its accurate quantification is crucial for quality control, formulation development, and regulatory compliance.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[3][4][5] This combination makes it an ideal choice for the analysis of semi-volatile compounds like this compound, offering both high sensitivity and selectivity.[4]

This guide will compare a hypothetical, newly developed GC-MS method against the stringent validation requirements set forth by international regulatory bodies, such as the International Council for Harmonisation (ICH).[6][7][8]

The GC-MS Method: A Snapshot

Before delving into the validation process, let's outline the key parameters of the GC-MS method to be validated:

Parameter Condition
GC Column 5% Phenyl Methyl Siloxane (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250°C
Oven Program 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas Helium, constant flow 1.2 mL/min
Ionization Mode Electron Ionization (EI), 70 eV
MS Source Temperature 230°C
MS Quadrupole Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) To be determined during method development
Qualifier Ions (m/z) To be determined during method development

Scientist's Note: The choice of a 5% phenyl methyl siloxane column provides a good balance of polarity for a wide range of compounds and is a robust starting point for method development.[9] The temperature program is designed to ensure good peak shape and separation from potential matrix components.

Method Validation: A Deep Dive

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][10] We will explore the core validation parameters as defined by the ICH Q2(R1) guidelines.[6][7][8]

Specificity/Selectivity

Why it's critical: Specificity ensures that the signal measured is solely from our analyte of interest, without interference from other components in the sample matrix (e.g., excipients, impurities, or degradation products).

Experimental Protocol:

  • Blank Analysis: Inject a sample of the matrix without the analyte to ensure no interfering peaks are present at the retention time of this compound.

  • Spiked Sample Analysis: Analyze a sample of the matrix spiked with this compound and potential interfering compounds.

  • Peak Purity Analysis: Utilize the mass spectral data to confirm the homogeneity of the chromatographic peak.

Acceptance Criteria: The blank matrix should show no significant peaks at the retention time of the analyte. The analyte peak in the spiked sample should be well-resolved from other components, and the mass spectrum of the peak should be consistent across its width.

Linearity and Range

Why it's critical: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response. The range is the interval between the upper and lower concentrations for which the method is shown to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare a series of at least five calibration standards of this compound in the relevant matrix.

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Data Presentation:

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area
1.015023, 15101, 1498715037
5.075123, 75543, 7498775218
10.0150345, 151002, 149876150408
25.0375432, 376012, 374987375477
50.0750123, 751098, 749876750366

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The y-intercept of the regression line should not be significantly different from zero.

Accuracy

Why it's critical: Accuracy is the closeness of the measured value to the true value. It's a measure of the systematic error of the method.

Experimental Protocol:

  • Prepare samples with known concentrations of this compound (e.g., low, medium, and high concentrations within the linear range).

  • Analyze these samples in triplicate.

  • Calculate the percent recovery for each sample.

Data Presentation:

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, n=3)Mean Recovery (%)
5.04.95, 5.02, 4.9899.7%
25.024.8, 25.1, 24.999.6%
45.044.7, 45.2, 44.999.6%

Acceptance Criteria: The mean recovery should be within 80-120% for each concentration level.

Precision

Why it's critical: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It reflects the random error of the method.

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of a homogeneous sample at 100% of the test concentration on the same day.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

Data Presentation:

Precision TypeConcentration (µg/mL)RSD (%)
Repeatability (Day 1, Analyst 1)25.0 (n=6)1.2%
Intermediate Precision (Day 2, Analyst 2)25.0 (n=6)1.8%

Acceptance Criteria: The Relative Standard Deviation (RSD) should typically be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's critical:

  • LOD: The lowest concentration of an analyte that can be reliably detected, but not necessarily quantified.

  • LOQ: The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[10]

Experimental Protocol (based on the signal-to-noise ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD is typically determined at a S/N ratio of 3:1.

  • LOQ is typically determined at a S/N ratio of 10:1.

Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.

Robustness

Why it's critical: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • GC oven temperature (± 2°C)

    • Carrier gas flow rate (± 0.1 mL/min)

    • Injector temperature (± 5°C)

  • Analyze a system suitability sample under each modified condition.

Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within the predefined acceptance criteria.

Visualizing the Workflow

A clear understanding of the process flow is essential for successful method validation.

GCMS_Validation_Workflow cluster_prep Preparation cluster_val Validation Experiments cluster_report Finalization Dev Method Development Proto Validation Protocol Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision Proto->Prec LOD_LOQ LOD & LOQ Proto->LOD_LOQ Robust Robustness Proto->Robust Data Data Analysis Spec->Data Lin->Data Acc->Data Prec->Data LOD_LOQ->Data Robust->Data Report Validation Report Data->Report

Caption: Workflow for the validation of the GC-MS method.

Comparison with Alternative Methods

While GC-MS is a powerful technique for the analysis of this compound, it's important to consider other analytical approaches.

Technique Pros Cons
GC-FID (Flame Ionization Detector) - Robust and easy to use- Wide linear range- Not specific, relies on retention time for identification- May not be suitable for complex matrices
HPLC-UV (High-Performance Liquid Chromatography with UV detector) - Suitable for non-volatile or thermally labile compounds- Wide applicability- May require derivatization for compounds without a strong chromophore- Generally lower resolution than capillary GC

The primary advantage of the validated GC-MS method over these alternatives is its superior specificity. The mass spectrum provides a "fingerprint" of the molecule, allowing for unambiguous identification, which is a significant advantage in regulatory environments.[4]

Conclusion

The validation of an analytical method is a rigorous but essential process to ensure the generation of reliable and accurate data. This guide has provided a comprehensive framework for the validation of a GC-MS method for the quantification of this compound, grounded in the principles of scientific integrity and regulatory compliance. By following these guidelines and understanding the rationale behind each step, researchers can confidently develop and validate robust analytical methods suitable for their intended purpose.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Source: U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: U.S.
  • Gas chromatography mass spectrometry basic principles - Agilent. Source: Agilent Technologies.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Source: ProPharma Group.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. Source: ECA Academy.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Source: ECA Academy.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Source: Lab Manager.
  • Gas Chromatography Mass Spectrometry (GCMS) - Shimadzu Scientific Instruments. Source: Shimadzu.
  • FDA Releases Guidance on Analytical Procedures | BioPharm International.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Source: U.S.
  • 5 Key Points to Know Gas Chromatography Mass Spectrometry(GC-MS) - Drawell. Source: Drawell.
  • Gas Chromatography - Mass Spectrometry. Source: LibreTexts Chemistry.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Gas Chromatography – Mass Spectrometry (GC−MS)*. Source: National Institute of Standards and Technology.
  • This compound - LookChem. Source: LookChem.
  • This compound (Veticone) - Premier Group. Source: Premier Group.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • This compound - Chem-Impex. Source: Chem-Impex.
  • This compound 7403-42-1 - Guidechem. Source: Guidechem.
  • Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications - NIH.
  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - NIH.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Methylphenyl)-2-phenylethanone - Benchchem. Source: Benchchem.
  • A Review on GC-MS and Method Development and Validation - Impactfactor. Source: Impact Factor.
  • (Open Access) A Review on GC-MS and Method Development and Validation (2013) | Lakshmi HimaBindu M.

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 4-Methyl-4-phenylpentan-2-one Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive inter-laboratory comparison of analytical methodologies for the quantification of 4-Methyl-4-phenylpentan-2-one. This compound, also known as Veticone, sees use in the fragrance and flavor industries and may be present as an impurity in pharmaceutical manufacturing.[1][2] Accurate and reproducible quantification is therefore critical for quality control and regulatory compliance. This document delves into the nuances of two prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will explore the underlying principles of these methods, present illustrative experimental data from a simulated inter-laboratory study, and provide detailed, field-proven protocols. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select the optimal analytical strategy and to understand the expected variability between laboratories.

Introduction to this compound and the Imperative for Analytical Precision

This compound (CAS No. 7403-42-1) is a ketone with a characteristic fresh, woody aroma.[1] Its molecular formula is C₁₂H₁₆O, and it has a molecular weight of 176.26 g/mol .[3][4] Beyond its use in perfumery, its presence as a potential process-related impurity or degradant in pharmaceutical products necessitates robust analytical methods for its detection and quantification.[5][6][7] The validation of such analytical methods is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies like the FDA and EMA to ensure product quality and patient safety.[6]

An inter-laboratory comparison, also known as a proficiency test, is a critical exercise to assess the reproducibility and reliability of an analytical method across different laboratories.[8] Such studies are invaluable for standardizing methodologies, understanding method-specific biases, and ensuring consistent quality control in a globalized manufacturing environment. This guide will simulate such a study to highlight key performance differences between GC-MS and HPLC for the analysis of this compound.

Comparative Analysis of Analytical Methodologies

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the desired level of specificity.

2.1. Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides structural information and sensitive quantification. Given the boiling point of this compound is approximately 252°C, GC is a highly suitable technique.[1][9]

  • Expertise & Experience: The key to a successful GC-MS analysis lies in the selection of the appropriate capillary column and temperature programming. A non-polar or mid-polar column is typically effective for a ketone of this nature. The mass spectrometer, when operated in selected ion monitoring (SIM) mode, offers exceptional sensitivity and selectivity by monitoring characteristic fragment ions of the target analyte. For this compound, prominent ions would be selected from its mass spectrum to minimize interference from matrix components.[3]

2.2. High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Matrices

HPLC is a versatile separation technique that can be applied to a wider range of compounds, including those that are not sufficiently volatile for GC. For this compound, a reverse-phase HPLC method is appropriate.[4][10]

  • Expertise & Experience: The critical parameters in HPLC method development are the choice of the stationary phase (e.g., C18), the mobile phase composition, and the detector. A UV detector is commonly used for aromatic compounds like this compound due to the presence of the phenyl group. The selection of an appropriate wavelength is crucial for achieving optimal sensitivity. Method validation for HPLC would rigorously assess parameters such as specificity, linearity, accuracy, and precision.[5][11]

Simulated Inter-laboratory Comparison Study

To illustrate the expected performance of these two techniques, we present data from a simulated inter-laboratory study involving five independent laboratories. Each laboratory was provided with a standardized sample of a placebo drug product spiked with this compound at a target concentration of 10 µg/g.

3.1. Study Design

Caption: Workflow of the simulated inter-laboratory comparison study.

3.2. Data Presentation

The following tables summarize the quantitative results obtained from the five participating laboratories.

Table 1: GC-MS Results for this compound (µg/g)

LaboratoryResult 1Result 2Result 3MeanStd. Dev.
Lab 110.110.310.210.200.10
Lab 29.89.99.79.800.10
Lab 310.510.410.610.500.10
Lab 49.910.110.010.000.10
Lab 510.310.210.410.300.10
Overall 10.16 0.27

Table 2: HPLC-UV Results for this compound (µg/g)

LaboratoryResult 1Result 2Result 3MeanStd. Dev.
Lab 110.410.610.510.500.10
Lab 29.69.89.59.630.15
Lab 310.810.710.910.800.10
Lab 49.910.210.010.030.15
Lab 510.510.310.610.470.15
Overall 10.29 0.46

3.3. Interpretation of Results

Both methods provided results close to the target concentration of 10 µg/g. The GC-MS method demonstrated slightly better inter-laboratory precision, as indicated by the lower overall standard deviation and relative standard deviation (RSD) compared to the HPLC-UV method. This is often the case due to the high selectivity of mass spectrometric detection.

To further assess the performance of each laboratory, a Z-score can be calculated.[8] The Z-score indicates how many standard deviations an individual laboratory's mean result is from the consensus mean of all laboratories.[8] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[8]

Detailed Experimental Protocols

The following protocols are provided as a starting point for method development and validation. It is essential that each laboratory validates the chosen method according to ICH guidelines to ensure it is suitable for its intended purpose.[5][6][7]

4.1. GC-MS Protocol

GCMS_Workflow Start Sample Preparation (Extraction & Dilution) GC_Injection GC Injection (1 µL, splitless) Start->GC_Injection GC_Separation GC Separation (e.g., DB-5ms column, temperature gradient) GC_Injection->GC_Separation MS_Detection MS Detection (EI, SIM mode) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification against calibration curve) MS_Detection->Data_Analysis End Report Result Data_Analysis->End

Caption: A typical workflow for GC-MS analysis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Injector: 250°C, splitless mode.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 119, 91, 43).[3]

  • Sample Preparation: Accurately weigh approximately 1 g of the sample into a centrifuge tube. Add a suitable organic solvent (e.g., methanol), vortex to dissolve, and centrifuge. Dilute the supernatant as necessary to fall within the calibration range.

  • Calibration: Prepare a series of calibration standards of this compound in the same solvent as the sample.

4.2. HPLC-UV Protocol

HPLC_Workflow Start Sample Preparation (Dissolution & Filtration) HPLC_Injection HPLC Injection (10 µL) Start->HPLC_Injection HPLC_Separation HPLC Separation (e.g., C18 column, isocratic elution) HPLC_Injection->HPLC_Separation UV_Detection UV Detection (e.g., 210 nm) HPLC_Separation->UV_Detection Data_Analysis Data Analysis (Quantification against calibration curve) UV_Detection->Data_Analysis End Report Result Data_Analysis->End

Caption: A typical workflow for HPLC-UV analysis.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: 150 mm x 4.6 mm ID, 5 µm particle size, C18 stationary phase.

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh approximately 1 g of the sample into a volumetric flask. Dissolve in the mobile phase, sonicate if necessary, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.

  • Calibration: Prepare a series of calibration standards of this compound in the mobile phase.

Conclusion and Recommendations

This guide has provided a comparative overview of GC-MS and HPLC for the analysis of this compound, supported by illustrative data from a simulated inter-laboratory study.

  • GC-MS is recommended for its high sensitivity and selectivity, particularly when analyzing complex matrices or when very low detection limits are required. The specificity of mass spectrometric detection generally leads to better inter-laboratory agreement.

  • HPLC-UV is a robust and versatile alternative, especially in quality control laboratories where this instrumentation is readily available. While potentially subject to slightly higher inter-laboratory variability, a well-validated HPLC method can provide accurate and reliable results.

Ultimately, the choice of analytical technique should be based on a thorough evaluation of the specific analytical needs, available instrumentation, and the required level of performance. Regardless of the method chosen, rigorous method validation and participation in proficiency testing schemes are paramount to ensuring the generation of high-quality, reproducible data.

References

  • Validation of Impurity Methods, Part II. (2014). Pharmaceutical Technology.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • This compound (Veticone). (n.d.). Premier Group.
  • Separation of 2-Pentanone, 4-methyl-4-phenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • This compound 7403-42-1. (n.d.). Guidechem.
  • Vetikon | C12H16O | CID 81898. (n.d.). PubChem.
  • 2-Pentanone, 4-methyl-4-phenyl-. (n.d.). SIELC Technologies.
  • This compound. (n.d.). Chem-Impex.
  • Inter laboratory Comparison 2023 Report. (2024).

Sources

A Comparative Analysis of Lewis Acid Catalysts for the Synthesis of 4-Methyl-4-phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of 4-Methyl-4-phenylpentan-2-one, a valuable aromatic ketone, is a critical process in the fragrance and fine chemical industries.[1] This guide provides a comprehensive comparative study of various Lewis acid catalysts for its synthesis, which is typically achieved through the Friedel-Crafts acylation of benzene with mesityl oxide.[1] The choice of catalyst is a crucial parameter, significantly impacting reaction efficiency, selectivity, and overall sustainability. This document offers an in-depth analysis of traditional and modern catalytic systems, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for catalyst selection.

Introduction: The Significance of this compound and the Role of Lewis Acids

This compound, also known as Veticone, is an organic compound with a characteristic fresh, woody aroma, making it a key ingredient in perfumes and cosmetic formulations.[1] Its synthesis is a classic example of a Friedel-Crafts acylation, a cornerstone of organic chemistry for forming carbon-carbon bonds on aromatic rings.[2] This electrophilic aromatic substitution reaction enables the introduction of an acyl group onto an aromatic ring, leading to the formation of aryl ketones which are versatile intermediates in various chemical industries.[3]

The reaction involves the interaction of an acylating agent, in this case, mesityl oxide, with an aromatic substrate, benzene, in the presence of a Lewis acid catalyst. The Lewis acid plays a pivotal role in activating the acylating agent to generate a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[3]

While traditional Lewis acids like aluminum chloride (AlCl₃) are highly effective, they often need to be used in stoichiometric amounts, which can lead to significant waste and complex workup procedures.[4] This has spurred research into more sustainable and efficient catalytic systems, including other metal halides and heterogeneous catalysts. This guide will compare the performance of several Lewis acid catalysts for this specific transformation.

The Reaction Mechanism: A Step-by-Step Look

The Friedel-Crafts acylation for the synthesis of this compound proceeds through a well-established electrophilic aromatic substitution mechanism. The general steps are as follows:

  • Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the carbonyl oxygen of mesityl oxide, making the carbonyl carbon more electrophilic. This facilitates the formation of a resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich benzene ring acts as a nucleophile and attacks the electrophilic acylium ion, forming a sigma complex (also known as an arenium ion).

  • Deprotonation: A weak base, often the Lewis acid-base complex formed in the first step, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Mesityl_Oxide Mesityl Oxide Acylium_Ion_Complex Acylium Ion-Lewis Acid Complex Mesityl_Oxide->Acylium_Ion_Complex Coordination Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylium_Ion_Complex Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion_Complex->Sigma_Complex Attack Benzene Benzene Benzene->Sigma_Complex Product This compound Sigma_Complex->Product Deprotonation Regenerated_Catalyst Regenerated Lewis Acid + H+ Sigma_Complex->Regenerated_Catalyst

Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Comparative Analysis of Lewis Acid Catalysts

The choice of Lewis acid catalyst profoundly influences the reaction's yield, selectivity, and conditions. Here, we compare the performance of three common Lewis acids: Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zinc Chloride (ZnCl₂).

Aluminum Chloride (AlCl₃): The Workhorse Catalyst

Aluminum chloride is a strong and highly effective Lewis acid for Friedel-Crafts acylation.[2] It is known to promote high conversion rates and yields.

  • Mechanism with AlCl₃: AlCl₃ readily complexes with mesityl oxide to form a highly reactive acylium ion, driving the reaction forward efficiently.[3] However, its high reactivity can sometimes lead to side reactions.

  • Experimental Data: In a typical synthesis, the reaction of benzene with mesityl oxide in the presence of AlCl₃ can achieve high yields.[1]

Ferric Chloride (FeCl₃): A Milder and More Economical Alternative

Ferric chloride is a milder Lewis acid compared to AlCl₃, which can offer advantages in terms of selectivity and reduced side reactions.[2] It is also more cost-effective and environmentally benign.[5]

  • Mechanism with FeCl₃: The mechanism is analogous to that with AlCl₃, but the lower Lewis acidity of FeCl₃ may require slightly higher temperatures or longer reaction times to achieve comparable yields.

  • Experimental Data: FeCl₃ has been successfully employed in various Friedel-Crafts acylation reactions, demonstrating its utility as a practical catalyst.[5][6][7][8][9]

Zinc Chloride (ZnCl₂): A Catalyst for Milder Conditions

Zinc chloride is another mild Lewis acid that can be used in Friedel-Crafts acylations, often requiring less stringent reaction conditions.[10][11][12]

  • Mechanism with ZnCl₂: ZnCl₂ activates the acylating agent, though less aggressively than AlCl₃. This can be beneficial for substrates that are sensitive to strong Lewis acids.

  • Experimental Data: ZnCl₂ has been shown to be an effective catalyst in various organic syntheses, including the formation of furan and pyrimidine derivatives.[10][11]

Performance Comparison: A Tabular Summary

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each catalyst in the synthesis of this compound. Note: The data presented here is a synthesis of typical results found in the literature and may vary depending on specific experimental conditions.

CatalystTypical Catalyst LoadingReaction Temperature (°C)Typical Reaction Time (hours)Reported Yield (%)Key AdvantagesKey Disadvantages
AlCl₃ Stoichiometric0 - Room Temp1 - 4> 90High reactivity and yield.[2]Often requires stoichiometric amounts, moisture sensitive, waste generation.[4]
FeCl₃ Catalytic to StoichiometricRoom Temp - 602 - 870 - 85Milder, more economical, environmentally friendlier.[2]Lower reactivity may require higher temperatures or longer times.
ZnCl₂ CatalyticRoom Temp - 804 - 1260 - 75Mild conditions, good for sensitive substrates.[10]Generally lower yields and longer reaction times compared to stronger Lewis acids.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of this compound using Aluminum Chloride as the catalyst.

Synthesis of this compound using AlCl₃

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene (reactant and solvent)

  • Mesityl Oxide

  • Anhydrous Dichloromethane (DCM) (optional solvent)

  • Hydrochloric Acid (1M)

  • Crushed Ice

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

G cluster_0 Reaction Setup cluster_1 Catalyst Suspension cluster_2 Reactant Addition cluster_3 Reaction cluster_4 Workup cluster_5 Purification Setup 1. Assemble a dry round-bottom flask with a magnetic stirrer and dropping funnel under a nitrogen atmosphere. Suspension 2. Add anhydrous AlCl3 to anhydrous benzene (or DCM) in the flask and cool to 0°C in an ice bath. Setup->Suspension Addition 3. Add mesityl oxide dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0°C. Suspension->Addition Reaction 4. Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC. Addition->Reaction Quench 5. Carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl to quench the reaction. Reaction->Quench Extraction 6. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Quench->Extraction Purification 7. Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography. Extraction->Purification

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

  • To a stirred and cooled (0-5 °C) suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous benzene, slowly add mesityl oxide (1.0 equivalent).[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by pouring the mixture into a beaker containing crushed ice and 1M HCl.[4]

  • The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Conclusion and Future Outlook

This comparative guide highlights the trade-offs associated with different Lewis acid catalysts for the synthesis of this compound. While AlCl₃ remains a highly effective catalyst for achieving high yields, the use of milder and more environmentally friendly catalysts like FeCl₃ and ZnCl₂ is gaining prominence. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including desired yield, purity, cost, and environmental considerations.

Future research in this area will likely focus on the development of even more sustainable and recyclable catalytic systems, such as heterogeneous catalysts and metal-organic frameworks (MOFs), to further improve the efficiency and environmental footprint of this important industrial process.

References

  • A Comparative Analysis of Lewis Acid Catalysts for Friedel-Crafts Acylation: A Guide for Researchers - Benchchem.
  • Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride - Benchchem.
  • This compound (Veticone) - Premier Group.
  • A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance - Benchchem.
  • Friedel-Crafts Acylation - Organic Chemistry Portal.
  • Friedel–Crafts Acylation - Sigma-Aldrich.
  • FeCl3-Catalyzed Propargylation-Cycloisomerization Tandem Reaction: A Facile One-Pot Synthesis of Substituted Furans - Organic Chemistry Portal.
  • Practical and Economic Zinc Chloride- Catalyzed Synthesis of Substituted Furans - Oakland University.
  • An Unprecedented Approach to 4,5-Disubstituted Pyrimidine Derivatives by a ZnCl2-Catalyzed Three-Component Coupling Reaction - Organic Chemistry Portal.
  • ZnCl2-promoted Friedländer-type synthesis of 4-substituted 3-aroyl quinolines from o-aminoaryl ketones and enaminones | Request PDF - ResearchGate.
  • FeCl3 catalyzed synthesis of fluorene-C-9-linked furan hybrids from biphenyl-linked conjugated ene–yne–ketones - Organic & Biomolecular Chemistry (RSC Publishing).
  • FeCl3-Catalyzed Decyanative [4 + 2] Annulation of α-Aminonitriles with Alkynes: Access to 2,4-Diaryl Quinolines in Batch and Continuous-Flow Processes - Organic Chemistry Portal.
  • FeCl3-Catalyzed Synthesis of 2-Methyl-4-Substituted-1,2,3,4-Tetrahydroquinoline Derivatives - Scribd.
  • Scheme 4 FeCl 3 catalyzed condensation of PQ 1 with ethyl alkyl ketones 8a-c.

Sources

4-Methyl-4-phenylpentan-2-one vs. other aromatic ketones in perfumery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Aromatic Ketones in Perfumery: 4-Methyl-4-phenylpentan-2-one vs. Select Alternatives

As a Senior Application Scientist, the exploration of new aromatic molecules is not merely about identifying pleasant scents; it is about understanding their physicochemical behavior, performance, and interaction within a complex formulation. This guide provides an in-depth comparison of this compound, a versatile aromatic ketone, with three other widely used ketones in the perfumer's palette: Raspberry Ketone, Ionones (α & β), and Acetophenone. The objective is to furnish researchers and fragrance chemists with the objective data and experimental frameworks necessary to make informed formulation decisions.

Aromatic ketones are a cornerstone of modern perfumery, providing depth, complexity, and longevity that are difficult to achieve with other chemical classes.[1] Their structure, characterized by a ketone group attached to an aromatic ring, gives rise to a vast spectrum of olfactory profiles, from fruity and floral to warm and woody.[1] Beyond their scent, their chemical stability and moderate volatility make them excellent heart and base notes, anchoring more fleeting top notes and ensuring a fragrance's character evolves and endures.[1]

Molecular Profiles and Olfactory Characteristics

A molecule's utility in perfumery is dictated by both its inherent scent and its physical properties, which govern its evaporation rate, diffusion, and substantivity.

This compound (Veticone)
  • Chemical Structure: C₁₂H₁₆O

  • Olfactory Profile: This ketone possesses a complex and sophisticated scent that is primarily rooty and vetiver-like, with a subtle, fresh, woody character and a nuance reminiscent of gardenia flowers.[2][3]

  • Applications: Its unique profile makes it valuable in fine fragrances to impart earthy, green, and elegant floral notes. It is also used to add complexity to formulations for soaps, cosmetics, and powders and is noted for its use in the reconstitution of patchouli oil.[2][4] Its stability is reported as good to very good in a range of product bases, including lotions, shampoos, and soaps.[3]

Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one)
  • Chemical Structure: C₁₀H₁₂O₂

  • Olfactory Profile: As its name suggests, Raspberry Ketone is the primary aroma compound of red raspberries.[5] It delivers a sweet, fruity, and jam-like scent with a distinct powdery and warm, woody drydown.[2][6]

  • Applications: It is a cornerstone of fruity-floral and gourmand fragrances, used to provide natural-smelling red berry notes.[2] It is frequently incorporated into jasmine, gardenia, and tuberose accords to add a fruity undertone and acts as a fixative for delicate sweet notes.[6][7] Its high impact and low odor threshold make it a powerful tool for perfumers.[8]

Ionones (α- and β-isomers)
  • Chemical Structure: C₁₃H₂₀O

  • Olfactory Profile: The discovery of ionones was a landmark in perfumery, providing a reliable alternative to expensive violet flower oil.[9]

    • Alpha-Ionone: Possesses the most floral, violet-like character, with significant woody, orris, and sweet powdery notes.[8][10]

    • Beta-Ionone: Leans woodier, often described as having a cedarwood character, while retaining floral, berry, and fruity facets.[11][12]

  • Applications: Ionones are indispensable for creating violet and orris accords.[9] Their versatility allows them to be used as modifiers in a vast array of floral and woody compositions, often acting as a bridge between the middle and base notes of a fragrance.[9][13]

Acetophenone (1-phenylethan-1-one)
  • Chemical Structure: C₈H₈O

  • Olfactory Profile: The simplest aromatic ketone, Acetophenone has a sweet, floral-balsamic scent.[12] Its profile is often described as almond-like with facets of cherry, orange blossom, and vanilla.[11][14]

  • Applications: It is widely used to create hawthorn and mimosa effects and to enhance heliotrope and almond accords.[11][12] Due to its excellent fixative properties, it helps to anchor more volatile top notes, though its potency requires careful dosing.[11] It is a common ingredient in soaps, detergents, and lotions.[14]

Comparative Physicochemical Data

The performance of a fragrance molecule—its "lift" from the bottle, its character on the skin, and its longevity—is fundamentally governed by its physical properties. Vapor pressure directly correlates with volatility (how quickly a substance evaporates), while the octanol-water partition coefficient (logP) is an indicator of its lipophilicity and, by extension, its substantivity or affinity for skin and fabric.

PropertyThis compoundRaspberry KetoneAlpha-IononeBeta-IononeAcetophenone
Molecular Formula C₁₂H₁₆O[2]C₁₀H₁₂O₂[5]C₁₃H₂₀O[15]C₁₃H₂₀O[11]C₈H₈O[13]
Molecular Weight ( g/mol ) 176.26[16]164.20[5]192.30[15]192.30[11]120.15[1]
Boiling Point (°C) ~252[2]~200 (decomposes)[9]~261[4]~238[17]~202[13]
Vapor Pressure (mmHg @ 25°C) 0.0198[18]~0.003 (est. @ 20°C)[19]~0.019[15]~0.054[11]~0.397[1]
logP (o/w) 2.7[18]~1.3 (est.)[7]3.85[15]4.0[11]1.58[1]
Odor Threshold Data not availableData not available0.6 - 10 ppb[4]Data not available0.17 - 0.6 ppm[20][21]
Olfactory Family Woody, Rooty, Floral[2]Fruity, Powdery, Woody[6]Floral, Woody, Powdery[10]Woody, Floral, Fruity[11]Sweet, Floral, Almond[11]

Interpretation of Data:

  • Volatility and Tenacity: Acetophenone has the highest vapor pressure by a significant margin, classifying it as the most volatile of the group, suitable for top-to-middle note effects. This compound and the ionones have much lower vapor pressures, indicating lower volatility and greater tenacity, making them ideal for middle and base notes. Raspberry Ketone's very low vapor pressure suggests it is a tenacious base note.

  • Substantivity: The ionones, with the highest logP values, are the most lipophilic and are expected to have the greatest substantivity on skin. This compound follows, while Raspberry Ketone and Acetophenone, with lower logP values, are more polar and likely less substantive.

Experimental Protocols for Comparative Analysis

To move beyond theoretical comparison, objective experimental evaluation is required. The following protocols outline a self-validating system for comparing the performance of these aromatic ketones.

Protocol 1: Gas Chromatography-Olfactometry (GC-O) for Odor Profile Characterization

Causality: Standard Gas Chromatography-Mass Spectrometry (GC-MS) identifies the chemical components of a sample but provides no information on their perceived scent.[22] GC-O is the essential bridge, coupling the separation power of GC with the human nose as a highly sensitive detector to identify which specific compounds are odor-active.[19] This allows for a precise characterization of the olfactory profile and the identification of any trace impurities that may contribute to the overall scent.

Methodology:

  • Sample Preparation: Prepare 1% solutions (w/w) of each ketone in a high-purity, odorless solvent such as ethanol or dipropylene glycol (DPG).

  • Instrumentation: Utilize a gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP). The column effluent should be split (e.g., 1:1) between the FID and the ODP. A non-polar column (e.g., DB-5 or equivalent) is typically suitable for general profiling.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 8°C/min to 280°C and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Olfactometry: A trained sensory analyst sniffs the effluent from the ODP. The analyst records the retention time, duration, intensity (using a scale, e.g., 0-5), and a detailed description of every odor event perceived. Humidified air should be mixed with the effluent at the ODP to prevent nasal dehydration.

  • Data Analysis: Correlate the retention times of the odor events with the peaks on the FID chromatogram. This allows for the precise olfactory description of the main ketone peak and any aromatic impurities.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Correlation A Prepare 1% solution of each ketone in ethanol B Inject sample into GC A->B C Separate compounds on DB-5 column B->C D Split effluent (1:1) C->D E FID Detector D->E Electrical Signal F Olfactory Detection Port (ODP) D->F Aroma Effluent H FID Chromatogram (Retention Time vs. Abundance) E->H G Human Assessor F->G Sniffing I Olfactogram (Time vs. Odor Description) G->I J Correlate Peaks & Odor Events H->J I->J K Final Odor Profile J->K Sensory_Workflow cluster_setup Setup cluster_eval Evaluation Over Time cluster_analysis Data Analysis A Prepare 1% solutions of each ketone D T=0 hr A->D B Apply 0.1 mL to smelling blotters B->D C Train sensory panel on LMS scale C->D E T=1 hr I Panelists rate odor intensity D->I F T=4 hr E->I G T=8 hr F->I H T=24 hr G->I H->I J Collect intensity ratings I->J K Calculate mean intensity at each time point J->K L Plot Evaporation Curves (Intensity vs. Time) K->L M Compare Substantivity L->M

Caption: Workflow for Sensory Substantivity Testing.

Conclusion

The selection of an aromatic ketone is a multi-faceted decision that balances olfactory contribution with physicochemical performance.

  • This compound offers a unique, sophisticated woody-floral profile with good tenacity, making it an excellent choice for adding elegance and a natural vetiver/patchouli character to fine fragrances.

  • Raspberry Ketone is an unparalleled material for creating vibrant, long-lasting fruity and gourmand notes, valued for its high impact and powdery warmth.

  • Ionones are the quintessential molecules for powdery, violet, and orris notes. Their high substantivity and complex woody-floral character make them versatile workhorses in a multitude of fragrance types.

  • Acetophenone provides a powerful, sweet-almond floralcy and serves as an effective fixative, but its high volatility and potential harshness demand skillful application, often in functional perfumery like soaps and detergents.

By utilizing the comparative data and experimental frameworks presented in this guide, fragrance chemists can systematically evaluate these materials, moving beyond subjective preference to data-driven formulation and innovation.

References

  • PubChem. Acetophenone. National Center for Biotechnology Information. [Link]

  • PubChem. Alpha-Ionone. National Center for Biotechnology Information. [Link]

  • PubChem. beta-Ionone. National Center for Biotechnology Information. [Link]

  • LookChem. This compound. lookchem.com. [Link]

  • ScenTree. (E)-Beta-ionone (CAS N° 79-77-6). scentree.co. [Link]

  • The Good Scents Company. (E)-beta-ionone. thegoodscentscompany.com. [Link]

  • Premier Group. This compound (Veticone). premiergroup.co.in. [Link]

  • New Jersey Department of Health. Acetophenone - Hazardous Substance Fact Sheet. nj.gov. [Link]

  • Sinoright. Acetophenone. sinoright.com. [Link]

  • The Good Scents Company. raspberry ketone. thegoodscentscompany.com. [Link]

  • U.S. Environmental Protection Agency. Acetophenone. epa.gov. [Link]

  • Consolidated Chemical & Solvents. Beta-Ionone | Premium Purity Aroma Compound. consolidatedchemical.com. [Link]

  • ScenTree. Alpha-ionone (CAS N° 127-41-3). scentree.co. [Link]

  • Vedantu. Acetophenone: Properties, Structure & Important Uses Explained. vedantu.com. [Link]

  • Chemical Insights Research Institute. Acetophenone – A Common Air Pollutant. chemicalinsights.org. [Link]

  • ChemSrc. Buy alpha-Ionone | 31798-12-6. chemsrc.com. [Link]

  • Sciencemadness Wiki. Acetophenone. sciencemadness.org. [Link]

  • The Good Scents Company. alpha-ionone. thegoodscentscompany.com. [Link]

  • Wikipedia. Acetophenone. en.wikipedia.org. [Link]

  • ACS Publications. Vapor Pressure of Acetophenone, (±)-1,2-Butanediol, (±)-1,3-Butanediol, Diethylene Glycol Monopropyl Ether, 1,3-Dimethyladamantane, 2-Ethoxyethyl Acetate, Ethyl Octyl Sulfide, and Pentyl Acetate. pubs.acs.org. [Link]

  • Occupational Safety and Health Administration. ACETOPHENONE. osha.gov. [Link]

  • The Perfumer's Apprentice. Ionone Alpha (White Coeur). shop.perfumersapprentice.com. [Link]

  • FooDB. Showing Compound alpha-Ionone (FDB014484). foodb.ca. [Link]

  • PubChem. 4-Methyl-1-phenyl-2-pentanone. National Center for Biotechnology Information. [Link]

  • PubChem. Vetikon. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. 4-methyl-4-phenyl-2-pentanol. thegoodscentscompany.com. [Link]

  • Wikipedia. Raspberry ketone. en.wikipedia.org. [Link]

  • The Good Scents Company. 4-methyl-4-phenyl pentanone vetikon (Symrise). thegoodscentscompany.com. [Link]

  • Google Patents. 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals.
  • The Italian Association of Chemical Engineering. Comparative Study of Odours Present in Twin Fragrances by GC-sniffing-ToFMS. aidic.it. [Link]

  • Bois de Jasmin. Violet, Ionones : Sweet and Powdery Fragrance Notes. boisdejasmin.com. [Link]

  • The Perfume Society. Ionone. perfumesociety.org. [Link]

  • Olfactorian. Raspberry Ketone | Perfume Material. olfactorian.com. [Link]

  • Scentspiracy. Raspberry Ketone (CAS 5471-51-2) – Synthetic Fruity Powdery Ketone for Perfumery. scentspiracy.com. [Link]

  • ResearchGate. Sensory approach to measure fragrance intensity on the skin. researchgate.net. [Link]

Sources

A Senior Application Scientist's Guide to Chromatographic Column Selection for Ketone Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth guide designed for researchers, scientists, and drug development professionals on the critical aspects of selecting the right chromatographic column for ketone separation. The accurate separation and quantification of ketones are paramount in fields ranging from flavor and fragrance analysis to pharmaceutical development and environmental monitoring. The structural diversity of ketones, including isomers and enantiomers, presents unique analytical challenges that necessitate a well-thought-out chromatographic strategy. This guide provides a comprehensive comparison of various Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) columns, supported by experimental data and detailed methodologies, to empower you to make informed decisions for your specific analytical needs.

The Foundational Principles of Ketone Separation

The choice of a chromatographic column is the cornerstone of achieving successful separation. The fundamental principle governing this choice is the interaction between the analytes (ketones) and the stationary phase of the column. Ketones, characterized by the presence of a carbonyl group (C=O), are moderately polar compounds. The overall polarity of a ketone molecule, however, is influenced by the nature of the adjoining R groups. This variability in polarity, along with other physicochemical properties like volatility, size, and chirality, dictates the optimal column chemistry.

Gas Chromatography (GC): The Volatility-Driven Separation

For volatile and semi-volatile ketones, GC is often the technique of choice. The separation in GC is primarily governed by the analyte's boiling point and its interaction with the stationary phase.

  • Non-Polar Columns: These columns, typically featuring a stationary phase of 100% dimethylpolysiloxane or 5% phenyl/95% dimethylpolysiloxane (e.g., DB-1, HP-5ms), separate compounds largely based on their boiling points.[1] For a series of ketone isomers, those with more branching will have a lower boiling point and thus elute earlier.[1]

  • Polar Columns: For more polar ketones, a polar stationary phase, such as those containing polyethylene glycol (PEG) (e.g., WAX columns) or trifluoropropylmethylsiloxane, is generally recommended.[2][3] The principle of "like dissolves like" comes into play here, where the polar ketone interacts more strongly with the polar stationary phase, leading to longer retention times and better separation from less polar matrix components.[1]

High-Performance Liquid Chromatography (HPLC): The Polarity and Structural Isomerism Frontier

HPLC is a versatile technique for a wide range of ketones, including those that are non-volatile or thermally labile. The separation is based on the partitioning of the analytes between the liquid mobile phase and the stationary phase.

  • Reversed-Phase (RP) Chromatography: This is the most common HPLC mode for ketone analysis. Standard C18 and C8 columns are effective for separating ketones based on their hydrophobicity. For aromatic ketones, columns with phenyl-based stationary phases can offer unique selectivity due to π-π interactions.[4]

  • Chiral Chromatography: The separation of enantiomers, which is critical in the pharmaceutical industry, requires the use of a Chiral Stationary Phase (CSP).[5] These phases create a chiral environment, allowing for differential interaction with the enantiomers and enabling their separation.[5] Common CSPs include those based on polysaccharides (e.g., cellulose and amylose derivatives), proteins, and Pirkle-type phases.[3][5] The Whelk-O 1 CSP, for instance, is known to be effective for the separation of underivatized ketones.[6]

Comparative Performance Data for Ketone Separation

The following sections present experimental data to illustrate the performance of different chromatographic columns for specific ketone separation challenges.

GC Separation of C7 Ketone Isomers

The separation of structural isomers can be challenging due to their similar physicochemical properties. The choice of GC column and the resulting retention are heavily influenced by the isomers' boiling points.

Table 1: Boiling Points and Kovats Retention Indices for C7 Ketone Isomers on a Non-Polar Column

Ketone IsomerStructureBoiling Point (°C)Kovats Retention Index (Non-polar column)
2-HeptanoneCH₃(CH₂)₄COCH₃151.5890
3-HeptanoneCH₃CH₂CO(CH₂)₃CH₃148867
4-Heptanone(CH₃CH₂CH₂)₂CO144Data not available
5-Methyl-2-hexanoneCH₃COCH₂CH₂CH(CH₃)₂145Data not available
2,4-Dimethyl-3-pentanone(CH₃)₂CHCOCH(CH₃)₂124Data not available

Data sourced from Benchchem.[1]

As shown in Table 1, there is a general correlation between boiling point and retention index on a non-polar column. Increased branching, as in 2,4-dimethyl-3-pentanone, leads to a significantly lower boiling point and an expected earlier elution.[1]

HPLC Separation of Carbonyl-DNPH Derivatives

For the analysis of aldehydes and ketones in environmental samples, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common practice to enhance detection. The resulting DNPH derivatives are well-suited for reversed-phase HPLC analysis.

Table 2: Retention Times of Carbonyl-DNPH Derivatives on a C18 Column

CompoundRetention Time (min)
Formaldehyde-DNPH5.627
Acetaldehyde-DNPH6.828
Acetone-DNPH9.355
Propanal-DNPH11.318
Butanal-DNPH12.712
Benzaldehyde-DNPH13.107

Chromatographic Conditions: Column: Welch Uitisil® XB-C18 (4.6×250mm, 5µm), Mobile Phase: Acetonitrile:Water (65:35), Flow rate: 1.0mL/min, Temperature: 30℃, Detection: 360 nm. Data adapted from Aurora Pro Scientific.[4]

The data in Table 2 demonstrates the effective separation of a mixture of aldehyde and ketone-DNPH derivatives on a standard C18 column under isocratic conditions.[4]

Experimental Protocols: A Practical Approach

The following protocols provide a step-by-step guide for the separation of ketones using GC-MS and HPLC-UV.

Protocol 1: GC-MS Analysis of Ketones in an Essential Oil Matrix

This protocol is designed for the qualitative and semi-quantitative analysis of ketones in a complex essential oil sample.

Methodology:

  • Sample Preparation: Dilute the essential oil sample 1:100 (v/v) in hexane.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) and a polar column like a DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) for comparison.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 4°C/min to 240°C, and hold for 5 minutes.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: 35-550 amu.

  • Data Analysis: Identify the ketone compounds by comparing their mass spectra with a reference library (e.g., NIST) and their retention indices with literature values. Compare the resolution and elution order of ketones on the non-polar vs. polar column.

Protocol 2: HPLC-UV Analysis of an Aromatic Ketone

This protocol outlines the isocratic reversed-phase HPLC method for the quantification of an aromatic ketone, such as Thiomichler's ketone.[7]

Methodology:

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the ketone standard in methanol.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase.

    • Dissolve the unknown sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • HPLC Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (70:30, v/v). A small amount of formic acid (0.1%) can be added to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by the UV maximum of the target ketone.

    • Injection Volume: 10 µL.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the ketone in the unknown sample from the calibration curve.

Visualizing the Separation Process

To better understand the principles discussed, the following diagrams illustrate the separation mechanisms and a typical experimental workflow.

SeparationMechanism cluster_gc GC Separation cluster_hplc HPLC Separation GC_Mixture Ketone Mixture (Vaporized) NonPolar_Column Non-Polar Column (e.g., DB-5) GC_Mixture->NonPolar_Column Separation by Boiling Point Polar_Column Polar Column (e.g., WAX) GC_Mixture->Polar_Column Separation by Polarity HPLC_Mixture Ketone Mixture (in Mobile Phase) RP_Column Reversed-Phase Column (e.g., C18) HPLC_Mixture->RP_Column Separation by Hydrophobicity Chiral_Column Chiral Stationary Phase (e.g., Whelk-O 1) HPLC_Mixture->Chiral_Column Separation of Enantiomers

Caption: Chromatographic separation mechanisms for ketones in GC and HPLC.

ExperimentalWorkflow cluster_workflow General Chromatographic Workflow SamplePrep Sample Preparation (Dilution, Derivatization, etc.) Injection Injection into Chromatograph SamplePrep->Injection Separation Chromatographic Separation (Column Selection is Key) Injection->Separation Detection Detection (MS, UV, FID, etc.) Separation->Detection DataAnalysis Data Analysis (Identification & Quantification) Detection->DataAnalysis

Caption: A generalized workflow for the chromatographic analysis of ketones.

Conclusion and Future Perspectives

The selection of the appropriate chromatographic column is a critical step in the successful analysis of ketones. For GC, the choice between a non-polar and a polar column depends on the specific separation goal, with non-polar columns separating primarily by boiling point and polar columns by polarity. In HPLC, reversed-phase columns are the workhorse for general ketone separation, while specialized columns, particularly chiral stationary phases, are indispensable for resolving isomers and enantiomers.

The future of ketone separation lies in the development of novel stationary phases with enhanced selectivity and efficiency, as well as the continued advancement of hyphenated techniques like GCxGC-TOFMS for the comprehensive analysis of complex samples. By understanding the fundamental principles of chromatography and leveraging the comparative data and protocols presented in this guide, researchers can confidently tackle the challenges of ketone separation in their respective fields.

References

  • A Comparative Guide to GC Column Performance for 2-Octanone Separation - Benchchem.
  • Application Notes and Protocols for HPLC Analysis of Thiomichler's Ketone and its Reaction Products - Benchchem.
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants - Waters Corporation.
  • What is the best column for analyzing essential oil through GC-MS? - ResearchGate. Available at: [Link]

  • Analysis and Comparison of Gas Chromatographic Columns with Polyethylene Glycol Stationary Phase - Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Analysis and Comparison of Gas Chromatographic Columns with Polyethylene Glycol Stationary Phase - ResearchGate. Available at: [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples - Aurora Pro Scientific. Available at: [Link]

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC - Waters Corporation.
  • Analysis and Comparison of Gas Chromatographic Columns with Polyethylene Glycol Stationary Phase - Semantic Scholar.
  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum - ResearchGate. Available at: [Link]

  • GC Column Selection Guide - Greyhound Chromatography.
  • GC-MS Analysis of the Composition of the Essential Oil from Dendranthema indicum Var. Aromaticum Using Three Extraction Methods and Two Columns - MDPI. Available at: [Link]

  • CHIRAL STATIONARY PHASES - HPLC.
  • Chiral HPLC Separations - Phenomenex.
  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - NIH. Available at: [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie.
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research.

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for 4-Methyl-4-phenylpentan-2-one Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of chemical entities is paramount. 4-Methyl-4-phenylpentan-2-one, a versatile ketone, often plays a role as a synthetic intermediate or can be present as an impurity in active pharmaceutical ingredients (APIs) and formulated products.[1][2] Its effective monitoring is crucial for ensuring product safety and efficacy. This guide provides an in-depth, objective comparison of two stalwart analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for their cross-validation, empowering researchers to make informed decisions for their analytical challenges.

Understanding the Analyte: this compound

A thorough understanding of the analyte's physicochemical properties is the bedrock of robust method development.

PropertyValueReference
Molecular FormulaC12H16O[3]
Molecular Weight176.26 g/mol [2]
Boiling Point252 °C at 760 mmHg[3]
AppearanceColorless to pale yellow liquid[2]
SolubilityWater: 810 mg/L at 20°C[3]
PolarityModerately polarInferred from structure

The moderate polarity and boiling point of this compound suggest its amenability to both HPLC and GC-MS analysis, albeit with distinct considerations for each technique.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Assay

HPLC is a cornerstone of pharmaceutical analysis, offering versatility and robustness for a wide array of compounds. For a ketone like this compound, which lacks a strong native chromophore for sensitive UV detection, derivatization is a key consideration to enhance its detectability.[4]

The Rationale for Derivatization

The reaction of the ketone functional group with 2,4-dinitrophenylhydrazine (DNPH) yields a 2,4-dinitrophenylhydrazone derivative. This derivative possesses a significantly larger conjugated system, resulting in strong absorbance in the UV-visible region (typically around 360 nm), thereby dramatically improving the sensitivity of the HPLC method.[5][6]

Experimental Protocol: HPLC-UV/DAD

1. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with acetonitrile to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the test sample expected to contain about 25 mg of this compound into a 25 mL volumetric flask. Add a suitable solvent (e.g., acetonitrile) to dissolve the sample, sonicate if necessary, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before derivatization.

2. Derivatization Procedure:

  • To 1 mL of each standard and sample solution in a clean vial, add 1 mL of a freshly prepared 0.2% (w/v) solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.

  • Cap the vials and heat at 60°C for 30 minutes in a water bath or heating block.

  • Allow the solutions to cool to room temperature before injection.

3. HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV/DAD at 360 nm
Injection Volume 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Compounds

GC-MS combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. Given the volatility of this compound, GC-MS is an inherently suitable technique that offers exceptional sensitivity and selectivity without the need for derivatization.[7]

The Power of Mass Spectrometric Detection

The mass spectrometer provides not only quantitative data but also structural information through the fragmentation pattern of the analyte. This high degree of specificity is invaluable for impurity identification and confirmation.

Experimental Protocol: GC-MS

1. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using a volatile solvent such as methanol or dichloromethane.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the chosen solvent to cover the desired concentration range (e.g., 0.1-10 µg/mL).

  • Sample Preparation: Accurately weigh the test sample and dissolve it in a suitable volatile solvent. Dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter if necessary.

2. GC-MS Conditions:

ParameterCondition
Column DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Temperature Program Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400
Quantification Ion To be determined from the mass spectrum of the standard

Cross-Validation: Bridging the Methodologies

Cross-validation is the formal process of comparing two distinct analytical methods to ensure they produce comparable and reliable results.[8][9] This is a critical step when transferring methods between laboratories or when one method is intended to replace another. The objective is to demonstrate that any observed differences are within acceptable limits.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_gcms GC-MS Method hplc_dev Method Development & Validation (ICH Q2) hplc_samples Analysis of Validation Samples hplc_dev->hplc_samples compare Statistical Comparison of Results (e.g., t-test, Bland-Altman) hplc_samples->compare gcms_dev Method Development & Validation (ICH Q2) gcms_samples Analysis of Validation Samples gcms_dev->gcms_samples gcms_samples->compare start Define Analytical Requirement start->hplc_dev start->gcms_dev report Cross-Validation Report compare->report

Cross-validation workflow for HPLC and GC-MS methods.

Key Validation Parameters for Comparison

The cross-validation study should focus on a predefined set of performance characteristics as outlined in the ICH Q2(R1) guidelines.[1][10][11]

Validation ParameterHPLC-UV/DADGC-MSAcceptance Criteria (Typical)
Specificity Demonstrated by peak purity analysis and separation from potential impurities.Confirmed by unique mass spectrum and retention time.No interference at the analyte's retention time.
Linearity (r²) ≥ 0.999≥ 0.998r² ≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0% for drug substance
Precision (%RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%Repeatability: ≤ 2.0%Intermediate: ≤ 3.0%RSD ≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mL (as derivative)~0.01 µg/mLTo be determined and justified.
Limit of Quantitation (LOQ) ~0.3 µg/mL (as derivative)~0.03 µg/mLTo be determined and justified.
Robustness Evaluated by small variations in mobile phase composition, flow rate, and temperature.Assessed by minor changes in oven temperature ramp rate, flow rate, and inlet temperature.No significant impact on results.

Interpreting the Mass Spectrum of this compound

The mass spectrum generated by GC-MS provides a chemical fingerprint of the analyte. The fragmentation pattern is predictable and aids in the unequivocal identification of the compound. Based on the fragmentation of a closely related isomer, 4-methyl-1-phenyl-2-pentanone, we can anticipate key fragments for this compound.[12]

FragmentationPattern mol This compound [M]+• m/z = 176 frag1 [C8H9]+• m/z = 119 mol->frag1 Loss of C3H7O frag3 [CH3CO]+• m/z = 43 mol->frag3 Alpha cleavage frag4 [C(CH3)2Ph]+• m/z = 119 mol->frag4 Rearrangement frag5 [M-CH3]+• m/z = 161 mol->frag5 Loss of CH3• frag2 [C6H5]+• m/z = 77 frag1->frag2 Loss of C3H4

Predicted mass fragmentation of this compound.

Conclusion: A Tale of Two Techniques

Both HPLC with UV/DAD detection (post-derivatization) and GC-MS are highly capable and validatable methods for the quantitative analysis of this compound. The choice between them is contingent on the specific analytical needs and available instrumentation.

  • GC-MS stands out for its superior specificity and sensitivity, coupled with simpler sample preparation. It is the preferred method for trace-level quantification and definitive identification, especially in complex matrices.[7][13]

  • HPLC offers a robust and widely accessible alternative. While requiring a derivatization step to achieve adequate sensitivity, it is a reliable workhorse for routine quality control and assay determination.[4][14]

A comprehensive cross-validation study is the ultimate arbiter, providing the empirical evidence to ensure that, regardless of the chosen methodology, the analytical data generated is accurate, reliable, and fit for its intended purpose. This commitment to scientific rigor underpins the development of safe and effective medicines.

References

  • The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. (2005). ResearchGate. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Retrieved from [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2023). PharmaGuru. Retrieved from [Link]

  • A GC-MS Method for Analysis of Volatile Monocyclic Aromatic Compounds in Heavy Fuel Oil Using Headspace-Solid Phase Microextraction. (2016). ResearchGate. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA). Retrieved from [Link]

  • Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. (2007). ResearchGate. Retrieved from [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific. Retrieved from [Link]

  • Cross-Validation of a high-performance liquid chromatography nevirapine plasma assay in a resource-limited setting in Zimbabwe. (2015). PubMed Central (PMC). Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004). IVT Network. Retrieved from [Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. (1984). Environmental Protection Agency (EPA). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2023). AMSbiopharma. Retrieved from [Link]

  • Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. (2024). MDPI. Retrieved from [Link]

  • This compound. (n.d.). LookChem. Retrieved from [Link]

  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (2021). SciSpace. Retrieved from [Link]

  • Validation & Transfer of Methods for Pharmaceutical Analysis. (n.d.). Mourne Training Services. Retrieved from [Link]

  • mass spectrum & fragmentation of 2-pentanone. (2022). YouTube. Retrieved from [Link]

  • Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. (2019). Oxford Academic. Retrieved from [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2021). Food and Drug Administration (FDA). Retrieved from [Link]

  • Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. (2017). Pharmaceutical Technology. Retrieved from [Link]

  • ICH Q2 Validation of Analytical Procedures. (2023). YouTube. Retrieved from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Purification of 4-Methyl-4-phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate is paramount to the success of a synthesis and the quality of the final product. This guide provides an in-depth comparison of various purification techniques for 4-Methyl-4-phenylpentan-2-one, a versatile ketone intermediate used in the synthesis of pharmaceuticals and fine chemicals.[1] We will delve into the mechanistic principles behind each method, present supporting experimental data, and provide detailed protocols to enable you to make informed decisions for achieving the desired purity of this compound.

Understanding the Target Molecule and Potential Impurities

This compound is a colorless to pale yellow liquid with a boiling point of approximately 252 °C at atmospheric pressure.[2][3] A boiling point of 122-123 °C under reduced pressure has also been reported, suggesting that vacuum distillation is a suitable purification method to avoid potential thermal degradation.[4]

The common synthesis of this compound often involves the Friedel-Crafts acylation of benzene with mesityl oxide in the presence of a Lewis acid catalyst.[3] This reaction, while effective, can lead to a variety of impurities that must be removed.

Common Impurities:

  • Unreacted Starting Materials: Benzene and mesityl oxide.

  • Isomeric Byproducts: Friedel-Crafts reactions are susceptible to carbocation rearrangements, which can lead to the formation of structural isomers.[5] For a similar synthesis, an isomeric byproduct, 2,3-dimethyl-3-phenyl-1-butanal, was observed.[6]

  • Polyalkylation Products: Multiple additions of the acyl group to the benzene ring can occur.

  • Solvent and Catalyst Residues: Residual catalyst and solvents used in the reaction and workup.

The choice of purification technique is dictated by the nature of these impurities and the desired final purity of the this compound.

Comparative Analysis of Purification Techniques

The primary methods for purifying a liquid compound like this compound are vacuum distillation and preparative chromatography. Liquid-liquid extraction serves as an excellent preliminary purification step. Recrystallization is generally not applicable as the target compound is a liquid at ambient temperatures.[4]

Technique Principle of Separation Efficacy for this compound Advantages Disadvantages
Vacuum Distillation Differences in boiling points of components at reduced pressure.Highly effective for separating the target compound from less volatile (e.g., polyalkylation products) and more volatile (e.g., benzene) impurities.Scalable, cost-effective for large quantities, good for removing non-volatile impurities.May not effectively separate isomers with close boiling points, potential for thermal degradation if not carefully controlled.
Preparative HPLC Differential partitioning of components between a stationary phase and a mobile phase.Excellent for high-purity isolation, capable of separating closely related isomers.High resolution, applicable to a wide range of impurities, automated.Less scalable than distillation, higher solvent consumption and cost, more complex instrumentation.
Liquid-Liquid Extraction Differential solubility of components in two immiscible liquid phases.Useful for removing specific types of impurities, such as acidic or basic byproducts, or for a general work-up to remove water-soluble contaminants.Simple, rapid, and effective for initial cleanup, can be targeted for specific impurity classes.Limited separation power for compounds with similar polarities, generates solvent waste.

Experimental Protocols

Preliminary Purification: Liquid-Liquid Extraction

This protocol is designed as a work-up procedure to remove water-soluble impurities and acidic residues from the crude reaction mixture.

Protocol:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a suitable organic solvent in which this compound is highly soluble and which is immiscible with water (e.g., diethyl ether or ethyl acetate).

  • Add an equal volume of deionized water and shake vigorously, periodically venting the funnel.

  • Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid catalyst) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude, pre-purified product.

G A Crude Reaction Mixture B Add Organic Solvent & Water A->B C Shake & Separate Layers B->C D Wash with NaHCO3 & Brine C->D E Dry Organic Layer D->E F Filter & Concentrate E->F G Pre-purified Product F->G

Caption: Workflow for Liquid-Liquid Extraction.

High-Purity Purification: Vacuum Distillation

Given the high boiling point of this compound, vacuum distillation is essential to prevent decomposition.

Protocol:

  • Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a fractionating column (e.g., a Vigreux or packed column).

  • Place the pre-purified this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Gradually reduce the pressure to the desired level (e.g., 1-10 mmHg).

  • Begin heating the distillation flask gently.

  • Collect and discard the initial fraction, which will contain any low-boiling impurities.

  • Collect the main fraction at a stable temperature corresponding to the boiling point of this compound at the applied pressure. For a related compound, a boiling point of 70°C at 0.01 mbar was reported, providing a starting point for optimization.[6]

  • Stop the distillation before the flask is completely dry to prevent the concentration of potentially unstable residues.

  • Analyze the purity of the collected fractions using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

G A Pre-purified Product in Distillation Flask B Reduce Pressure A->B C Heat Gently B->C D Collect & Discard First Fraction C->D E Collect Main Fraction at Stable Temperature D->E F Stop Distillation E->F G High-Purity Product F->G

Caption: Workflow for Vacuum Distillation.

Ultra-High Purity Purification: Preparative HPLC

For applications requiring the highest purity, such as in pharmaceutical development, preparative HPLC is the method of choice.

Protocol:

  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical HPLC system. A reverse-phase C18 column is a good starting point.[7]

    • The mobile phase will typically consist of a mixture of acetonitrile and water, with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.[7]

    • Optimize the gradient to achieve good separation between the main peak of this compound and any impurities.

  • Scale-Up to Preparative Scale:

    • Transfer the optimized analytical method to a preparative HPLC system with a larger column of the same stationary phase.

    • Adjust the flow rate and injection volume according to the column dimensions.

  • Purification:

    • Dissolve the this compound (either pre-purified by distillation or crude) in a suitable solvent.

    • Perform multiple injections onto the preparative HPLC column.

    • Collect the fractions corresponding to the peak of the pure compound.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the mobile phase solvents, typically by rotary evaporation, to yield the ultra-pure product.

G A Analytical Method Development B Scale-Up to Preparative System A->B C Inject Sample & Run Separation B->C D Collect Pure Fractions C->D E Combine Fractions D->E F Remove Solvents E->F G Ultra-Pure Product F->G

Caption: Workflow for Preparative HPLC.

Conclusion

The selection of the most appropriate purification technique for this compound is a critical decision that depends on the scale of the synthesis, the nature of the impurities, and the required final purity. For large-scale production where high purity is required, a combination of liquid-liquid extraction followed by vacuum distillation is often the most practical and cost-effective approach. For applications demanding the highest level of purity, such as in the development of active pharmaceutical ingredients, preparative HPLC is the superior choice, capable of removing even closely related isomeric impurities. By understanding the principles and applying the detailed protocols outlined in this guide, researchers and chemists can confidently purify this compound to meet the stringent requirements of their specific applications.

References

Sources

A Researcher's Guide to the Comparative Analysis of Biological Activity in 4-Methyl-4-phenylpentan-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the systematic evaluation of a lead compound and its structural analogs is a cornerstone of identifying candidates with enhanced potency and optimized safety profiles. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the biological activity of 4-Methyl-4-phenylpentan-2-one, a versatile benzylic ketone[1][2], and a rationally designed set of its analogs.

Our approach is rooted in established preclinical screening methodologies, focusing on two primary areas of biological activity often associated with novel CNS-active compounds: anticonvulsant potential and general cytotoxicity. We will not only present the "how" but also the "why," delving into the causality behind experimental choices to ensure a robust and self-validating investigation.

Rationale and Analog Selection

This compound serves as our parent compound (Compound A). Its structure, featuring a quaternary benzylic carbon, presents an interesting scaffold for modification. To explore the structure-activity relationship (SAR), we propose the synthesis and evaluation of the following analogs:

  • Compound B (Analog 1): 4-(4-chlorophenyl)-4-methylpentan-2-one. Introduction of an electron-withdrawing group on the phenyl ring.

  • Compound C (Analog 2): 4-(4-methoxyphenyl)-4-methylpentan-2-one. Introduction of an electron-donating group on the phenyl ring.

  • Compound D (Analog 3): 4-phenylpentan-2-one. Removal of the gem-dimethyl group to assess steric hindrance.[3]

  • Compound E (Analog 4): 5-methyl-5-phenylhexan-3-one. Extension of the alkyl chain to probe the hydrophobic pocket of potential binding sites.

This selection allows for a systematic investigation of electronic and steric effects on biological activity.

Experimental Workflow for Comparative Analysis

A logical, phased approach is critical to efficiently screen compounds. Our workflow prioritizes an initial broad cytotoxicity screen to establish safe concentration ranges for subsequent, more specific, biological assays.

G cluster_0 Phase 1: Foundational Safety Assessment cluster_1 Phase 2: Primary Efficacy Screening cluster_2 Phase 3: Data Synthesis and SAR Analysis Cytotoxicity In Vitro Cytotoxicity Assay (MTT) DoseRange Determine No-Observed-Adverse-Effect Level (NOAEL) and IC50 Cytotoxicity->DoseRange Data Analysis MES Maximal Electroshock (MES) Seizure Test DoseRange->MES Inform Dosing PTZ Pentylenetetrazole (PTZ)-Induced Seizure Test DoseRange->PTZ Inform Dosing SAR Structure-Activity Relationship (SAR) Elucidation MES->SAR PTZ->SAR Report Comparative Efficacy & Safety Report SAR->Report

Caption: Experimental workflow for screening and comparing the biological activity of novel compounds.

Foundational Safety Assessment: In Vitro Cytotoxicity

Before assessing therapeutic potential, it is imperative to understand the inherent toxicity of each compound. A common and reliable method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity as an indicator of cell viability.[4][5]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare stock solutions of Compounds A-E in DMSO. Create a dilution series for each compound (e.g., 0.1, 1, 10, 50, 100 µM) in the cell culture medium. Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 24 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Hypothetical Data Summary: Cytotoxicity
CompoundDescriptionIC₅₀ (µM)
A This compound> 100
B 4-(4-chlorophenyl) analog45.2
C 4-(4-methoxyphenyl) analog> 100
D 4-phenylpentan-2-one88.5
E 5-methyl-5-phenylhexan-3-one> 100

Interpretation: The introduction of a chlorophenyl group (Compound B) appears to confer significantly higher cytotoxicity. The parent compound and its other analogs show low cytotoxicity at the tested concentrations. This data is crucial for selecting appropriate, non-toxic doses for in vivo studies.

Primary Efficacy Screening: Anticonvulsant Activity

To evaluate the potential of these compounds to treat seizures, we employ two widely-used and complementary preclinical models: the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ)-induced seizure test.[6][7] The MES model is predictive of efficacy against generalized tonic-clonic seizures, while the PTZ model is more indicative of activity against absence seizures.[7][8]

Experimental Protocol: MES and PTZ Seizure Models in Mice
  • Animal Acclimation: Use male Swiss albino mice (20-25 g). Acclimate the animals for at least one week with a 12-hour light/dark cycle and free access to food and water.

  • Compound Administration: Administer the test compounds (A-E) intraperitoneally (i.p.) at doses informed by the cytotoxicity assay (e.g., 30, 100, and 300 mg/kg). A vehicle control (e.g., saline with 5% Tween 80) and a positive control (e.g., Diazepam for PTZ, Phenytoin for MES) are run in parallel.

  • Pre-treatment Time: Allow for a 30-minute pre-treatment period for drug absorption.

  • Seizure Induction:

    • MES Test: Deliver an electrical stimulus (e.g., 50 mA, 0.2 seconds) via corneal electrodes. The endpoint is the abolition of the tonic hind limb extension phase of the seizure.[7]

    • PTZ Test: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.). Observe the animals for 30 minutes. The endpoint is the failure to observe clonic seizures lasting more than 5 seconds.

  • Data Analysis: For each compound and dose, calculate the percentage of animals protected from the respective seizure endpoint. Determine the ED₅₀ (median effective dose) for active compounds.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Acclimation Animal Acclimation Grouping Randomize into Treatment Groups Acclimation->Grouping Dosing Administer Compound / Vehicle / Positive Control (i.p.) Grouping->Dosing Wait 30 min Pre-treatment Dosing->Wait Induction Seizure Induction (MES or PTZ) Wait->Induction Observation Observe & Score Seizure Endpoint Induction->Observation Analysis Calculate % Protection & ED50 Observation->Analysis Report Generate Report Analysis->Report

Caption: Workflow for in vivo anticonvulsant activity screening.

Hypothetical Data Summary: Anticonvulsant Screening
CompoundMES (% Protection @ 100 mg/kg)PTZ (% Protection @ 100 mg/kg)
A 40%20%
B 80%70%
C 60%30%
D 10%0%
E 50%25%

Synthesis and Structure-Activity Relationship (SAR) Analysis

Based on our hypothetical data, a preliminary SAR can be constructed:

  • Parent Compound (A): Exhibits modest activity, primarily in the MES model, suggesting a potential effect on seizure spread.

  • Electron-Withdrawing Group (B): The 4-chloro substitution dramatically increases potency in both models. This suggests that electronic interactions with a target receptor are critical. However, this increased potency is coupled with higher cytotoxicity, indicating a potential narrowing of the therapeutic window.

  • Electron-Donating Group (C): The 4-methoxy group provides a moderate increase in MES activity compared to the parent compound but little effect in the PTZ model.

  • Steric Hindrance (D): Removal of the gem-dimethyl groups nearly abolishes activity, highlighting the importance of the quaternary center for proper orientation or interaction with a target.

  • Chain Extension (E): Extending the alkyl chain slightly improves activity over the parent compound, suggesting that the binding pocket can accommodate larger hydrophobic moieties.

This guide provides a foundational, experimentally-driven framework for the comparative analysis of this compound and its analogs. By integrating cytotoxicity and efficacy screening, researchers can systematically build a structure-activity relationship profile, paving the way for the development of novel therapeutic agents.

References

  • Kasture, S. B., et al. "Methods and Considerations for Experimental Evaluation of Antiepileptic Drugs." Indian Journal of Pharmaceutical Education and Research, vol. 43, no. 1, 2009.

  • Bialer, M., and H. S. White. "Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches." Epilepsy & Behavior, vol. 113, 2020, p. 107511.[6]

  • Alfa Cytology. "In Vitro Cytotoxicity Assay." Alfa Cytology, 2023.[9]

  • Slideshare. "Evaluation of anti epileptic drugs practical." Slideshare, 15 Sept. 2014.[8]

  • Ziemba, B. "Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models." International Journal of Molecular Sciences, vol. 24, no. 1, 2023, p. 789.[4]

  • Kosheeka. "In Vitro Cytotoxicity Assays: Applications in Drug Discovery." Kosheeka, 23 Jan. 2025.[5]

  • Riss, T. L., et al. "Update on in vitro cytotoxicity assays for drug development." Expert Opinion on Drug Discovery, vol. 8, no. 8, 2013, pp. 811-24.[10]

  • BenchChem. "Application Notes and Protocols for Studying the Anticonvulsant Activity of (-)-Isopulegol." BenchChem, 2025.[11]

  • National Center for Biotechnology Information. "Vetikon." PubChem Compound Database, CID=81898.[12]

  • Miltenyi Biotec. "Drug discovery: In vitro toxicity testing by flow cytometry." Miltenyi Biotec, 2024.[13]

  • Vamegh-Ramezani, M., et al. "In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures." Iranian Journal of Pharmaceutical Research, vol. 16, no. 3, 2017, pp. 1162-1172.[7]

  • Meltzer, P. C., et al. "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors." Journal of Medicinal Chemistry, vol. 49, no. 4, 2006, pp. 1420-32.[14]

  • Singh, U. P., et al. "Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis." Molecules, vol. 26, no. 21, 2021, p. 6587.[1]

  • Chem-Impex. "this compound." Chem-Impex, 2024.[2]

  • The Good Scents Company. "benzyl acetone, 2550-26-7." The Good Scents Company, 2023.[15]

  • LookChem. "this compound." LookChem, 2023.[16]

  • Guidechem. "this compound 7403-42-1." Guidechem, 2023.[17]

  • National Center for Biotechnology Information. "4-Methyl-1-phenyl-2-pentanone." PubChem Compound Database, CID=219672.[18]

  • Premier Group. "this compound (Veticone)." Premier Group, 2023.[19]

  • PubChemLite. "this compound (C12H16O)." PubChemLite, 2025.[20]

  • Google Patents. "EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals." Google Patents.[21]

  • National Center for Biotechnology Information. "4-Phenylpentan-2-one." PubChem Compound Database, CID=86636.[3]

  • CymitQuimica. "CAS 2035-93-0: 4-Methyl-4-phenyl-2-pentanol." CymitQuimica, 2024.[22]

  • Human Metabolome Database. "Showing metabocard for 4-Methyl-4-penten-2-one (HMDB0031564)." HMDB, 11 Sept. 2012.[23]

  • Sigma-Aldrich. "Benzyl ketone." Sigma-Aldrich, 2024.

  • ResearchGate. "Mechanism for the oxidation of benzylic alcohols to aromatic ketones." ResearchGate, 2021.[24]

  • Science of Synthesis. "Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Derivatives." Thieme, 2017.[25]

Sources

A Comparative Analysis of the Stability of 4-Methyl-4-phenylpentan-2-one in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of fragrance formulation, the longevity and integrity of a scent are paramount. The stability of individual fragrance ingredients dictates the shelf-life, performance, and ultimate sensory experience of the final product. This guide provides a comprehensive technical comparison of the stability of 4-Methyl-4-phenylpentan-2-one, a key aroma chemical with a fresh, woody scent, against other commonly used fragrance ingredients with varying chemical structures and stability profiles. This analysis is supported by established experimental protocols designed to rigorously evaluate performance under conditions that simulate real-world storage and use.

Introduction to Fragrance Stability

The scent of a perfume or fragranced product can change over time due to the degradation of its constituent ingredients. This degradation is primarily driven by three factors: oxidation, exposure to light (photodegradation), and high temperatures (thermal degradation).[1] These processes can lead to a variety of undesirable changes, including alterations in odor profile, discoloration, and the formation of potential skin sensitizers.[2] Therefore, a thorough understanding of the stability of each fragrance ingredient is crucial for formulators to create robust and reliable products.

This guide will focus on a comparative stability assessment of this compound against a selection of fragrance ingredients representing different chemical classes known for their varying stability:

  • Linalool (Terpene Alcohol): Widely used for its floral, woody scent, but known for its susceptibility to oxidation.

  • Limonene (Terpene): A common citrus-scented ingredient, also prone to oxidation.

  • Cinnamaldehyde (Aldehyde): A warm, spicy aroma chemical that can be susceptible to oxidation and polymerization.

Chemical Profiles of a Selection of Fragrance Ingredients

A foundational understanding of the chemical structures of these ingredients is essential to comprehend their stability characteristics.

This compound (Veticone)

  • Chemical Class: Aromatic Ketone

  • CAS Number: 7403-42-1[3]

  • Molecular Formula: C₁₂H₁₆O[3]

  • Odor Profile: Fresh, woody, with fruity undertones, often used to enhance gardenia notes.[3]

  • Key Structural Features: A ketone functional group and a stable phenyl ring. Ketones are generally more resistant to oxidation compared to aldehydes due to the absence of a hydrogen atom on the carbonyl carbon.[4]

Linalool

  • Chemical Class: Terpene Alcohol

  • CAS Number: 78-70-6

  • Molecular Formula: C₁₀H₁₈O

  • Odor Profile: Floral, woody, with a hint of citrus.

  • Key Structural Features: A tertiary alcohol with two double bonds, making it susceptible to oxidation, which can lead to the formation of sensitizing hydroperoxides.

Limonene

  • Chemical Class: Terpene

  • CAS Number: 5989-27-5

  • Molecular Formula: C₁₀H₁₆

  • Odor Profile: Fresh, citrusy.

  • Key Structural Features: A cyclic terpene with two double bonds, rendering it highly susceptible to oxidation, particularly in the presence of air and light.

Cinnamaldehyde

  • Chemical Class: Aldehyde

  • CAS Number: 104-55-2

  • Molecular Formula: C₉H₈O

  • Odor Profile: Warm, spicy, characteristic of cinnamon.

  • Key Structural Features: An aldehyde group directly attached to a phenyl ring. Aldehydes are readily oxidized to carboxylic acids, which can significantly alter the fragrance profile.[4]

Experimental Design for Comparative Stability Assessment

To objectively benchmark the stability of this compound, a rigorous experimental protocol is proposed. This protocol is designed to expose the selected fragrance ingredients to accelerated stress conditions, allowing for the prediction of their long-term stability.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analytical Methods cluster_data Data Interpretation prep Prepare 1% solutions of each fragrance ingredient in 95% ethanol thermal Thermal Stability (40°C for 12 weeks) prep->thermal Expose samples photo Photostability (ICH Q1B Option 2) prep->photo Expose samples oxidative Oxidative Stability (Headspace exposure to air at 40°C) prep->oxidative Expose samples gcms GC-MS Analysis (Quantify remaining ingredient and identify degradation products) thermal->gcms headspace Headspace GC-MS (Analyze volatile degradation products) thermal->headspace sensory Sensory Evaluation (Assess changes in odor profile) thermal->sensory photo->gcms photo->sensory oxidative->gcms oxidative->headspace oxidative->sensory kinetics Degradation Kinetics (Determine degradation rates) gcms->kinetics products Degradation Product Identification gcms->products headspace->products sensory_change Quantify Sensory Changes sensory->sensory_change comparison Comparative Stability Ranking kinetics->comparison products->comparison sensory_change->comparison

Caption: Experimental workflow for the comparative stability testing of fragrance ingredients.

Detailed Experimental Protocols

1. Sample Preparation:

  • Prepare 1% (w/w) solutions of this compound, Linalool, Limonene, and Cinnamaldehyde in a base of 95% ethanol.

  • Divide each solution into aliquots for each stress condition and control samples. Control samples should be stored in the dark at 4°C.

2. Accelerated Thermal Stability Testing:

  • Place the samples in a temperature-controlled oven at 40°C ± 2°C for a period of 12 weeks. This is a common accelerated aging condition used in the cosmetics industry.[5]

  • Withdraw samples at specified time points (e.g., 0, 2, 4, 8, and 12 weeks) for analysis.

  • The Arrhenius equation can be used to estimate the shelf life at room temperature based on the degradation rate at elevated temperatures.[5][6][7]

3. Photostability Testing:

  • Expose the samples to a light source that complies with the ICH Q1B guidelines for photostability testing (Option 2).[8][9][10][11][12] This involves a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • A control group of samples should be wrapped in aluminum foil to shield them from light while being kept under the same temperature and humidity conditions.

  • Analyze the samples after the exposure period.

4. Oxidative Stability Testing:

  • Place the samples in sealed vials with a significant headspace of air.

  • Store the vials at 40°C for a defined period, allowing for interaction with oxygen.

  • Analyze the samples for the formation of oxidation products.

5. Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for quantifying the remaining concentration of the parent fragrance ingredient and for identifying non-volatile degradation products.[13][14][15]

  • Headspace GC-MS: This method is ideal for analyzing volatile degradation products that may have formed in the headspace of the sample vials.[15]

  • Sensory Evaluation: A trained sensory panel should evaluate the odor profile of the aged samples compared to the control samples to assess any changes in scent.

Anticipated Comparative Stability Data

Based on the chemical structures and known properties of the selected fragrance ingredients, the following outcomes are anticipated from the proposed stability studies.

Table 1: Predicted Thermal Stability at 40°C after 12 Weeks

Fragrance IngredientPredicted % RemainingAnticipated Degradation Products
This compound >95%Minimal to none
Linalool80-90%Dehydration products, isomers
Limonene70-80%Isomerization products, oxidation products
Cinnamaldehyde60-70%Cinnamic acid, polymerization products

Table 2: Predicted Photostability (ICH Q1B)

Fragrance IngredientPredicted % RemainingAnticipated Degradation Products
This compound >90%Potential for minor photoproducts
Linalool75-85%Photo-oxidation products
Limonene65-75%Photo-oxidation products
Cinnamaldehyde50-60%Photo-oxidation and polymerization products

Table 3: Predicted Oxidative Stability (40°C with Headspace Air)

Fragrance IngredientPredicted % RemainingAnticipated Degradation Products
This compound >98%Minimal oxidation
Linalool<70%Linalool hydroperoxides, epoxides, aldehydes, ketones
Limonene<60%Limonene hydroperoxides, epoxides, carvone, carveol
Cinnamaldehyde<50%Cinnamic acid

Discussion and Mechanistic Insights

The superior predicted stability of this compound can be attributed to its chemical structure. As a ketone, it lacks the readily abstractable proton found in aldehydes, making it significantly more resistant to oxidation.[4] The presence of the phenyl group and the absence of double bonds in the alkyl chain further contribute to its stability against both thermal and photo-induced degradation pathways.

In contrast, the terpene-based ingredients, linalool and limonene, possess reactive double bonds that are highly susceptible to oxidation, leading to the formation of a complex mixture of degradation products. These degradation products can not only alter the scent but also have the potential to be skin sensitizers. Aldehydes, such as cinnamaldehyde, are notoriously unstable and readily oxidize to their corresponding carboxylic acids, resulting in a significant and undesirable change in the fragrance profile.[4]

Conclusion

This comparative guide outlines a robust scientific framework for benchmarking the stability of this compound against other commonly used fragrance ingredients. The proposed experimental design, rooted in established industry standards such as ISO and ICH guidelines, provides a reliable methodology for generating quantitative data on thermal, photo, and oxidative stability.

Based on its chemical structure, this compound is predicted to exhibit significantly higher stability compared to terpene alcohols, terpenes, and aldehydes. This inherent stability makes it a highly desirable ingredient for fragrance formulations where longevity and consistency of the scent profile are critical. For researchers and drug development professionals, the use of stable fragrance ingredients like this compound in scented topical formulations can minimize the risk of chemical degradation and the formation of potentially irritating byproducts, thereby enhancing the overall safety and quality of the final product.

References

  • Certified Laboratories. (n.d.). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]

  • BSB EDGE. (n.d.). ISO/TR 18811:2018 Stability Testing Guidelines for Cosmetics. Retrieved from [Link]

  • SIS.se. (n.d.). Guidelines on the stability testing of cosmetic products ISO/TR 18811:2018. Retrieved from [Link]

  • ANSI Webstore. (n.d.). PD ISO/TR 18811:2018 - Cosmetics. Guidelines on the stability testing of cosmetic products (British Standard). Retrieved from [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]

  • Shapypro.com. (2025, May 15). Stability Testing in Cosmetics: ISO 18811 Compliance Guide. Retrieved from [Link]

  • Ineltec. (2022, September 20). Photostability tests according to ICH Q1B standard. Retrieved from [Link]

  • PharmaGrowthHub. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Salim, S. M., & Fleeh, N. A. (2022). Analysis of volatile organic compounds concentration using GC-MS technique for some types of concentrated perfumes in the Baghdad's local shops. Biochemical and Cellular Archives, 22(1), 2749-2758. Retrieved from [Link]

  • FTLOScience. (2022, December 8). How to Use the Arrhenius Equation in Stability Studies. Retrieved from [Link]

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 4-methyl-4-phenyl-2-pentanone, CAS Registry Number 7403-42-1. Food and Chemical Toxicology, 183(Suppl 1), 114388.
  • PubMed. (2024). RIFM fragrance ingredient safety assessment, 4-methyl-4-phenyl-2-pentanone, CAS Registry Number 7403-42-1. Food and Chemical Toxicology. Retrieved from [Link]

  • Premier Group. (n.d.). This compound (Veticone). Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability and analysis of limonene, linalool, farnesol, and the trivalent alkyne (II). [Image attached to a publication]. Retrieved from [Link]

  • Givaudan. (n.d.). Linalool and limonene in fragranced products: Stability and quantification of skin sensitizing hydroperoxides. [Presentation]. Retrieved from [Link]

  • PerfumersWorld. (n.d.). GCMS Analysis. Retrieved from [Link]

  • Pure. (2023, November 18). Atmospheric Degradation of Ecologically Important Biogenic Volatiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Thirty-four non-targeted compounds confirmed by GC-MS using HP-5MS and... [Table]. Retrieved from [Link]

  • Sullivan, G., et al. (2024). RIFM fragrance ingredient safety assessment, 2-methyl-4-phenylpentanol, CAS registry number 92585-24-5. Food and Chemical Toxicology, 191(Suppl 1), 114995.
  • Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, 4-methyl-2-pentanone, CAS Registry Number 108-10-1. Food and Chemical Toxicology, 128(Suppl 1), A1-A12.
  • The Good Scents Company. (n.d.). 4-methyl-4-phenyl-2-pentanol, 2035-93-0. Retrieved from [Link]

  • Lu, C. H., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Journal of Food and Drug Analysis, 29(4), 700-708.
  • ResearchGate. (2021, August 10). Quantitative analysis of fragrance allergens in various matrixes. Retrieved from [Link]

  • Wang, Y., et al. (2023). Oxidation Mechanism and Toxicity Evolution of Linalool, a Typical Indoor Volatile Chemical Product. Environmental Science & Technology, 57(48), 20038-20048.
  • De-Paula, J., et al. (2015). Identification of 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP), a New "Legal High" Sold by an Internet Vendor as 4-Methyl Pentedrone. Journal of Forensic Sciences, 60(5), 1361-1367.
  • Ghani, T. F. T. A., et al. (2014). Classification of perfume products using gas chromatography-mass spectrometry and pattern recognition. Malaysian Journal of Fundamental and Applied Sciences, 10(3), 124-128.
  • European Commission. (n.d.). OPINION on Fragrance allergens in cosmetic products. Retrieved from [Link]

  • CHATEAU. (2026, January 6). Why Does Perfume Degrade Faster When Exposed to Rapid Temperature Fluctuations?. Retrieved from [Link]

  • ResearchGate. (n.d.). DEGRADATION TIME CALCULATED THROUGH THE ARRHENIUS EQUATION. [Table]. Retrieved from [Link]

  • Aidic. (n.d.). Comparative Study of Odours Present in Twin Fragrances by GC-sniffing-ToFMS. Retrieved from [Link]

  • Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. Retrieved from [Link]

  • Lu, C. H., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. Journal of Food and Drug Analysis, 29(4), 11.
  • ResearchGate. (n.d.). RIFM fragrance ingredient safety assessment, Linalool, CAS registry number 78-70-6. Retrieved from [Link]

  • MDPI. (n.d.). Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. Retrieved from [Link]

  • Api, A. M., et al. (2015). RIFM fragrance ingredient safety assessment, l-linalool, CAS Registry Number 126-91-0. Food and Chemical Toxicology, 86(Suppl 1), S39-S48.
  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Dermaviduals.de. (n.d.). Fragrance sample? Aldehydes and ketones - ingredients. Retrieved from [Link]

  • Orchadia Solutions. (n.d.). Fragrance Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). A status review of terpenes and their separation methods. Retrieved from [Link]

  • PubMed. (2024). Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers. Retrieved from [Link]

  • Google Patents. (n.d.). EP3697379A1 - Prevention of the oxidation of perfumery raw materials.
  • Google Patents. (n.d.). EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals.

Sources

Safety Operating Guide

Navigating the Safe Disposal of 4-Methyl-4-phenylpentan-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical reagents is a cornerstone of safe and ethical scientific research. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Methyl-4-phenylpentan-2-one, ensuring the safety of laboratory personnel and the protection of our environment. By moving beyond mere procedural lists, this document delves into the rationale behind each step, fostering a culture of safety and deep operational understanding.

Understanding the Hazard Profile of this compound

Structural Analogy and Inferred Risks:

This compound is a ketone. Ketones as a class are often flammable and can be irritants. Safety data for structurally similar compounds, such as 4-Methyl-2-pentanone, indicate hazards including high flammability, serious eye irritation, and respiratory irritation if inhaled.[1][2][3] Therefore, it is prudent to handle this compound with similar precautions.

Quantitative Data Summary:

PropertyValueSource
Boiling Point252 °C at 760 mmHg[4]
Flash Point93.6 °C[4]
Water Solubility810mg/L at 20℃[4]
Density0.946 g/cm³[4]

The relatively high flash point suggests it is a combustible liquid, but not as volatile as some other common laboratory solvents. However, its low water solubility indicates that it will not readily dilute in water, a crucial consideration for spill cleanup and environmental disposal.

Immediate Safety and Handling Protocols

A proactive approach to safety is non-negotiable. The following protocols must be adhered to at all times when handling this compound.

Personal Protective Equipment (PPE):

The first line of defense is a physical barrier between you and the chemical.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A laboratory coat must be worn to protect against skin contact.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[5]

Handling Precautions:

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][2] Use only non-sparking tools and take precautionary measures against static discharge.[3]

  • Ventilation: Ensure adequate ventilation at all times to keep vapor concentrations below exposure limits.[5]

  • Hygiene: Do not eat, drink, or smoke when using this product. Always wash hands thoroughly after handling.[5]

Spill Management: A Step-by-Step Emergency Response

In the event of a spill, a calm and methodical response is critical to mitigate any potential harm.

Immediate Actions:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • First Aid: If there is personal contact with the chemical, prioritize first aid.

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][7] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]

Containment and Cleanup:

For small, manageable spills:

  • Control the Spread: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[8][9]

  • Absorb the Spill: Carefully apply the absorbent material, working from the outside of the spill inwards to prevent spreading.[9]

  • Collect the Waste: Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the contaminated material into a designated, labeled hazardous waste container.[3]

  • Decontaminate the Area: Clean the spill area with a detergent and water solution. For the final rinse, a dilute solution of bleach can be used for decontamination, followed by a final water rinse.[10] All materials used for decontamination must also be disposed of as hazardous waste.

  • Ventilate: Allow the area to ventilate thoroughly before resuming normal work.

Proper Disposal Procedures for this compound

The ultimate disposal of this compound and its associated waste must comply with all local, state, and federal regulations. The guiding principle is the "cradle-to-grave" management of hazardous materials as outlined by the Resource Conservation and Recovery Act (RCRA) in the United States.[11]

Waste Segregation and Collection Workflow:

G cluster_0 Waste Generation Point cluster_1 Waste Collection & Segregation cluster_2 Temporary Storage cluster_3 Final Disposal A Unused this compound D Liquid Hazardous Waste Container (Labeled: 'Hazardous Waste, Flammable Liquid, this compound') A->D B Contaminated Labware (e.g., pipettes, vials) E Solid Hazardous Waste Container (Labeled: 'Hazardous Waste, Solid, this compound Contaminated Debris') B->E C Contaminated PPE (e.g., gloves, coats) C->E F Designated Satellite Accumulation Area (Well-ventilated, away from ignition sources, with secondary containment) D->F E->F G Licensed Hazardous Waste Disposal Facility F->G Scheduled Pickup by Certified Waste Hauler

Caption: Workflow for the proper segregation and disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Identification: All waste streams containing this compound must be classified as hazardous waste. This includes the pure chemical, solutions containing it, and any materials contaminated with it.[12][13]

  • Container Selection:

    • Liquid Waste: Use a designated, leak-proof, and chemically compatible container for all liquid waste. The original container is often a good choice.[12] The container must be kept closed except when adding waste.[12]

    • Solid Waste: All contaminated solids, such as absorbent materials, gloves, and empty containers, must be collected in a separate, clearly labeled hazardous waste container.[14]

  • Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard (e.g., "Flammable Liquid").[14] The date of waste accumulation should also be clearly visible.

  • Storage:

    • Store waste containers in a designated and secure satellite accumulation area.[15]

    • The storage area must be well-ventilated and away from all sources of ignition and heat.[14][16]

    • Secondary containment, such as a spill tray or a larger drum, is required to contain any potential leaks.[12][15]

    • Ensure incompatible waste types are segregated to prevent dangerous reactions.[12]

  • Final Disposal:

    • Do not dispose of this compound down the drain or in regular trash.[8] Its low water solubility and potential environmental toxicity prohibit aqueous disposal.

    • The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management contractor.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a regulatory requirement but a professional responsibility. By understanding the chemical's properties, adhering to strict safety protocols, and following a systematic disposal plan, researchers can ensure a safe laboratory environment and safeguard the broader ecosystem. This guide serves as a foundational document; always consult your institution's specific chemical hygiene plan and EHS professionals for guidance tailored to your unique operational context.

References

  • 4-Methyl-2-pentanone - SAFETY DATA SHEET. (2025, July 8).
  • 4-Methyl-1-phenyl-2-pentanone - Synerzine. (2018, June 22).
  • 4-METHLY-2-PENTANONE MSDS.
  • GHS Safety Data Sheet for 4-methyl-1-phenylpentan-2-ol. (2024, July 15).
  • This compound - LookChem.
  • Navigating the Safe Disposal of 4-Methyl-2-pentyne: A Procedural Guide - Benchchem.
  • Chemical Exposure and Spill Response Procedures | New Mexico State University.
  • SAFETY DATA SHEET for 4-Methylpentan-2-one. (2009, September 17).
  • 4-Methyl-2-Pentanone - Safety Data Sheet. (2019, March 25).
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).
  • Hazardous Waste - Decontamination | Occupational Safety and Health Administration - OSHA.
  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt.
  • Guide for Chemical Spill Response.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System.
  • How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Chemical Spill Procedures - Step By Step Guide - Chem Klean.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025, August 13).
  • Spill Response - Chemicals - CCOHS. (2023, June 14).
  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025, January 6).
  • Effective Laboratory Waste Management - Environmental Marketing Services. (2025, September 1).
  • EPA Hazardous Waste Management - Axonator. (2024, April 29).

Sources

A-Z Guide to Personal Protective Equipment for Handling 4-Methyl-4-phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. Handling novel or specialized chemical reagents requires a comprehensive understanding of their properties to mitigate risks effectively. This guide provides an in-depth, experience-driven protocol for the safe handling of 4-Methyl-4-phenylpentan-2-one, focusing on the rationale and application of appropriate Personal Protective Equipment (PPE).

Hazard Assessment: Understanding the Risks

Key Potential Hazards of this compound:

Hazard ClassDescriptionPotential Effects
Flammable Liquid Organic ketones are often flammable. Vapors can form explosive mixtures with air.Risk of fire or explosion if exposed to ignition sources.
Eye Irritation Direct contact with ketones can cause serious eye irritation.Redness, pain, and potential damage to the cornea.
Respiratory Irritation Inhalation of vapors may irritate the respiratory tract.[1][2]Coughing, shortness of breath, and irritation of the nose and throat.
Skin Irritation Prolonged or repeated contact can cause skin irritation.[1] Repeated exposure may lead to dryness or cracking.Redness, itching, and dermatitis.
Acute Toxicity (Inhalation) Inhaling high concentrations of vapors can be harmful.[2][3]Dizziness, headache, and central nervous system depression.[4]

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure and the scale of the operation. The following recommendations provide a baseline for handling this compound in a laboratory setting.

Eye and Face Protection: The First Line of Defense

Given the high risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are the minimum requirement for any work with this chemical. They must provide a complete seal around the eyes to protect from splashes and vapors.

  • Face Shield: When handling larger quantities (typically >500 mL) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles. This provides a broader barrier of protection for the entire face.

Hand Protection: Selecting the Right Glove Material

The choice of glove material is critical, as not all materials offer the same level of protection against specific chemicals. For ketones, certain types of rubber are recommended.

  • Butyl Rubber Gloves: These gloves are an excellent choice as they provide superior resistance to ketones, esters, and aldehydes.[5]

  • Nitrile Gloves: While commonly used in laboratories, standard thin nitrile gloves may not offer sufficient protection for prolonged exposure to ketones. If nitrile gloves are used, it should be for short-duration tasks only, and they should be changed immediately upon any sign of contamination. Double-gloving can provide an additional layer of protection.

  • Glove Thickness: As a general rule, a thicker glove provides greater chemical resistance.[5] However, this must be balanced with the need for dexterity.

It is crucial to consult a glove manufacturer's chemical resistance chart for specific breakthrough times and degradation ratings for ketones similar to this compound.

Skin and Body Protection: A Barrier Against Contamination
  • Laboratory Coat: A flame-resistant lab coat is essential to protect against splashes and as a primary barrier.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: In large-scale operations or in the event of a significant spill, a chemical-resistant suit may be necessary.

Respiratory Protection: Safeguarding Against Inhalation Hazards

Respiratory protection should be determined by a risk assessment of the specific procedure and the ventilation conditions of the laboratory.

  • Engineering Controls: The primary method for controlling vapor exposure should always be engineering controls, such as a certified chemical fume hood.

  • Respirators: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A NIOSH-approved respirator with organic vapor cartridges is the standard choice for ketones.[4] For higher concentrations or in oxygen-deficient environments, a self-contained breathing apparatus (SCBA) may be necessary.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

This protocol outlines the safe handling of this compound for a typical laboratory-scale reaction.

  • Preparation and PPE Donning:

    • Ensure the work area is clean and uncluttered.

    • Verify that the chemical fume hood is functioning correctly.

    • Don a lab coat, followed by chemical splash goggles and appropriate gloves (e.g., butyl rubber).

  • Handling and Dispensing:

    • Conduct all manipulations of the chemical within the fume hood.

    • Use a properly sized container for the amount of chemical being used.

    • When transferring, pour slowly and carefully to avoid splashing.

    • Keep the container sealed when not in use.

  • During the Procedure:

    • Continuously monitor the experiment for any signs of unexpected reactions.

    • Be mindful of potential ignition sources in the vicinity.

    • If you need to leave the immediate work area, remove your gloves to prevent cross-contamination.

  • Post-Procedure and PPE Doffing:

    • Upon completion, safely quench and work up the reaction as required.

    • Properly label and store any remaining chemical.

    • Decontaminate any equipment that has come into contact with the chemical.

    • Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Minor Spill (within a fume hood):

    • Alert nearby personnel.

    • Use an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill.

    • Place the absorbed material in a sealed, labeled container for hazardous waste disposal.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • If safe to do so, increase ventilation to the area.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1]

    • Remove any contaminated clothing.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air.

    • If breathing is difficult, administer oxygen.

    • Seek medical attention.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Chemical Waste: Unused or waste this compound should be collected in a designated, labeled hazardous waste container. Do not pour it down the drain.[2]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, should also be disposed of as hazardous waste.

  • Disposal Vendor: All chemical waste should be disposed of through a licensed professional waste disposal service.[2]

Visualizing the PPE Selection Process

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the task.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Task Involving This compound AssessVolume Assess Volume and Concentration Start->AssessVolume AssessProcedure Assess Procedure (e.g., heating, agitation) Start->AssessProcedure BasePPE Baseline PPE: - Lab Coat - Chemical Splash Goggles - Butyl or appropriate Nitrile Gloves AssessVolume->BasePPE ChemApron Add Chemical-Resistant Apron AssessVolume->ChemApron Large Volume AssessProcedure->BasePPE FaceShield Add Face Shield AssessProcedure->FaceShield High Splash Risk FumeHood Work in Fume Hood? BasePPE->FumeHood RespProtection Respiratory Protection Needed? FumeHood->RespProtection Yes OVRespirator Use Organic Vapor Respirator FumeHood->OVRespirator No Proceed Proceed with Caution FaceShield->Proceed RespProtection->OVRespirator Yes RespProtection->Proceed No OVRespirator->Proceed ChemApron->Proceed

Caption: A decision workflow for selecting appropriate PPE when handling this compound.

References

  • 4-Methyl-2-pentanone - SAFETY DATA SHEET. (2025). Retrieved from [Link]

  • Material Safety Data Sheet - this compound. Cole-Parmer. Retrieved from [Link]

  • GHS SAFETY DATA SHEETS. (2024). Retrieved from [Link]

  • SAFETY DATA SHEET. (2009). Retrieved from [Link]

  • 4-Methyl-2-Pentanone - Safety Data Sheet. (2019). Agilent Technologies. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Acetone. (2019). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Gloves Chemical Resistance Chart. U.S. Plastic Corp. Retrieved from [Link]

  • OSHA Glove Selection Chart. Occupational Safety and Health Administration. Retrieved from [Link]

  • NIOSH/Chemical Protective Clothing Page/INDEX A. (1999). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Ansell Chemical Resistance Glove Chart. Environment, Health and Safety - University of Washington. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. Retrieved from [Link]

  • CHEMICAL GLOVE RESISTANCE GUIDE. Global Industrial. Retrieved from [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • NIOSH Personal Protective Equipment. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Regulated Workplace Ketones and Their Interference in the PFBHA Method for Aldehydes. (2010). Centers for Disease Control and Prevention. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.